Product packaging for Tomentin(Cat. No.:)

Tomentin

Cat. No.: B019184
M. Wt: 222.19 g/mol
InChI Key: KCPNDUHAXDHRKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Hydroxy-6,7-dimethoxychromen-2-one, commonly known as Tomentin, is a coumarin derivative with the molecular formula C 11 H 10 O 5 and a molecular weight of 222.19 g/mol . This compound is isolated from natural sources such as Sphaeralcea angustifolia and the barks of Jatropha curcas . This compound is supplied as a white powder with a high purity level (≥98%) to ensure consistency and reliability in experimental results . This compound possesses significant anti-inflammatory properties, making it a valuable compound for immunology and inflammation research . In vivo studies have demonstrated that this compound inhibits the formation of λ-carrageenan-induced footpad edema by 58% at a dose of 45 mg/kg . Furthermore, topical application of this compound (225 µM per ear) inhibits phorbol ester-induced auricular edema formation by 57% . These findings highlight its potential as a candidate for investigating acute inflammatory pathways. Researchers can utilize this compound to probe inflammatory mechanisms and signaling pathways. For your experimental convenience, this compound is soluble in DMSO. The recommended storage condition is desiccated at -20°C to ensure long-term stability . This product is intended for Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O5 B019184 Tomentin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-6,7-dimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-14-8-5-7-6(3-4-9(12)16-7)10(13)11(8)15-2/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPNDUHAXDHRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C=CC(=O)OC2=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Tomentin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomentin is a naturally occurring coumarin (B35378), a class of benzopyrones widely distributed in the plant kingdom. It has been isolated from various plant species, including Sphaeralcea angustifolia and Artemisia monosperma.[][2] This document provides a detailed overview of the chemical structure of this compound, including its molecular characteristics and the methodologies employed for its structural elucidation.

Chemical Structure and Identification

This compound is systematically known as 5-hydroxy-6,7-dimethoxychromen-2-one.[2] Its chemical structure is characterized by a coumarin core, which consists of a benzene (B151609) ring fused to an α-pyrone ring. Specifically, this compound is substituted with a hydroxyl group at the C5 position and two methoxy (B1213986) groups at the C6 and C7 positions.

The definitive structure of this compound is represented by the following chemical identifiers:

  • IUPAC Name: 5-hydroxy-6,7-dimethoxychromen-2-one[2]

  • SMILES: COC1=C(C(=C2C=CC(=O)OC2=C1)O)OC[][2]

  • InChI: InChI=1S/C11H10O5/c1-14-8-5-7-6(3-4-9(12)16-7)10(13)11(8)15-2/h3-5,13H,1-2H3[][2]

The two-dimensional chemical structure of this compound is illustrated in the diagram below.

2D chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This data is crucial for its identification, purification, and application in research and drug development.

PropertyValueReference
Molecular Formula C11H10O5[][2][3]
Molecular Weight 222.2 g/mol [][3]
CAS Number 28449-62-9[][2][3]
Physical Description Powder[3]
Purity >=98% (Commercially available)[3]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Experimental Protocols for Structure Elucidation

The determination of the chemical structure of this compound, as with many natural products, relies on a combination of isolation techniques and spectroscopic analysis.

Isolation of this compound

This compound has been isolated from the plant Sphaeralcea angustifolia. A general workflow for the isolation of such a compound from a plant matrix is outlined below.

Isolation_Workflow A Plant Material (e.g., Sphaeralcea angustifolia) B Extraction with Solvent (e.g., CH2Cl2:CH3OH) A->B C Crude Extract B->C D Chromatographic Separation (e.g., Column Chromatography) C->D E Fractions D->E F Further Purification (e.g., HPLC) E->F G Isolated this compound F->G

General workflow for the isolation of this compound.
Spectroscopic and Spectrometric Analyses

The definitive structure of this compound was established through various spectroscopic and spectrometric techniques. While the specific detailed protocols for this compound's initial elucidation are not available in the provided search results, the standard methodologies employed for such a task include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are fundamental for establishing the carbon-hydrogen framework and the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition, confirming the molecular formula. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, which are all present in the this compound structure.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the coumarin chromophore.

The combined interpretation of data from these analytical techniques allows for the unambiguous determination of the chemical structure of this compound.

References

Tomentin: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomentin, a naturally occurring coumarin, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Natural Sources of this compound

This compound (5-hydroxy-6,7-dimethoxycoumarin) has been identified and isolated from several plant species. The primary reported natural sources include:

  • Sphaeralcea angustifolia : This plant, particularly its cell suspension cultures, is a well-documented source of this compound. The use of cell cultures provides a controlled and sustainable method for producing this bioactive compound, especially as the plant itself is considered endangered in regions like Mexico.[1][][3]

  • Artemisia monosperma : Phytochemical investigations of the roots of this plant have also led to the isolation of this compound.[][4]

  • Artemisia annua and Artemisia capillaris : These species are also reported to contain this compound.[4]

This guide will focus on the isolation of this compound from cell suspension cultures of Sphaeralcea angustifolia, for which detailed experimental protocols are available in the scientific literature.

Isolation of this compound from Sphaeralcea angustifolia Cell Suspension Cultures

The following sections detail the experimental workflow for the extraction, isolation, and purification of this compound from Sphaeralcea angustifolia cell cultures.

Cell Culture and Biomass Production

The establishment of a cell suspension culture of Sphaeralcea angustifolia is the initial step for the production of this compound. While the full establishment protocol is beyond the scope of this guide, it is important to note that specific culture conditions, such as the use of MS medium with a reduced total nitrate (B79036) concentration (2.74 mM), have been shown to favor the production of anti-inflammatory compounds like this compound.[1] Cultures are typically harvested after a specific growth period, for instance, on day 16, to obtain the biomass for extraction.[1]

Extraction of Crude this compound

The extraction process aims to separate the desired bioactive compounds from the plant cell biomass. A common method involves solvent extraction.

Experimental Protocol: Maceration Extraction

  • Harvesting and Drying: The biomass from the cell suspension cultures is collected by filtration and dried at room temperature.[1]

  • Solvent System: A mixture of dichloromethane (B109758) and methanol (B129727) (CH2Cl2:CH3OH) in a 9:1 ratio is used as the extraction solvent.[1]

  • Maceration: The dried biomass is subjected to maceration with the solvent mixture. This process is repeated three times to ensure exhaustive extraction.[1]

  • Concentration: The resulting extracts are combined and concentrated under reduced pressure to yield a crude dichloromethane-methanol extract.

Purification of this compound

The crude extract contains a mixture of compounds, including this compound, scopoletin, and sphaeralcic acid.[1][5] Further purification is necessary to isolate this compound. Chromatographic techniques are typically employed for this purpose.

Experimental Protocol: Chromatographic Purification

While the specific details of the chromatographic separation of this compound from Sphaeralcea angustifolia extract are not exhaustively detailed in the provided search results, a general workflow based on common practices for the isolation of natural products can be outlined. This typically involves a combination of column chromatography techniques.

  • Initial Fractionation (e.g., Column Chromatography):

    • Stationary Phase: Silica gel is a common choice for the initial separation of compounds with varying polarities.

    • Mobile Phase: A gradient elution system is often used, starting with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Fine Purification (e.g., Preparative HPLC):

    • Column: A reversed-phase column (e.g., C18) is frequently used for the final purification of coumarins.

    • Mobile Phase: A mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is used as the mobile phase.

    • Detection: A UV detector is used to monitor the elution of compounds, and the fraction corresponding to the this compound peak is collected.

Structural Elucidation

The identity and purity of the isolated this compound are confirmed using various spectroscopic and spectrometric techniques, including:[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the chemical structure.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound.

Quantitative Data Summary

The following table summarizes the quantitative data related to the biological activity of this compound isolated from Sphaeralcea angustifolia.

ParameterValueSource
Anti-inflammatory Activity (Carrageenan-induced footpad edema)
Dose45 mg/kg[3]
Inhibition58%[][3]
Anti-inflammatory Activity (Phorbol ester-induced auricular edema)
Dose225 mM per ear[3]
Inhibition57%[][3]
Antiarthritic Activity (Kaolin/Carrageenan-induced arthritis)
Median Effective Dose (ED50)10.32 mg/kg[5]
Composition in SaDM Extract
This compound content0.10 mg per 100 mg of extract[1]

Visualizations

Experimental Workflow for this compound Isolation

Tomentin_Isolation_Workflow cluster_0 Biomass Production cluster_1 Extraction cluster_2 Purification cluster_3 Analysis SA_Culture Sphaeralcea angustifolia Cell Suspension Culture Harvest Harvest Biomass (Day 16) SA_Culture->Harvest Dry Dry Biomass Harvest->Dry Maceration Maceration with CH2Cl2:MeOH (9:1) Dry->Maceration Concentration Concentration Maceration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chrom Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chrom Prep_HPLC Preparative HPLC (e.g., C18) Column_Chrom->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Analysis Structural Elucidation (NMR, MS) Pure_this compound->Analysis

Caption: Workflow for the isolation and purification of this compound.

Conclusion

This technical guide has provided a detailed overview of the natural sources of this compound, with a specific focus on its isolation from Sphaeralcea angustifolia cell suspension cultures. The detailed experimental protocols and summarized quantitative data offer a valuable resource for researchers aiming to work with this promising bioactive compound. The use of cell culture technology for the production of this compound represents a sustainable and controlled approach to obtaining this natural product for further investigation and potential therapeutic applications.

References

Tomentin: A Technical Guide to its Discovery, Characterization, and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomentin, chemically identified as 5-hydroxy-6,7-dimethoxycoumarin, is a natural compound isolated from Sphaeralcea angustifolia, a plant traditionally used in Mexican medicine for treating inflammatory conditions. This technical guide provides a comprehensive overview of the discovery, molecular characterization, and known biological activities of this compound. It summarizes the quantitative data on its anti-inflammatory efficacy, details the experimental protocols used in its investigation, and visualizes its impact on cytokine modulation. This document is intended to serve as a core resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this compound.

Discovery and Molecular Characterization

This compound was first isolated from cell suspension cultures of Sphaeralcea angustifolia, an endangered plant species from Mexico.[1] Its discovery was part of an effort to identify the bioactive compounds responsible for the plant's traditional use as an anti-inflammatory and wound-healing agent.

Molecular Identity: this compound is a coumarin (B35378) derivative.

  • Systematic Name: 5-hydroxy-6,7-dimethoxy-2H-chromen-2-one

  • Molecular Formula: C₁₁H₁₀O₅

  • Molecular Weight: 222.19 g/mol

The structure of this compound was elucidated using spectroscopic and spectrometric analyses.[1]

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various preclinical models of acute inflammation. The following tables summarize the key quantitative data from these studies.

Table 1: Efficacy of this compound in Acute Inflammation Models
Experimental ModelSpeciesThis compound DoseRoute of AdministrationPercentage Inhibition of EdemaReference
λ-carrageenan-induced footpad edemaMice45 mg/kgIntraperitoneal58%[1]
Phorbol ester (TPA)-induced auricular edemaMice225 mM per earTopical57%[1]
Table 2: Effect of this compound in a Kaolin/Carrageenan-Induced Arthritis Model in Mice
Treatment GroupDoseAnti-inflammatory Effect (%)Reference
This compoundDose-dependent (ED₅₀ = 10.32 mg/kg)-[2]
S. angustifolia dichloromethane-methanol extract100 mg/kg72%[2]
Methotrexate (positive control)5.0 mg/kg55% (recovery)[2]

Modulation of Cytokine Expression

This compound has been shown to modulate the expression of key pro-inflammatory and anti-inflammatory cytokines in a kaolin/carrageenan-induced arthritis model in mice. This immunomodulatory effect is believed to be a significant contributor to its anti-inflammatory properties.

Table 3: Effect of this compound on Cytokine Levels in a Murine Arthritis Model
CytokineEffect of this compound TreatmentCytokine TypeReference
Interleukin-1β (IL-1β)Significantly lower concentration compared to controlPro-inflammatory[2]
Tumor Necrosis Factor-alpha (TNF-α)Significantly lower concentration compared to controlPro-inflammatory[2]
Interleukin-10 (IL-10)Significantly higher concentration compared to controlAnti-inflammatory[2]
Interleukin-4 (IL-4)Significantly higher concentration compared to controlAnti-inflammatory[2]

The following diagram illustrates the proposed mechanism of this compound's immunomodulatory action based on its effects on cytokine production.

Tomentin_Cytokine_Modulation cluster_pro_inflammatory Pro-inflammatory Cytokines cluster_anti_inflammatory Anti-inflammatory Cytokines This compound This compound IL1b IL-1β This compound->IL1b Inhibition TNFa TNF-α This compound->TNFa Inhibition IL10 IL-10 This compound->IL10 Stimulation IL4 IL-4 This compound->IL4 Stimulation Inflammation Inflammation IL1b->Inflammation TNFa->Inflammation IL10->Inflammation Inhibition IL4->Inflammation Inhibition

This compound's modulation of pro- and anti-inflammatory cytokines.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the research of this compound. It should be noted that a detailed, step-by-step protocol for the isolation and purification of this compound is not fully available in the cited literature; the following is a composite of the described methods.

Production of this compound in Cell Suspension Cultures

This compound is produced in cell suspension cultures of Sphaeralcea angustifolia.

  • Culture Initiation: Callus cultures are initiated from leaf explants of S. angustifolia on a solid Murashige and Skoog (MS) medium.

  • Suspension Culture: The callus is then transferred to a liquid MS medium to establish the cell suspension culture.

  • Extraction: The cells are harvested, and a dichloromethane:methanol extract is prepared. This compound, along with other compounds like sphaeralcic acid, is then isolated from this extract.

In Vivo Anti-inflammatory Assays

This model is used to assess acute inflammation.

  • Animal Model: Male ICR mice are typically used.

  • Induction of Edema: A subplantar injection of λ-carrageenan (1% in saline) is administered into the right hind paw of the mice.

  • Treatment: this compound (e.g., 45 mg/kg) or a vehicle control is administered intraperitoneally before the carrageenan injection.

  • Measurement: Paw volume is measured using a plethysmometer at baseline and at various time points after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

This is another model for acute inflammation, particularly for topically applied agents.

  • Animal Model: Male ICR mice are used.

  • Induction of Edema: 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied to the inner and outer surfaces of the mouse ear to induce inflammation and edema.

  • Treatment: this compound (e.g., 225 mM per ear) is applied topically to the ear.

  • Measurement: After a set period (e.g., 4-6 hours), the mice are euthanized, and a circular section of the ear is punched out and weighed. The difference in weight between the treated and untreated ears indicates the degree of edema.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the edema in the this compound-treated group to the TPA-only control group.

Quantification of Cytokines

The levels of pro- and anti-inflammatory cytokines in joint tissue from the kaolin/carrageenan-induced arthritis model are quantified.

  • Sample Preparation: At the end of the arthritis induction and treatment period, the joint tissue is collected and homogenized.

  • Cytokine Measurement: The concentrations of IL-1β, TNF-α, IL-10, and IL-4 in the tissue homogenates are determined using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: Cytokine levels in the this compound-treated groups are compared to those in the untreated arthritis group and healthy controls.

The following diagram outlines the general workflow for evaluating the anti-inflammatory activity of this compound.

Tomentin_Evaluation_Workflow cluster_production This compound Production cluster_invivo In Vivo Anti-inflammatory Assessment cluster_analysis Analysis SA_plant Sphaeralcea angustifolia plant material Cell_culture Cell Suspension Culture SA_plant->Cell_culture Extraction Extraction and Isolation Cell_culture->Extraction Pure_this compound Pure this compound Extraction->Pure_this compound Paw_Edema λ-Carrageenan-Induced Paw Edema Pure_this compound->Paw_Edema Ear_Edema TPA-Induced Auricular Edema Pure_this compound->Ear_Edema Arthritis_Model Kaolin/Carrageenan-Induced Arthritis Pure_this compound->Arthritis_Model Edema_Measurement Edema Measurement (Plethysmometer/Weight) Paw_Edema->Edema_Measurement Ear_Edema->Edema_Measurement Cytokine_Quantification Cytokine Quantification (ELISA) Arthritis_Model->Cytokine_Quantification Data_Analysis Data Analysis and Efficacy Determination Edema_Measurement->Data_Analysis Cytokine_Quantification->Data_Analysis

General experimental workflow for this compound evaluation.

Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways directly modulated by this compound have not yet been fully elucidated. Current research suggests that its anti-inflammatory effects are mediated, at least in part, by its ability to suppress the production of pro-inflammatory cytokines (IL-1β, TNF-α) and enhance the production of anti-inflammatory cytokines (IL-10, IL-4).[2] This indicates an immunomodulatory role, though the upstream signaling events leading to these changes in cytokine expression remain an area for future investigation.

Future Directions

While initial studies on this compound are promising, further research is required to fully understand its therapeutic potential. Key areas for future investigation include:

  • Elucidation of the specific molecular targets and signaling pathways of this compound.

  • Comprehensive preclinical studies to evaluate its efficacy and safety in a wider range of inflammatory disease models.

  • Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

  • Development and optimization of synthetic routes to ensure a sustainable supply for further research and potential clinical development.

Conclusion

This compound, a coumarin isolated from Sphaeralcea angustifolia, has demonstrated notable anti-inflammatory and immunomodulatory properties in preclinical studies. Its ability to reduce edema and modulate cytokine production highlights its potential as a lead compound for the development of new anti-inflammatory therapeutics. This guide provides a foundational overview of the current knowledge on this compound, intended to facilitate further research and development in this promising area.

References

An In-depth Technical Guide to Tomentin and Tomentosin in Traditional and Modern Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of two distinct natural compounds, Tomentin and Tomentosin (B1222141), which have roots in traditional medicine and are of significant interest in modern pharmacological research. This compound, a coumarin (B35378) derivative isolated from Sphaeralcea angustifolia, has demonstrated notable anti-inflammatory properties. Tomentosin, a sesquiterpene lactone found in members of the Asteraceae family, exhibits potent anti-cancer and anti-inflammatory activities. This document delineates their chemical nature, traditional uses, and scientifically validated biological activities. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of their molecular mechanisms and experimental workflows to facilitate further research and drug development.

Part 1: this compound (5-hydroxy-6,7-dimethoxycoumarin)

Introduction and Traditional Use

This compound is a coumarin, specifically 5-hydroxy-6,7-dimethoxycoumarin, isolated from Sphaeralcea angustifolia (globemallow). This plant has a history of use in traditional Mexican medicine for treating inflammatory conditions and as a wound-healing remedy.[1] The anti-inflammatory properties of the plant are attributed to its bioactive compounds, including this compound.

Chemical Properties
  • Chemical Name: 5-hydroxy-6,7-dimethoxycoumarin

  • Molecular Formula: C₁₁H₁₀O₅

  • Appearance: As an isolated compound, it is typically a crystalline solid.

Biological Activity: Anti-inflammatory Effects

This compound has been identified as a potent anti-inflammatory agent in both acute and chronic models of inflammation. Its activity has been demonstrated in preclinical studies, suggesting its potential as a therapeutic agent for inflammatory disorders.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in various animal models. The table below summarizes the key findings.

Model Organism Dose Effect Reference
λ-carrageenan-induced footpad edemaMice45 mg/kg58% inhibition of edema
Phorbol ester-induced auricular edemaMice225 mM per ear57% inhibition of edema
Kaolin (B608303)/carrageenan-induced arthritisMiceED₅₀ = 10.32 mg/kgDose-dependent inhibition of joint edema[2]
Experimental Protocols

A common method for obtaining this compound involves its isolation from cell suspension cultures of Sphaeralcea angustifolia.

  • Cell Culture: Establish cell suspension cultures from callus induction of S. angustifolia explants.

  • Extraction: The biomass from the cell culture is extracted with a dichloromethane-methanol solvent system.

  • Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify this compound.

  • Carrageenan-Induced Paw Edema:

    • Animals (e.g., mice or rats) are administered this compound or a vehicle control.

    • After a set time, a sub-plantar injection of carrageenan is administered to the paw to induce inflammation.

    • Paw volume is measured at various time points post-injection using a plethysmometer.

    • The percentage inhibition of edema is calculated by comparing the paw volume in the this compound-treated group to the control group.

  • Kaolin/Carrageenan-Induced Arthritis:

    • Arthritis is induced in the knee joint of mice by an intra-articular injection of kaolin followed by carrageenan.

    • This compound is administered orally daily for a specified period.

    • Joint diameter is measured daily to assess the progression of inflammation.

    • At the end of the study, joint tissues can be collected for histological analysis and cytokine profiling (e.g., IL-1β, TNF-α, IL-10) via ELISA.[2]

Visualization of Experimental Workflow

Tomentin_Workflow cluster_Isolation Isolation of this compound cluster_Bioassay Anti-inflammatory Bioassays S_angustifolia Sphaeralcea angustifolia cell culture Extraction Dichloromethane-Methanol Extraction S_angustifolia->Extraction Yields Purification Chromatographic Purification Extraction->Purification Yields Tomentin_Compound Pure this compound Purification->Tomentin_Compound Yields Tomentin_Admin This compound Administration Tomentin_Compound->Tomentin_Admin Animal_Model Mouse Model of Inflammation Animal_Model->Tomentin_Admin Data_Collection Measurement of Inflammatory Markers Tomentin_Admin->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: Workflow for the isolation and anti-inflammatory testing of this compound.

Part 2: Tomentosin (Sesquiterpene Lactone)

Introduction and Traditional Use

Tomentosin is a sesquiterpene lactone found in several plants of the Asteraceae family, with Inula viscosa (also known as Dittrichia viscosa) being a prominent source.[3] In traditional medicine, particularly in the Mediterranean region, decoctions of Inula viscosa flowers have been used to treat lung cancer and inflammatory diseases.[3] Other plants containing Tomentosin, such as Xanthium strumarium and Inula japonica, also have traditional uses for treating inflammatory conditions and tumors.[3]

Chemical Properties
  • Chemical Class: Sesquiterpene lactone

  • Molecular Formula: C₁₅H₂₀O₃

  • Key Structural Features: Characterized by a 15-carbon skeleton and a lactone ring, which is believed to be crucial for its biological activity.

Biological Activities: Anti-cancer and Anti-inflammatory Effects

Tomentosin has been extensively studied for its potent anti-cancer and anti-inflammatory properties. It has been shown to inhibit the proliferation of a wide range of cancer cell lines and modulate key signaling pathways involved in cancer progression and inflammation.

Quantitative Data Summary
Cell Line Cancer Type Assay IC₅₀ / Effect Reference
MOLT-4LeukemiaCytotoxicityIC₅₀: 10 µM (24h)[4]
HCT 116Colorectal CancerXTTIC₅₀: 13.30 µM (48h)[5]
HT-29Colorectal CancerXTTIC₅₀: 10.01 µM (48h)[5]
PANC-1Pancreatic CancerXTTIC₅₀: 31.11 µM (48h)[6]
MIA PaCa-2Pancreatic CancerXTTIC₅₀: 33.93 µM (48h)[6]
MG-63OsteosarcomaCell ViabilityDose-dependent decrease[3]
AGSGastric CancerCell ViabilityDose-dependent decrease[5]
HeLa, SiHaCervical CancerGrowth InhibitionDose-dependent inhibition
Cell Line / Model Effect Mechanism Reference
RAW264.7 MacrophagesInhibition of NO, iNOS, PGE₂, COX-2, TNF-α, IL-6Suppression of NF-κB and MAPK pathways[7]
Experimental Protocols
  • Plant Material: Dried aerial parts of Inula viscosa are commonly used.

  • Extraction: The plant material is subjected to solvent extraction, often with methanol (B129727) or ethanol.

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate). Tomentosin is typically enriched in the ethyl acetate (B1210297) fraction.

  • Purification: The enriched fraction is purified using chromatographic methods like column chromatography on silica (B1680970) gel and preparative HPLC to yield pure Tomentosin.

  • Cell Viability Assay (XTT or MTT):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of Tomentosin for 24, 48, or 72 hours.

    • A solution of XTT or MTT reagent is added to each well and incubated.

    • The absorbance is read using a microplate reader to determine cell viability.

    • The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.[5]

  • Apoptosis Assay (Annexin V/PI Staining):

    • Cells are treated with Tomentosin for a specified time.

    • Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

    • The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

  • Western Blot Analysis:

    • Cells are treated with Tomentosin, and protein lysates are prepared.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, NF-κB, Akt, mTOR) and then with secondary antibodies.

    • Protein bands are visualized using a chemiluminescence detection system.

Visualizations of Signaling Pathways

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Tomentosin Tomentosin Bax Bax (Pro-apoptotic) Tomentosin->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Tomentosin->Bcl2 downregulates Death_Receptor Death Receptor (e.g., FAS) Tomentosin->Death_Receptor activates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase37 Caspase-3, -7 (Executioner Caspases) Caspase9->Caspase37 Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways induced by Tomentosin.

Pro_Survival_Pathway cluster_PI3K_Akt PI3K/Akt/mTOR Pathway cluster_NFkB NF-κB Pathway Tomentosin Tomentosin PI3K PI3K Tomentosin->PI3K IKK IKK Tomentosin->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB translocation Nucleus_NFkB->Proliferation

Caption: Inhibition of PI3K/Akt/mTOR and NF-κB pro-survival pathways by Tomentosin.

Conclusion and Future Directions

This compound and Tomentosin are promising natural products with distinct therapeutic potential. This compound's anti-inflammatory properties warrant further investigation into its precise mechanism of action and its efficacy in more complex models of inflammatory diseases. Tomentosin has demonstrated robust anti-cancer and anti-inflammatory effects in a multitude of preclinical studies.[8] Future research should focus on its in vivo efficacy, safety profile, and pharmacokinetic properties to pave the way for potential clinical trials.[3] The development of derivatives of these compounds could also lead to enhanced potency and drug-like properties, offering new avenues for the treatment of inflammatory disorders and cancer.

References

An In-depth Technical Guide on the Physicochemical Properties of Timentin's Core Components: Ticarcillin and Clavulanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of ticarcillin (B1683155) and clavulanic acid, the active pharmaceutical ingredients (APIs) in the antibiotic combination known as Timentin. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on these antibiotic substances. The following sections detail their fundamental characteristics, supported by quantitative data, experimental protocols, and visual diagrams to elucidate key mechanisms and workflows.

Physicochemical Properties

Timentin is a sterile injectable antibacterial combination consisting of the semisynthetic antibiotic ticarcillin disodium (B8443419) and the β-lactamase inhibitor clavulanate potassium.[1] Ticarcillin is a carboxypenicillin derived from the basic penicillin nucleus, 6-aminopenicillanic acid.[1] Clavulanic acid is a β-lactam, structurally related to penicillins, produced by the fermentation of Streptomyces clavuligerus.[1]

Ticarcillin monosodium presents as a white to pale yellow powder and is hygroscopic in nature.[2] Its stability is a critical factor, as it is susceptible to degradation in the presence of moisture.[2] Timentin is supplied as a white to pale yellow powder for reconstitution.[1]

Data Presentation: Quantitative Physicochemical Properties

The key quantitative physical and chemical properties of ticarcillin and clavulanic acid are summarized in the tables below. These values are critical for formulation development, quality control, and analytical method development.

Table 1: Physicochemical Properties of Ticarcillin

PropertyValueReference
Molecular Formula C₁₅H₁₆N₂O₆S₂[3]
Molecular Weight 384.4 g/mol [3]
Appearance White to pale yellow powder[2]
Solubility Freely soluble in water; soluble in methanol; practically insoluble in ether and dichloromethane.[2] It is highly soluble in water, but should be dissolved only immediately before use to prevent degradation.[4][2][4]
pKa The carboxylic acid groups typically have pKa values in the range of 2.5-3.5.[2]
Specific Rotation Between +172° and +187° (anhydrous basis)[2]
Water Content Not more than 6.0%[2]
pH (1 in 10 solution in water) 5.5 to 7.5[2]

Table 2: Physicochemical Properties of Clavulanic Acid

PropertyValueReference
Molecular Formula C₈H₉NO₅[5]
Molecular Weight 199.16 g/mol [5]
Appearance White to pale yellow powder[6]
Melting Point 117.5-118°C[5]
Boiling Point 545.8°C at 760 mmHg[5]
Solubility Very soluble in water (>600 mg/mL).[1][1]
pKa 2.7[7]
Hydrogen Bond Donors 2[8]
Hydrogen Bond Acceptors 6[5]
Rotatable Bonds 2[8]
Topological Polar Surface Area 87.07 Ų[8]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducibility and validation in a research and development setting.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing the solubility and absorption of a drug. Potentiometric titration is a common and accurate method for its determination.[9]

Methodology:

  • Preparation of Solutions:

    • Calibrate the potentiometer using standard aqueous buffers with pH values of 4, 7, and 10.[10]

    • Prepare a 1mM sample solution of the active pharmaceutical ingredient (API).[10]

    • Prepare 0.1 M sodium hydroxide (B78521) and 0.1 M hydrochloric acid solutions for titration.[10]

    • Use a 0.15 M potassium chloride solution to maintain a constant ionic strength.[10]

  • Titration Procedure:

    • Place 20 mL of the 1mM sample solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.[10]

    • Make the solution acidic with 0.1 M HCl to a pH of 1.8-2.0.[10]

    • Titrate the solution by adding 0.1 M NaOH in small increments until the pH reaches 12-12.5 and stabilizes.[10]

    • Continuously monitor and record the pH changes at regular intervals, ensuring the signal drift is less than 0.01 pH units per minute for accurate readings.[10]

  • Data Analysis:

    • Perform a minimum of three titrations to ensure reliability.[10]

    • Analyze the resulting titration curves to identify the inflection points, which correspond to the dissociation of acidic or basic functional groups.[10]

    • Calculate the pKa values based on these identified inflection points.[10]

    • Calculate the average pKa values and standard deviations from the multiple titrations.[10]

Determination of Solubility by Shake-Flask Method

Equilibrium solubility is a fundamental property that influences the bioavailability of a drug. The shake-flask method is a standard approach to determine thermodynamic solubility.[11]

Methodology:

  • Experimental Setup:

    • Determine the pH-solubility profile of the API over a pH range of 1.2–6.8. Measurements should be made in triplicate at a minimum of three pH conditions: pH 1.2, 4.5, and 6.8.

    • Use pharmacopoeial buffer solutions for these experiments.[12]

  • Procedure:

    • Add an excess amount of the solid API to the chosen buffer solution in a stoppered flask or vial to create a suspension.[11]

    • Verify the pH of the suspension after the addition of the compound and at the end of the experiment.[11]

    • Agitate the samples at a constant temperature until equilibrium is reached.

  • Analysis:

    • Separate the solid and liquid phases by centrifugation or filtration.

    • Analyze the concentration of the dissolved API in the saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). HPLC is preferred over spectrophotometric methods as it can also detect impurities and degradation products.[11]

    • The solubility should be reported in mg/mL, and the relative standard deviation of the results should not exceed 10% between replicates for each test condition.[12]

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. It is widely used for assessing the purity and stability of β-lactam antibiotics.[13][14]

Methodology:

  • Sample Preparation:

    • For plasma samples, a common preparation involves protein precipitation with acetonitrile (B52724) followed by a wash with chloroform (B151607) to remove lipid-soluble components.[14] For other sample matrices like eggs, extraction with acetonitrile followed by clean-up using C18 solid-phase extraction cartridges may be employed.[15]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 analytical column is commonly used.[14][16]

    • Mobile Phase: A gradient mobile phase consisting of acetonitrile and a phosphate (B84403) buffer is often employed.[14][16] The pH of the mobile phase is a critical parameter that can be optimized to achieve good separation.[13]

    • Detection: UV detection is typically used, with the wavelength set according to the absorbance maxima of the analytes (e.g., 210 nm, 230 nm, or 298 nm).[13][14]

  • Validation:

    • The method should be validated for linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantification).[17]

    • Stability of the analytes in the prepared samples should be assessed under different storage conditions (e.g., room temperature, 4°C, and -80°C) and over various time periods.[17]

Mechanism of Action and Visualization

Ticarcillin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which prevents the final transpeptidation step of peptidoglycan synthesis.[18][19] This leads to cell lysis.[18] However, many bacteria produce β-lactamase enzymes that can inactivate ticarcillin by cleaving its β-lactam ring.[4] Clavulanic acid is a β-lactamase inhibitor that binds to and inactivates these enzymes, thereby protecting ticarcillin from degradation and extending its antibacterial spectrum.[20][21]

Signaling Pathway Diagram

Timentin_Mechanism_of_Action cluster_Bacteria Bacterial Cell cluster_Drugs Antibiotic Action PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis BetaLactamase β-lactamase Enzyme Ticarcillin Ticarcillin Ticarcillin->PBP Inhibits Ticarcillin->BetaLactamase Degraded by ClavulanicAcid Clavulanic Acid ClavulanicAcid->BetaLactamase Inhibits HPLC_Analysis_Workflow start Start: Sample (e.g., Plasma, Urine) prep Sample Preparation (Protein Precipitation/ Solid Phase Extraction) start->prep hplc HPLC System prep->hplc column C18 Reversed-Phase Column hplc->column Mobile Phase detector UV Detector column->detector data Data Acquisition and Analysis detector->data end End: Purity/ Stability Report data->end

References

Early Research on Tolmetin's Therapeutic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical and clinical research that established the therapeutic potential of Tolmetin (B1215870), a non-steroidal anti-inflammatory drug (NSAID). The information is compiled from early studies, focusing on quantitative data, experimental methodologies, and the primary mechanism of action.

Preclinical Pharmacology and Toxicology

Early preclinical investigations with Tolmetin (then known as McN-2559) in animal models were crucial in elucidating its anti-inflammatory, analgesic, and antipyretic properties. These studies established the initial safety and efficacy profile before its progression to human trials.

Anti-Inflammatory Activity

Tolmetin demonstrated potent anti-inflammatory effects in various animal models of inflammation. The primary mechanism of action was identified as the inhibition of prostaglandin (B15479496) synthesis.

Table 1: Anti-Inflammatory Activity of Tolmetin in Animal Models

Animal ModelParameter MeasuredTolmetin ED50 (mg/kg, p.o.)Comparator ED50 (mg/kg, p.o.)
Acetic Acid-Induced Vascular Permeability (Mouse)Inhibition of dye leakage0.75Indomethacin (B1671933): ~0.3
UV-Induced Erythema (Guinea Pig)Reduction in skin redness18.2Indomethacin: ~5.5
Carrageenan-Induced Paw Edema (Rat)Inhibition of paw swelling--
Kaolin-Carrageenan Induced Paw Edema (Rat)Promotion of edema recoveryEffective at 2.5-20 mg/kg-
Croton Oil-Induced Exudation (Rat)Inhibition of exudate formationSignificant at 80 mg/kg/dayIndomethacin: ~2 mg/kg/day
Adjuvant-Induced Arthritis (Rat)- Anti-inflammatory and anti-arthritic activitiesDemonstrated efficacy-
Mechanism of Action: Inhibition of Prostaglandin Synthesis

Tolmetin exerts its anti-inflammatory effect by inhibiting cyclooxygenase (COX) enzymes, which are key in the conversion of arachidonic acid to prostaglandins. Early in vitro studies demonstrated its inhibitory activity on prostaglandin synthetase.

Table 2: In Vitro Inhibition of Cyclooxygenase (COX) by Tolmetin

Enzyme SourceAssayTolmetin IC50
Human COX-1Varies0.35 µM[1]
Human COX-2Varies0.82 µM[1]

IC50: The half maximal inhibitory concentration.

Pharmacokinetics and Metabolism in Animals

Early studies in rats and mice using radiolabeled [14C]Tolmetin revealed rapid and nearly complete absorption after oral administration. The majority of the drug was absorbed from the upper duodenum. Tissue distribution was highest in the liver and kidney, with lower levels in other tissues, likely due to significant plasma protein binding. The radioactivity was primarily excreted in the urine within 24 hours, with no significant accumulation observed after repeated dosing[2].

Toxicology

Acute toxicity studies were conducted to determine the safety profile of Tolmetin.

Table 3: Acute Toxicity of Tolmetin

SpeciesRoute of AdministrationLD50
RatIntraperitoneal-
RatOral317 mg/kg

LD50: The dose that is lethal to 50% of the test animals.

Early Clinical Research in Humans

Following promising preclinical results, Tolmetin entered clinical trials to evaluate its safety and efficacy in treating inflammatory conditions, primarily rheumatoid arthritis and osteoarthritis.

Efficacy in Rheumatoid Arthritis

Multiple early clinical trials demonstrated that Tolmetin was superior to placebo and comparable in efficacy to existing NSAIDs like aspirin (B1665792) and indomethacin for the management of rheumatoid arthritis.

Table 4: Summary of Early Clinical Trials of Tolmetin in Rheumatoid Arthritis

Study DesignNo. of PatientsTreatment GroupsDurationKey Efficacy Outcomes
Double-blind, Placebo-controlled14Tolmetin (800-1600 mg/day), Placebo12 weeksTolmetin was superior to placebo in producing moderate improvement[3].
Open-label24Tolmetin (>1200 mg/day)6 weeksStatistically significant reductions in overall joint pain, walking time, and articular index[4].
Double-blind, Crossover22Tolmetin (1400 mg/day), Indomethacin (150 mg/day), Placebo-Efficacy of Tolmetin was comparable to Indomethacin[4].
Open-label10Tolmetin (initial: 600 mg/day, average final: 1400 mg/day)1 yearGlobal improvement in 80% of patients; net improvement in at least one disease activity parameter in 100% of patients[5].
Double-blind, Crossover12Tolmetin (1600 mg/day), Phenylbutazone (400 mg/day), Placebo-Tolmetin was superior to placebo and comparable to phenylbutazone, with statistically significant reductions in morning stiffness and pain[6].
Retrospective171 (geriatric)Tolmetin (average: 1141 mg/day)Up to 1 yearStatistically and clinically significant improvement in inflammatory symptoms.
Efficacy in Osteoarthritis

Tolmetin was also found to be effective in managing the signs and symptoms of osteoarthritis.

Table 5: Summary of Early Clinical Trials of Tolmetin in Osteoarthritis

Study DesignNo. of PatientsTreatment GroupsDurationKey Efficacy Outcomes
Single-blind34Tolmetin (1600 mg/day), Aloxiprin (equivalent to 5g aspirin/day)3 monthsBoth drugs produced a statistically significant reduction in pain[6].
Retrospective676 (geriatric)Tolmetin (average: 953 mg/day)Up to 1 yearStatistically and clinically significant improvement in joint pain and functional parameters.
Safety and Tolerability in Humans

In early clinical trials, Tolmetin was generally well-tolerated. The most frequently reported side effects were gastrointestinal in nature. The incidence of milder gastrointestinal adverse effects and tinnitus was reported to be less than that observed with aspirin-treated patients, and the incidence of central nervous system side effects was less than in patients treated with indomethacin.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical and clinical studies of Tolmetin.

Preclinical Experimental Protocols

Objective: To determine the inhibitory effect of Tolmetin on the activity of COX-1 and COX-2 enzymes.

General Procedure:

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is diluted to a working concentration in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of Tolmetin (or a vehicle control, such as DMSO) for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid, to the enzyme-inhibitor mixture.

  • Reaction Termination: After a specific incubation time (e.g., 2 minutes), the reaction is stopped, often by the addition of a chemical agent like stannous chloride or by acidification.

  • Product Quantification: The amount of prostaglandin product formed (commonly Prostaglandin E2 - PGE2) is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), or by measuring oxygen consumption with an oxygen electrode.

  • Data Analysis: The percentage of inhibition for each Tolmetin concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Objective: To assess the in vivo anti-inflammatory activity of Tolmetin by measuring its ability to inhibit the increase in vascular permeability induced by an inflammatory agent.

Procedure:

  • Mice are administered Tolmetin orally at various doses.

  • After a set period, an intravenous injection of a dye (e.g., Evans blue) is given.

  • Immediately following the dye injection, an intraperitoneal injection of acetic acid is administered to induce inflammation and increase vascular permeability.

  • After a specified time, the animals are euthanized, and the peritoneal fluid is collected.

  • The amount of dye that has leaked into the peritoneal cavity is quantified spectrophotometrically.

  • The ED50 (the dose that produces 50% of the maximal effect) for the inhibition of dye leakage is calculated.

Clinical Trial Protocol for Rheumatoid Arthritis (Synthesized from Early Studies)

Objective: To evaluate the efficacy and safety of Tolmetin in patients with active rheumatoid arthritis.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population:

  • Inclusion Criteria:

    • Adult patients (aged 18 years or older).

    • A confirmed diagnosis of definite or classical rheumatoid arthritis according to the American Rheumatism Association (ARA) criteria.

    • Active disease as defined by the presence of a minimum number of tender and swollen joints, and a specified duration of morning stiffness.

  • Exclusion Criteria:

    • Concomitant use of other NSAIDs, corticosteroids (above a stable, low dose), or disease-modifying antirheumatic drugs (DMARDs) initiated within a specified period before the study.

    • History of significant gastrointestinal, renal, or hepatic disease.

    • Known hypersensitivity to Tolmetin, aspirin, or other NSAIDs.

Treatment:

  • Patients are randomly assigned to receive either Tolmetin (e.g., 400 mg three times daily) or a matching placebo for a specified duration (e.g., 12 weeks).

Assessments: Efficacy and safety assessments are performed at baseline and at regular intervals throughout the study (e.g., weeks 2, 4, 8, and 12).

  • Efficacy Assessments:

    • Joint Tenderness and Swelling: Assessed using a standardized joint count, such as the Ritchie Articular Index, which grades the tenderness of multiple joints on a scale of 0-3 upon firm pressure.

    • Pain: Patient-reported pain intensity measured using a Visual Analogue Scale (VAS), a 100mm line where the patient marks their pain level from "no pain" to "worst possible pain".

    • Morning Stiffness: Duration of morning stiffness recorded by the patient in minutes.

    • Grip Strength: Measured using a dynamometer, with the average of multiple readings for each hand recorded.

    • Global Assessment: Both the patient and the physician provide a global assessment of disease activity on a categorical or visual analogue scale.

    • Functional Assessment: Walking time for a set distance (e.g., 50 feet).

  • Safety Assessments:

    • Monitoring and recording of all adverse events.

    • Physical examinations.

    • Vital signs.

    • Laboratory tests (hematology, serum chemistry, and urinalysis).

Visualizations

The following diagrams illustrate the key pathways and workflows related to the therapeutic action of Tolmetin.

COX1_COX2 COX-1 & COX-2 (Cyclooxygenase) Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1_COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Prostaglandin_H2->Prostaglandins Prostacyclin Prostacyclin (PGI2) Prostaglandin_H2->Prostacyclin Thromboxane Thromboxane (TXA2) Prostaglandin_H2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Mucosal Protection Prostacyclin->Gastric_Protection Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Tolmetin Tolmetin Tolmetin->COX1_COX2

Caption: Tolmetin's Mechanism of Action in the Arachidonic Acid Cascade.

cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_assessment Assessment Phase Inclusion_Criteria Inclusion Criteria Met (e.g., Active RA) Exclusion_Criteria Exclusion Criteria Not Met Baseline_Assessment Baseline Assessment Exclusion_Criteria->Baseline_Assessment Randomization Randomization Tolmetin_Group Tolmetin Administration Randomization->Tolmetin_Group Placebo_Group Placebo Administration Randomization->Placebo_Group Followup_Assessments Follow-up Assessments (e.g., Weeks 2, 4, 8, 12) Tolmetin_Group->Followup_Assessments Placebo_Group->Followup_Assessments Baseline_Assessment->Randomization Efficacy_Endpoints Efficacy Endpoints (Joint counts, Pain, etc.) Followup_Assessments->Efficacy_Endpoints Safety_Endpoints Safety Endpoints (Adverse Events, Labs) Followup_Assessments->Safety_Endpoints

Caption: Generalized Workflow of an Early Tolmetin Clinical Trial.

References

Tomentin and its Role in Plant Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomentin, a naturally occurring coumarin (B35378) identified as 5-hydroxy-6,7-dimethoxycoumarin, is a specialized metabolite found in various plant species, including Jatropha curcas and Sphaeralcea angustifolia.[1][2] As a member of the coumarin family, this compound's role in plant secondary metabolism is intrinsically linked to the broader functions of this diverse class of phenylpropanoid derivatives. Coumarins are recognized for their significant roles in plant defense against pathogens and herbivores, as well as their involvement in responses to abiotic stresses and nutrient acquisition.[3][4] This technical guide provides an in-depth overview of the biosynthesis of this compound, its regulation, and its putative functions within the plant, based on the current understanding of coumarin biochemistry and molecular biology. The guide also details relevant experimental protocols and presents key data in a structured format to facilitate further research and drug development endeavors.

Introduction to this compound and Coumarins

This compound (5-hydroxy-6,7-dimethoxycoumarin) is a simple coumarin, a class of phenolic compounds derived from the phenylpropanoid pathway.[3][5] These secondary metabolites are widespread in the plant kingdom and are known for their diverse biological activities.[3][4][6] While research on this compound has highlighted its anti-inflammatory properties in preclinical models, its specific functions within the plant are less understood.[1][7][8][9][10] However, by examining the well-established roles of related coumarins, we can infer the physiological significance of this compound in plant life.

Coumarins are integral to a plant's interaction with its environment. They can act as phytoalexins and phytoanticipins, providing defense against a broad range of pathogens, including fungi, bacteria, and viruses.[4][6][11][12] Furthermore, they play a role in deterring herbivores and can influence the growth of neighboring plants through allelopathy.[4][13] Recent studies have also elucidated the critical function of coumarins in iron mobilization from the soil, particularly under iron-deficient conditions.[14][15]

Biosynthesis of this compound

The biosynthesis of this compound, like other coumarins, originates from the phenylpropanoid pathway, starting with the amino acid L-phenylalanine.[3][5] The pathway involves a series of enzymatic reactions to form the core coumarin structure, which is then further modified to yield this compound.

The General Phenylpropanoid Pathway

The initial steps of the phenylpropanoid pathway are shared with the biosynthesis of other major secondary metabolites like flavonoids and lignin.[3][5][11]

  • Deamination of L-phenylalanine: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .[3][5]

  • Hydroxylation of Cinnamic Acid: Cinnamic acid is then hydroxylated at the C4 position to form p-coumaric acid by cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[3][5]

  • Activation of p-Coumaric Acid: p-Coumaric acid is subsequently activated to its CoA-thioester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL) .[3][5]

The Coumarin-Specific Branch

From p-coumaroyl-CoA, the pathway branches off towards the formation of simple coumarins.

  • Ortho-hydroxylation: The key step leading to coumarin biosynthesis is the ortho-hydroxylation of the cinnamic acid derivative. In the case of umbelliferone (B1683723), a common coumarin precursor, this involves the 2'-hydroxylation of p-coumaroyl-CoA by p-coumaroyl CoA 2'-hydroxylase (C2'H) .[3]

  • Lactonization: The resulting 2'-hydroxy-p-coumaroyl-CoA can undergo spontaneous or enzyme-catalyzed lactonization to form the coumarin ring. Coumarin synthase (COSY) is an enzyme known to catalyze this step.[3][16]

  • Further Hydroxylations and Methylations: To arrive at the structure of this compound (5-hydroxy-6,7-dimethoxycoumarin), the umbelliferone backbone would need to undergo further hydroxylation and methylation reactions. While the specific enzymes for these steps in this compound biosynthesis have not been characterized, they are likely catalyzed by cytochrome P450 monooxygenases for hydroxylation and O-methyltransferases (OMTs) for the addition of methyl groups at the C6 and C7 positions.

The biosynthetic pathway is visualized in the diagram below:

Tomentin_Biosynthesis cluster_enzymes Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA o_Hydroxy_p_Coumaroyl_CoA ortho-Hydroxy- p-Coumaroyl-CoA p_Coumaroyl_CoA->o_Hydroxy_p_Coumaroyl_CoA Umbelliferone Umbelliferone (7-hydroxycoumarin) o_Hydroxy_p_Coumaroyl_CoA->Umbelliferone Intermediate_1 Hydroxylated Intermediate Umbelliferone->Intermediate_1 Intermediate_2 Dihydroxylated Intermediate Intermediate_1->Intermediate_2 This compound This compound (5-hydroxy-6,7-dimethoxycoumarin) Intermediate_2->this compound PAL PAL PAL->PAL_pos C4H C4H C4H->C4H_pos FourCL 4CL FourCL->FourCL_pos C2H C2'H C2H->C2H_pos COSY COSY/ Spontaneous COSY->COSY_pos Hydroxylase Hydroxylase (P450) Hydroxylase->Hydroxylase_pos OMT1 OMT OMT1->OMT1_pos OMT2 OMT OMT2->OMT2_pos PAL_pos->Cinnamic_Acid C4H_pos->p_Coumaric_Acid FourCL_pos->p_Coumaroyl_CoA C2H_pos->o_Hydroxy_p_Coumaroyl_CoA COSY_pos->Umbelliferone Hydroxylase_pos->Intermediate_1 OMT1_pos->Intermediate_2 OMT2_pos->this compound

Caption: Hypothetical biosynthetic pathway of this compound from L-phenylalanine.

Regulation of this compound Biosynthesis

The production of coumarins, and likely this compound, is tightly regulated at the transcriptional level by a variety of internal and external cues.

Transcriptional Regulation

Several families of transcription factors are known to regulate the expression of genes involved in the phenylpropanoid and coumarin biosynthetic pathways. These include:

  • MYB Transcription Factors: MYB proteins are key regulators of secondary metabolism. Specific MYB factors can act as activators or repressors of coumarin biosynthetic genes.[3][17]

  • bHLH Transcription Factors: Basic helix-loop-helix (bHLH) transcription factors often work in concert with MYB proteins to regulate pathway genes.[3]

  • AP2/ERF and WRKY Transcription Factors: These transcription factor families are typically involved in stress responses and can modulate coumarin biosynthesis as part of the plant's defense strategy.[3]

Regulation by Biotic and Abiotic Stresses

The biosynthesis and accumulation of coumarins are often induced in response to environmental challenges:

  • Biotic Stress: Pathogen attack (fungi, bacteria, viruses) and herbivory can trigger a significant increase in coumarin production.[3][6][12] This response is part of the plant's induced systemic resistance (ISR) and systemic acquired resistance (SAR).

  • Abiotic Stress: Environmental factors such as nutrient deficiency (particularly iron), UV radiation, salinity, and drought can also stimulate coumarin biosynthesis.[3][14][15]

Hormonal Regulation

Plant hormones play a crucial role in mediating the stress-induced accumulation of coumarins:

  • Jasmonic Acid (JA) and Salicylic Acid (SA): These are key defense hormones that are known to induce the expression of coumarin biosynthetic genes upon pathogen attack or wounding.[12]

  • Auxin: Auxin has been shown to influence the accumulation of certain coumarins.[12][13]

  • Cytokinins and Ethylene: These hormones are also implicated in the regulation of coumarin production, often in the context of plant defense responses.[12]

A simplified signaling pathway illustrating the regulation of coumarin biosynthesis is presented below:

Coumarin_Regulation Biotic_Stress Biotic Stress (Pathogens, Herbivores) JA Jasmonic Acid (JA) Biotic_Stress->JA SA Salicylic Acid (SA) Biotic_Stress->SA Abiotic_Stress Abiotic Stress (Fe deficiency, UV, etc.) Auxin Auxin Abiotic_Stress->Auxin Cytokinin Cytokinin Abiotic_Stress->Cytokinin Ethylene Ethylene Abiotic_Stress->Ethylene TFs Transcription Factors (MYB, bHLH, WRKY, etc.) JA->TFs SA->TFs Auxin->TFs Cytokinin->TFs Ethylene->TFs Biosynthesis_Genes Coumarin Biosynthesis Genes (PAL, C4H, F6'H, OMTs, etc.) TFs->Biosynthesis_Genes Transcriptional Activation/ Repression Coumarin_Accumulation This compound & Other Coumarins Accumulation Biosynthesis_Genes->Coumarin_Accumulation

Caption: Simplified signaling network for the regulation of coumarin biosynthesis.

Role of this compound in Plant Secondary Metabolism

Based on the known functions of coumarins, the putative roles of this compound in plants are multifaceted:

  • Plant Defense: this compound likely contributes to the plant's chemical defense arsenal. Its antimicrobial and insecticidal properties, common to many coumarins, would help protect the plant from a variety of biotic threats.[4][6]

  • Iron Acquisition: As a secreted coumarin, this compound may be involved in the mobilization and uptake of iron from the rhizosphere, particularly in alkaline soils where iron bioavailability is low.[14][15]

  • Allelopathy: this compound could act as an allelochemical, influencing the germination and growth of competing plant species.[13]

  • Antioxidant Activity: The phenolic structure of this compound suggests it may possess antioxidant properties, helping to mitigate oxidative stress caused by various environmental factors.

Quantitative Data

Quantitative data on the specific effects of this compound on plant secondary metabolism are currently limited. However, studies on Sphaeralcea angustifolia cell suspension cultures have provided some quantitative data on its anti-inflammatory effects in animal models.

Table 1: Anti-inflammatory Activity of this compound from Sphaeralcea angustifolia Cell Cultures

AssayDoseInhibition (%)Reference
λ-carrageenan-induced footpad edema45 mg/kg58[1]
Phorbol ester-induced auricular edema225 mM per ear57[1]

Data from in vivo animal studies.

Experimental Protocols

Extraction of this compound and Other Coumarins

Objective: To extract coumarins from plant material for subsequent analysis.

Materials:

  • Dried and powdered plant material (e.g., leaves, roots)

  • Solvents: Methanol (B129727), ethanol, chloroform, or a mixture (e.g., 80% methanol)[18][19][20]

  • Glassware: Beakers, flasks, filtration apparatus

  • Extraction equipment: Soxhlet apparatus, ultrasonic bath, or shaker[18][19]

  • Rotary evaporator

Protocol:

  • Maceration:

    • Weigh a known amount of powdered plant material (e.g., 1 g).

    • Add a suitable volume of extraction solvent (e.g., 10-20 mL of 80% methanol).

    • Stir or shake the mixture for a defined period (e.g., 24 hours) at room temperature.

    • Filter the extract to remove solid plant material.

  • Soxhlet Extraction:

    • Place a known amount of powdered plant material in a thimble.

    • Place the thimble in the Soxhlet extractor.

    • Add the extraction solvent to the distillation flask.

    • Heat the solvent to reflux. The solvent vapor will travel to the condenser, liquefy, and drip back onto the thimble, extracting the coumarins.

    • Continue the extraction for several hours until the solvent in the extractor is clear.

  • Ultrasound-Assisted Extraction:

    • Combine the powdered plant material and solvent in a flask.

    • Place the flask in an ultrasonic bath.

    • Sonicate for a specified time (e.g., 30 minutes).[21]

    • Filter the extract.

  • Concentration:

    • Concentrate the filtered extract using a rotary evaporator under reduced pressure to remove the solvent.

    • The resulting crude extract can be used for further purification or analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of this compound in a plant extract.

Materials:

  • HPLC system with a UV or PDA detector

  • Reversed-phase C18 column

  • Mobile phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape[21]

  • This compound standard of known purity

  • Plant extract dissolved in a suitable solvent (e.g., methanol)

  • Syringe filters (0.45 µm)

Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the this compound standard in methanol (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve a known weight of the crude plant extract in the mobile phase or methanol.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the HPLC conditions:

      • Column: C18 reversed-phase column

      • Mobile phase: Isocratic or gradient elution with acetonitrile and water.

      • Flow rate: e.g., 1 mL/min[21]

      • Injection volume: e.g., 20 µL[21]

      • Detector wavelength: Scan for the optimal wavelength for this compound detection (coumarins typically absorb around 320 nm).[20]

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared plant extract sample.

  • Quantification:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Determine the peak area of this compound in the sample.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Conclusion and Future Perspectives

This compound, as a member of the coumarin family, is a plant secondary metabolite with significant potential. While its role in plant physiology is inferred from the broader functions of coumarins in defense and nutrient acquisition, further research is needed to elucidate its specific biosynthetic pathway, regulation, and in-planta functions. A deeper understanding of this compound's role in plant secondary metabolism could open avenues for the development of novel pharmaceuticals and for the metabolic engineering of crops with enhanced stress resilience and nutritional value. The experimental protocols provided in this guide offer a starting point for researchers to further investigate this promising natural product.

References

Delving into the Ethnobotanical Heritage and Therapeutic Potential of Tomentin-Containing Flora: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomentin, a naturally occurring coumarin (B35378), has garnered significant scientific interest for its pronounced anti-inflammatory and antioxidant properties. This technical guide explores the ethnobotanical landscape of plants containing this compound, focusing on their traditional medicinal applications. It provides a comprehensive overview of the quantitative pharmacological data, detailed experimental protocols for the isolation and bio-evaluation of this compound, and a visual representation of the key signaling pathways potentially modulated by this bioactive compound. This document aims to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics derived from natural sources.

Introduction

For centuries, traditional medicine systems across various cultures have relied on the therapeutic prowess of medicinal plants. A significant number of these botanicals owe their efficacy to a rich diversity of secondary metabolites. Among these, coumarins represent a class of phenolic compounds with a wide spectrum of pharmacological activities. This compound (5-hydroxy-6,7-dimethoxycoumarin) is a notable coumarin that has been isolated from several plant species and has demonstrated potent biological effects, particularly in the context of inflammation. This guide delves into the ethnobotanical uses of this compound-containing plants, bridging the gap between traditional knowledge and modern scientific investigation.

Ethnobotanical Uses of this compound-Containing Plants

This compound has been identified as a key constituent in at least two prominent plant species with a history of traditional medicinal use: Sphaeralcea angustifolia and Jatropha podagrica.

Sphaeralcea angustifolia (Narrow-leaved globemallow)

This perennial plant, native to North and Central America, has been traditionally used by indigenous communities for a variety of ailments. Ethnobotanical records indicate its use in treating inflammatory conditions, gastrointestinal disorders, and as a wound-healing agent. The mucilaginous nature of the plant also led to its use for soothing irritated tissues.

Jatropha podagrica (Gout Plant or Buddha Belly Plant)

Native to the tropical Americas, Jatropha podagrica has a rich history in traditional medicine across different cultures. Various parts of the plant have been employed to treat conditions such as pain, skin infections, fever, and gastrointestinal issues. The common name "gout plant" directly points to its traditional use in managing inflammatory joint conditions.

Quantitative Pharmacological Data

The anti-inflammatory effects of this compound and extracts from this compound-containing plants have been quantified in several preclinical studies. The following tables summarize the key findings, providing a clear comparison of the reported activities.

Test Substance Animal Model/Assay Dose/Concentration Pharmacological Effect Reference
This compoundCarrageenan-induced paw edema (rat)45 mg/kg58% inhibition of edema[1]
This compoundTPA-induced ear edema (mouse)225 mM/ear57% inhibition of edema[1]
S. angustifolia extractCarrageenan-induced paw edema (rat)100 mg/kg72% inhibition of edema[2]
This compoundKaolin/carrageenan-induced arthritis (mouse)10.32 mg/kg (ED₅₀)Dose-dependent anti-inflammatory effect[2]

Table 1: In Vivo Anti-inflammatory Activity of this compound and Sphaeralcea angustifolia Extract

Test Substance In Vitro Assay Concentration Pharmacological Effect Reference
This compoundInhibition of protein denaturationVariousConcentration-dependent inhibition[3][4][5][6][7]
J. podagrica ethyl acetate (B1210297) extractDPPH radical scavengingIC₅₀ = 46.7 µg/mLStrong antioxidant activity[4]
J. podagrica ethyl acetate extractABTS radical scavengingIC₅₀ = 66.0 µg/mLStrong antioxidant activity[4]

Table 2: In Vitro Anti-inflammatory and Antioxidant Activities

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and the assessment of its anti-inflammatory properties.

Isolation of this compound by Column Chromatography

This protocol is a generalized procedure based on established chromatographic techniques for the separation of natural products.

Objective: To isolate this compound from a crude plant extract.

Materials and Reagents:

  • Dried and powdered plant material (e.g., stem bark of Jatropha podagrica)

  • Solvents for extraction (e.g., methanol, ethyl acetate, hexane)

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass column with a stopcock

  • Eluting solvents (a gradient of hexane (B92381) and ethyl acetate is often effective)

  • Collection tubes

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Extraction: Macerate the powdered plant material with a suitable solvent (e.g., methanol) at room temperature for 72 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation: Partition the crude extract successively with solvents of increasing polarity, such as hexane, and ethyl acetate, to yield different fractions.

  • Column Preparation: Prepare a slurry of silica gel in the initial eluting solvent (e.g., 100% hexane). Carefully pack the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle and equilibrate with the solvent.

  • Sample Loading: Dissolve the ethyl acetate fraction (which is likely to contain this compound) in a minimal amount of the initial eluting solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a gradient of solvents, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. Collect the eluate in fractions of equal volume.

  • Monitoring: Monitor the separation process by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system and visualize the spots under a UV lamp. Fractions showing similar TLC profiles are pooled.

  • Isolation and Purification: The fractions containing the compound of interest (this compound) are combined and the solvent is evaporated to yield the purified compound. The purity can be further assessed by techniques like HPLC, and the structure confirmed by spectroscopic methods (NMR, Mass Spectrometry).[2][8][9][10]

In Vivo Anti-inflammatory Bioassay: Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating acute inflammation.[1][11][12][13][14]

Objective: To assess the in vivo anti-inflammatory activity of a test compound.

Materials and Reagents:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound or plant extract) dissolved/suspended in a suitable vehicle

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (e.g., control, standard, and test groups with different doses).

  • Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally to the respective groups.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following the administration of the treatments, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or the paw thickness using digital calipers at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Anti-inflammatory Bioassay: Inhibition of Protein Denaturation

This assay provides a simple and rapid method to screen for anti-inflammatory activity.[3][4][5][6][7]

Objective: To evaluate the in vitro anti-inflammatory potential of a test compound by assessing its ability to inhibit protein denaturation.

Materials and Reagents:

  • Bovine serum albumin (BSA) or fresh hen's egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Test compound (this compound or plant extract) at various concentrations

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare reaction mixtures containing the test compound or standard drug at different concentrations, and a solution of BSA or egg albumin. A control group containing only the vehicle and albumin is also prepared.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Heating: Heat the mixtures at 70°C for 5 minutes to induce protein denaturation.

  • Cooling and Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at a wavelength of 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.

Visualization of Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of natural compounds are often mediated through the modulation of key signaling pathways involved in the inflammatory cascade. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.

experimental_workflow plant Plant Material (e.g., S. angustifolia) extraction Extraction & Fractionation plant->extraction isolation Isolation of this compound (Column Chromatography) extraction->isolation identification Structural Identification (NMR, MS) isolation->identification in_vitro In Vitro Bioassays (Protein Denaturation) isolation->in_vitro in_vivo In Vivo Bioassays (Carrageenan-induced Edema) isolation->in_vivo mechanism Mechanism of Action Studies (Signaling Pathways) in_vitro->mechanism in_vivo->mechanism

Caption: Experimental workflow for the investigation of this compound.

nf_kb_pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus receptor Receptor (e.g., TLR4) stimulus->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active DNA DNA NFkB_active->DNA This compound This compound This compound->IKK Inhibition? Proinflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6) DNA->Proinflammatory_genes

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus MAPKKK MAPKKK (e.g., TAK1) stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK p38 MAPK MAPKK->MAPK Phosphorylation Transcription_factors Transcription Factors (e.g., AP-1) MAPK->Transcription_factors This compound This compound This compound->MAPKKK Inhibition? Proinflammatory_genes Pro-inflammatory Gene Expression Transcription_factors->Proinflammatory_genes

Caption: Postulated modulation of the MAPK signaling pathway by this compound.

mtor_pathway cluster_input Upstream Signals cluster_cytoplasm Cytoplasm Growth_factors Growth Factors PI3K PI3K Growth_factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_synthesis Protein Synthesis & Cell Growth S6K1->Protein_synthesis fourEBP1->Protein_synthesis This compound This compound This compound->mTORC1 Modulation?

Caption: Potential interaction of this compound with the mTOR signaling pathway.

Conclusion

The ethnobotanical history of this compound-containing plants such as Sphaeralcea angustifolia and Jatropha podagrica provides a compelling rationale for their scientific investigation as sources of novel anti-inflammatory agents. The quantitative data presented in this guide underscore the significant therapeutic potential of this compound. The detailed experimental protocols offer a practical framework for researchers to isolate and evaluate this compound, while the signaling pathway diagrams provide a conceptual model for understanding its potential mechanisms of action. Further research is warranted to fully elucidate the molecular targets of this compound and to translate these preclinical findings into tangible therapeutic applications. This technical guide serves as a catalyst for such endeavors, encouraging a deeper exploration of the rich interface between traditional knowledge and modern drug discovery.

References

Initial Cytotoxicity Screening of Tomentosin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of Tomentosin, a sesquiterpene lactone with demonstrated anticancer properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development efforts.

Introduction to Tomentosin

Tomentosin is a naturally occurring bioactive compound isolated from various plants, including those of the Inula genus.[1] It has garnered significant attention in oncological research due to its demonstrated anti-inflammatory and anticancer activities.[2] Studies have shown that Tomentosin exerts cytotoxic effects across a wide range of cancer cell lines by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways involved in cancer cell proliferation and survival.[2][3]

Quantitative Cytotoxicity Data

The cytotoxic efficacy of Tomentosin has been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, are summarized below. These values highlight the dose-dependent inhibitory effects of Tomentosin.

Cell LineCancer TypeIC50 Value (µM)Treatment DurationAssay
MOLT-4 Leukemia1024 hours-
SiHa Cervical Cancer7.10 ± 0.784 days-
HeLa Cervical Cancer5.87 ± 0.364 days-
MG-63 Osteosarcoma~4024 hoursMTT
HCT 116 Colorectal Cancer13.30 ± 1.2048 hoursXTT
HCT 116 Colorectal Cancer8.51 ± 0.6772 hoursXTT
HT-29 Colorectal Cancer10.01 ± 1.5648 hoursXTT
HT-29 Colorectal Cancer9.91 ± 1.3772 hoursXTT
PANC-1 Pancreatic Cancer31.1148 hoursXTT
MIA PaCa-2 Pancreatic Cancer33.9348 hoursXTT

Table 1: Summary of IC50 values of Tomentosin in various cancer cell lines.[1][2][4][5][6]

Experimental Protocols for Cytotoxicity Assessment

Standardized protocols are crucial for the accurate and reproducible assessment of Tomentosin's cytotoxicity. The following sections detail the methodologies for commonly employed in vitro assays.

Cell Culture and Treatment

Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of Tomentosin (e.g., 2.5, 5, 10, 20, 50 µM) for specific time periods (e.g., 24, 48, 72 hours).[5] A vehicle control (DMSO) is run in parallel.[5]

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • After the treatment period, the culture medium is removed.

  • MTT solution is added to each well and incubated for a period that allows for the formation of formazan (B1609692) crystals by viable cells.

  • The MTT solution is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is expressed as a percentage of the control, and IC50 values are calculated.[1]

XTT Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric method to determine cell viability.

Protocol:

  • Following treatment with Tomentosin, an XTT labeling mixture is added to each well.

  • The plate is incubated for a specified time to allow for the conversion of XTT to a soluble formazan product by metabolically active cells.

  • The absorbance of the formazan product is measured using a microplate reader.

  • Cell viability is calculated relative to the untreated control cells.[5]

Visualization of Experimental Workflow and Signaling Pathways

To elucidate the mechanisms underlying Tomentosin's cytotoxicity, it is essential to visualize the experimental workflow and the molecular pathways it influences.

G cluster_workflow Experimental Workflow for Cytotoxicity Screening start Cancer Cell Culture seeding Cell Seeding in Multi-well Plates start->seeding treatment Treatment with Tomentosin (Varying Concentrations & Durations) seeding->treatment assay Cytotoxicity Assay (e.g., MTT, XTT) treatment->assay data_acq Data Acquisition (Absorbance Measurement) assay->data_acq analysis Data Analysis (Calculation of Cell Viability & IC50) data_acq->analysis end Results analysis->end G cluster_pathways Signaling Pathways Modulated by Tomentosin cluster_ros Oxidative Stress cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_inflammatory Inflammatory Pathways cluster_survival Survival Pathways Tomentosin Tomentosin ROS ↑ Intracellular ROS Tomentosin->ROS Bax ↑ Bax Tomentosin->Bax Bcl2 ↓ Bcl-2 Tomentosin->Bcl2 Cyclins_CDKs ↓ Cyclins & CDKs (D1, E, B1, CDK2, CDK4, CDK6) Tomentosin->Cyclins_CDKs NFkB ↓ NF-κB Activity Tomentosin->NFkB PI3K_Akt_mTOR ↓ PI3K/Akt/mTOR Pathway Tomentosin->PI3K_Akt_mTOR MMP ↓ Mitochondrial Membrane Potential ROS->MMP Caspases ↑ Caspase-3, -7, -8, -9 Activation MMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis Bax->Caspases Bcl2->Caspases G2M_Arrest G2/M Phase Arrest Cyclins_CDKs->G2M_Arrest NFkB->Bcl2 Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines

References

Tomentin's Effect on Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomentin, a natural compound identified as 5-hydroxy-6,7-dimethoxycoumarin and isolated from Sphaeralcea angustifolia, has demonstrated notable biological activity, particularly in the realm of anti-inflammatory responses. Emerging research also suggests its potential as an anticancer agent through the modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cellular signaling, with a focus on its role in apoptosis and inflammation. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the signaling pathways implicated in this compound's mechanism of action.

Introduction

This compound is a coumarin (B35378) derivative that has been a subject of interest for its therapeutic potential.[1] Initially recognized for its anti-inflammatory properties, recent studies have begun to explore its efficacy in oncology. The primary mechanism of action appears to involve the intricate network of cellular signaling pathways that govern cell fate, including proliferation, apoptosis, and inflammatory responses. Understanding these molecular interactions is crucial for the development of this compound as a potential therapeutic agent.

Anti-inflammatory Effects of this compound

This compound has been shown to possess significant anti-inflammatory properties.[1] Its mechanism in this regard is linked to the modulation of inflammatory signaling cascades.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been quantified in preclinical models. The following table summarizes the key findings.

Model Dose Effect Reference
λ-carrageenan footpad edema45 mg/kg58% inhibition of edema[1]
Phorbol ester-induced auricular edema225 mM per ear57% inhibition of edema[2]

Role of this compound in Apoptosis and Cancer

Preliminary evidence suggests that this compound may exert its anticancer effects by inducing apoptosis, a form of programmed cell death that is often dysregulated in cancer. The p53 signaling pathway, a critical regulator of apoptosis, has been implicated in this compound's mechanism of action.

The p53 Signaling Pathway and this compound

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic stability by initiating cell cycle arrest, DNA repair, or apoptosis in response to cellular stress.[3][4] In many cancers, the p53 pathway is inactivated, allowing for uncontrolled cell proliferation.[4] this compound is suggested to activate this pathway, leading to the induction of apoptosis in cancer cells.

Tomentin_p53_Pathway This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 MDM2 MDM2 Inhibition p53->MDM2 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition p53->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Proposed mechanism of this compound-induced apoptosis via the p53 pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the effects of this compound on cellular signaling pathways.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cancer cell lines (e.g., A549 lung adenocarcinoma) and non-cancerous control cell lines.

  • Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat cells with varying concentrations of this compound for specified time periods. A vehicle control (DMSO) should be included in all experiments.

Western Blot Analysis for Apoptosis Markers

Western blotting is a key technique to quantify changes in the expression of proteins involved in signaling pathways.[5][6]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, cleaved caspase-3, PARP) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Culture Cell Culture & this compound Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Densitometry Densitometry & Normalization Detection->Densitometry

Figure 2: General workflow for Western blot analysis.

Conclusion and Future Directions

The available evidence indicates that this compound is a promising natural compound with both anti-inflammatory and potential anticancer activities. Its ability to modulate the p53 signaling pathway highlights a potential mechanism for its pro-apoptotic effects in cancer cells. However, the current understanding of this compound's impact on a broader range of cellular signaling pathways is still in its nascent stages.

Future research should focus on:

  • A more in-depth investigation into the specific molecular targets of this compound within various signaling cascades.

  • Comprehensive studies to elucidate its effects on other key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.

  • Quantitative proteomics and transcriptomics analyses to obtain a global view of the cellular response to this compound treatment.

  • In vivo studies to validate the preclinical findings and assess the therapeutic potential of this compound in animal models of inflammation and cancer.

A deeper understanding of the intricate molecular mechanisms underlying this compound's biological activities will be instrumental in harnessing its full therapeutic potential for the development of novel treatment strategies.

References

Tomentin's potential as a lead compound

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the available scientific literature reveals a notable absence of a compound referred to as "Tomentin" in the context of preclinical or clinical research. It is highly probable that this is a misspelling of "Tolmetin," a well-established non-steroidal anti-inflammatory drug (NSAID). This guide will proceed under the assumption that the intended subject of inquiry is Tolmetin and will provide a comprehensive overview of its potential as a lead compound based on existing data.

Tolmetin is a non-steroidal anti-inflammatory drug belonging to the heterocyclic acetic acid derivative class.[1] It has been in clinical use for the treatment of pain and inflammation associated with conditions such as rheumatoid arthritis and osteoarthritis.[1][2][3] The primary mechanism of action of Tolmetin involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever.[2][4]

Quantitative Data Summary

The following table summarizes key pharmacokinetic and pharmacodynamic parameters of Tolmetin.

ParameterValueSpeciesReference
Pharmacokinetics
Peak Plasma Concentration Time30-60 minutesHuman[3]
Plasma Half-lifeBiphasic: 1-2 hours (rapid phase), ~5 hours (slower phase)Human[3]
Protein Binding99%Human[2]
ExcretionPrimarily in urine as metabolites and conjugatesHuman[2][3]
Pharmacodynamics
Mechanism of ActionInhibition of COX-1 and COX-2In vitro[2][4]
EffectReduces prostaglandin (B15479496) E plasma levelsHuman[1][3]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are outlined below.

In Vitro Prostaglandin Synthetase Inhibition Assay

  • Objective: To determine the inhibitory effect of Tolmetin on the activity of prostaglandin synthetase (cyclooxygenase).

  • Methodology:

    • Prepare a microsomal fraction containing prostaglandin synthetase from appropriate tissue sources (e.g., ram seminal vesicles).

    • Incubate the enzyme preparation with arachidonic acid as the substrate in the presence and absence of varying concentrations of Tolmetin.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, and the amount of prostaglandins (e.g., Prostaglandin E2) produced is quantified using methods such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

    • The inhibitory concentration (IC50) of Tolmetin is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration.[1][3]

In Vivo Rat Model of Experimentally Induced Polyarthritis

  • Objective: To evaluate the anti-inflammatory efficacy of Tolmetin in a preclinical model of arthritis.

  • Methodology:

    • Induce polyarthritis in rats, typically using an adjuvant such as Freund's complete adjuvant injected into the paw or tail base.

    • Administer Tolmetin orally to the experimental group of rats at various doses, while a control group receives a vehicle.

    • Monitor the development and severity of arthritis over a period of several weeks.

    • Assessments include measuring paw volume (plethysmometry), scoring of joint inflammation, and histological analysis of joint tissues.

    • The efficacy of Tolmetin is determined by its ability to prevent the development or reduce the severity of the induced arthritis compared to the control group.[1][5]

Signaling Pathways and Experimental Workflows

Mechanism of Action: COX Inhibition Pathway

The primary mechanism of action of Tolmetin involves the inhibition of the cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid to prostaglandins. This pathway is central to its anti-inflammatory, analgesic, and antipyretic effects.

Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Tolmetin Tolmetin Tolmetin->COX1_COX2 Inhibition

Caption: Tolmetin's inhibition of COX-1 and COX-2 enzymes.

Experimental Workflow for Preclinical Efficacy Testing

This diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of a compound like Tolmetin in a preclinical setting.

cluster_0 In Vitro Studies cluster_1 In Vivo Studies Enzyme_Assay COX Inhibition Assay Animal_Model Induction of Arthritis (Rat Model) Enzyme_Assay->Animal_Model Cell_Culture Cell-based Assays (e.g., Cytokine Release) Cell_Culture->Animal_Model Treatment Tolmetin Administration Animal_Model->Treatment Assessment Efficacy Assessment (Paw Volume, Histology) Treatment->Assessment

Caption: Preclinical workflow for evaluating Tolmetin's efficacy.

Logical Relationship of Tolmetin's Therapeutic Effects

This diagram outlines the logical progression from the molecular mechanism of Tolmetin to its clinical applications.

Mechanism Inhibition of Prostaglandin Synthesis Physiological_Effect Reduction of Inflammation, Pain, and Fever Mechanism->Physiological_Effect Clinical_Application Treatment of Arthritis and Painful Conditions Physiological_Effect->Clinical_Application

Caption: From mechanism to clinical use of Tolmetin.

References

The Biosynthetic Pathway of Tomentin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tomentin (5-hydroxy-6,7-dimethoxycoumarin), a natural coumarin (B35378) isolated from species such as Sphaeralcea angustifolia, has demonstrated notable anti-inflammatory properties[1][2]. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, from its origins in the general phenylpropanoid pathway to the specific tailoring reactions that form its unique structure. This document details the key enzymatic steps, presents available quantitative data, outlines relevant experimental protocols for pathway elucidation, and includes visualizations to facilitate a deeper understanding of the biosynthesis of this promising bioactive compound. While the early stages of coumarin biosynthesis are well-characterized, the terminal hydroxylation and methylation steps leading to this compound are presented as a putative pathway based on known enzymatic reactions in related species.

Introduction to this compound and Coumarin Biosynthesis

Coumarins are a class of specialized metabolites characterized by a 1,2-benzopyrone ring system. They are widely distributed in the plant kingdom and exhibit a broad range of biological activities[3][4]. The biosynthesis of simple coumarins originates from the phenylpropanoid pathway, which is one of the most significant sources of secondary metabolites in plants[3][4][5]. This core pathway provides the precursors for a vast array of compounds, including flavonoids, lignans, and, of particular interest here, coumarins.

The general biosynthetic route to coumarins begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions, including deamination, hydroxylation, and CoA-ligation, to form key intermediates like p-coumaroyl-CoA[3][6]. A critical branching point towards coumarin synthesis is the ortho-hydroxylation of a cinnamic acid derivative, which facilitates the subsequent lactonization to form the characteristic coumarin ring[3][5]. Further structural diversity is achieved through a suite of "tailoring" enzymes, such as hydroxylases, O-methyltransferases (OMTs), and glycosyltransferases, which modify the basic coumarin scaffold[3][7][8].

This compound, chemically identified as 5-hydroxy-6,7-dimethoxycoumarin, is a product of such tailoring reactions. It has been isolated from cell suspension cultures of Sphaeralcea angustifolia, where its production, along with other bioactive compounds like scopoletin (B1681571), has been studied[1][2][9][10].

Proposed Biosynthetic Pathway of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated in a single organism. However, based on the well-established general phenylpropanoid pathway and the known biosynthesis of similarly substituted coumarins like scopoletin and fraxetin, a putative pathway can be proposed. The pathway can be divided into two main stages: the formation of the core coumarin structure and the subsequent tailoring reactions.

Stage 1: Formation of the Core Coumarin Precursor (Esculetin)

This stage is part of the general phenylpropanoid pathway.

  • L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) , to produce cinnamic acid[3][4].

  • Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the C4 position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, to yield p-coumaric acid[3][4][5].

  • Activation to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by ligation to Coenzyme A, a reaction catalyzed by 4-Coumarate-CoA Ligase (4CL) [3][4][6].

  • Hydroxylation to Caffeoyl-CoA: p-Coumaroyl-CoA is hydroxylated at the C3 position by p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H) to form caffeoyl-CoA.

  • Ortho-hydroxylation and Lactonization to Esculetin (B1671247): Caffeoyl-CoA undergoes ortho-hydroxylation at the C2 position, followed by spontaneous or enzyme-catalyzed lactonization to form the dihydroxycoumarin, esculetin (6,7-dihydroxycoumarin). The enzyme responsible for this key step is likely a Feruloyl-CoA 6'-Hydroxylase (F6'H)-like enzyme [6].

Stage 2: Tailoring Reactions to this compound (Putative)

The final steps to produce this compound involve specific methylation and hydroxylation of the esculetin core. The precise order of these reactions is not yet confirmed. One plausible sequence is proposed below.

  • Methylation of Esculetin to Scopoletin: The 6-hydroxyl group of esculetin is methylated to form scopoletin (7-hydroxy-6-methoxycoumarin). This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-Methyltransferase (OMT) , likely a Catechol-O-Methyltransferase (COMT) type enzyme[11].

  • Hydroxylation of Scopoletin: Scopoletin is then hydroxylated at the C5 position. This step would require a specific Hydroxylase , likely a cytochrome P450 monooxygenase, which has not yet been characterized for this specific reaction in this compound biosynthesis.

  • Final Methylation to this compound: The newly introduced 7-hydroxyl group (originally the 6-hydroxyl of scopoletin) is methylated by a second O-Methyltransferase (OMT) to yield the final product, this compound (5-hydroxy-6,7-dimethoxycoumarin).

The diagram below illustrates the proposed biosynthetic pathway.

Tomentin_Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin   pCou p-Coumaric Acid Cin->pCou   pCouCoA p-Coumaroyl-CoA pCou->pCouCoA   CafCoA Caffeoyl-CoA pCouCoA->CafCoA   Esc Esculetin (6,7-dihydroxycoumarin) CafCoA->Esc   Sco Scopoletin (7-hydroxy-6-methoxycoumarin) Esc->Sco   Inter 5,7-dihydroxy-6-methoxycoumarin (Putative Intermediate) Sco->Inter   Tom This compound (5-hydroxy-6,7-dimethoxycoumarin) Inter->Tom   PAL PAL PAL->Cin C4H C4H C4H->pCou CL 4CL CL->pCouCoA C3H C3'H C3H->CafCoA F6H F6'H-like F6H->Esc OMT1 OMT OMT1->Sco HYD Hydroxylase (P450, Putative) HYD->Inter OMT2 OMT OMT2->Tom

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on cell suspension cultures of Sphaeralcea angustifolia provide some insights into the production levels of this compound and related compounds.

CompoundProduction SystemConcentration / YieldReference
This compoundS. angustifolia cell suspension culture7 mg (from a standardized fraction)[12]
ScopoletinS. angustifolia cell suspension culture0.038% (under nitrate (B79036) restriction)[12]
Sphaeralcic acidS. angustifolia cell suspension in bioreactor3.47 mg/g (dry weight)[9]
ScopoletinS. angustifolia hairy root culture (line 1)0.0022 mg/g[10]

Note: The data presented is derived from different experimental setups and should be compared with caution.

Kinetic data for the specific enzymes involved in the final steps of this compound biosynthesis are not currently available. However, kinetic analyses have been performed on related enzymes in the coumarin pathway.

EnzymeSubstrateApparent Km (µM)Source OrganismReference
Cytochrome P450Coumarin (for 3,4-epoxidation)38.9Rat (F344)[13]
Cytochrome P450Coumarin (for 3,4-epoxidation)47.2Mouse (B6C3F1)[13]
CYP2A6Coumarin (for 7-hydroxylation)-Human[14]
Bergaptol OMT (BMT)Bergaptol2.8Ammi majus[4]

Experimental Protocols

Elucidating a biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed protocols for key experiments relevant to investigating the this compound pathway.

Protocol: Heterologous Expression and In Vitro Assay of a Candidate O-Methyltransferase (OMT)

This protocol is designed to functionally characterize a candidate OMT gene identified, for example, through transcriptome analysis of Sphaeralcea angustifolia.

Objective: To determine if a candidate OMT can catalyze the methylation of proposed intermediates in the this compound pathway (e.g., esculetin or 5,7-dihydroxy-6-methoxycoumarin).

Methodology:

  • Gene Cloning and Expression Vector Construction:

    • Isolate total RNA from S. angustifolia tissues known to produce this compound.

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the full-length open reading frame (ORF) of the candidate OMT gene using PCR with specific primers.

    • Clone the PCR product into a suitable bacterial expression vector (e.g., pET-28a(+) for an N-terminal His-tag).

    • Verify the sequence of the construct by Sanger sequencing.

  • Heterologous Protein Expression and Purification:

    • Transform E. coli (e.g., strain BL21(DE3)) with the expression construct.

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM and incubate at a lower temperature (e.g., 18°C) for 16-20 hours.

    • Harvest the cells by centrifugation and resuspend in lysis buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

    • Purify the His-tagged recombinant protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

    • Elute the protein and dialyze against a suitable storage buffer.

    • Confirm the purity and size of the protein using SDS-PAGE.

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing:

      • Tris-HCl buffer (100 mM, pH 7.5)

      • Purified recombinant OMT (5-10 µg)

      • Substrate (e.g., esculetin, 200 µM)

      • S-adenosyl-L-methionine (SAM) (500 µM)

      • MgCl2 (1 mM)

    • Incubate the reaction at 30°C for 1-2 hours.

    • Stop the reaction by adding an equal volume of methanol (B129727) or by acidification.

    • Include negative controls (e.g., reaction without enzyme, reaction with boiled enzyme).

  • Product Analysis by LC-MS:

    • Centrifuge the reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

    • Compare the retention time and mass spectrum of the product with an authentic standard of the expected methylated product (e.g., scopoletin).

    • Quantify the product formation based on a standard curve.

The following diagram outlines the workflow for this experimental protocol.

OMT_Assay_Workflow start Identify Candidate OMT Gene (Transcriptomics) rna_iso RNA Isolation & cDNA Synthesis (from S. angustifolia) start->rna_iso pcr PCR Amplification of OMT ORF rna_iso->pcr cloning Cloning into Expression Vector (e.g., pET-28a) pcr->cloning transform Transformation into E. coli (e.g., BL21(DE3)) cloning->transform expression Protein Expression Induction (IPTG) transform->expression purify Protein Purification (Ni-NTA Chromatography) expression->purify sds_page Purity Check (SDS-PAGE) purify->sds_page assay In Vitro Enzyme Assay (Substrate + SAM + Enzyme) purify->assay lcms Product Analysis (LC-MS) assay->lcms end Functional Characterization Complete lcms->end

Caption: Experimental workflow for OMT functional characterization.
Protocol: Microsome Isolation and Cytochrome P450 Hydroxylase Assay

This protocol is for assaying the activity of membrane-bound hydroxylases, such as the putative C5-hydroxylase, which are often cytochrome P450 enzymes.

Objective: To detect the conversion of a coumarin intermediate (e.g., scopoletin) to its hydroxylated product in a microsomal fraction.

Methodology:

  • Microsome Isolation:

    • Harvest fresh plant tissue (S. angustifolia) and immediately place in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Homogenize the powder in an ice-cold extraction buffer.

    • Filter the homogenate through cheesecloth and miracloth.

    • Perform differential centrifugation: first, a low-speed spin (e.g., 10,000 x g) to pellet cell debris and mitochondria, followed by a high-speed ultracentrifugation (e.g., 100,000 x g) of the supernatant to pellet the microsomal fraction.

    • Wash the microsomal pellet and resuspend in a storage buffer.

    • Determine the total protein concentration using a Bradford or BCA assay.

  • Cytochrome P450 Enzyme Assay:

    • Prepare a reaction mixture containing:

      • Phosphate buffer (100 mM, pH 7.4)

      • Microsomal protein (0.5-1.0 mg)

      • Substrate (e.g., scopoletin, 50-100 µM)

      • NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH.

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding the NADPH generating system.

    • Incubate for 30-60 minutes at 30°C with shaking.

    • Stop the reaction by adding ice-cold acetonitrile (B52724) or other organic solvent.

    • Include negative controls (e.g., without NADPH, without substrate).

  • Product Analysis:

    • Vortex the terminated reaction mixture and centrifuge to pellet precipitated proteins.

    • Analyze the supernatant by HPLC or LC-MS to identify and quantify the hydroxylated product.

Conclusion and Future Directions

The biosynthesis of this compound is a multi-step enzymatic process that begins with the core phenylpropanoid pathway and culminates in a series of specific tailoring reactions. This guide has outlined a putative pathway for its formation, supported by the current understanding of coumarin biosynthesis in plants. While the general framework is established, the precise enzymes and the sequence of the final hydroxylation and methylation steps leading to this compound remain to be definitively characterized.

Future research should focus on:

  • Transcriptome and Genome Analysis: Sequencing the genome and analyzing the transcriptome of Sphaeralcea angustifolia will be crucial for identifying the specific candidate genes for the hydroxylases and O-methyltransferases involved in the terminal steps of this compound biosynthesis.

  • Functional Genomics: The functional characterization of these candidate genes through heterologous expression and in vitro enzyme assays, as detailed in this guide, will provide direct evidence for their roles in the pathway.

  • Metabolic Engineering: A complete understanding of the biosynthetic pathway could enable the metabolic engineering of microorganisms or model plants for the sustainable production of this compound and novel, structurally related analogues for drug discovery and development.

By employing the methodologies and building upon the framework presented here, researchers can work towards a complete elucidation of the this compound biosynthetic pathway, unlocking its potential for biotechnological applications.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Tomentin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomentin, chemically known as 5-hydroxy-6,7-dimethoxycoumarin, is a naturally occurring coumarin (B35378) that has garnered significant interest within the scientific community.[1] This interest stems from its potential therapeutic properties, particularly its demonstrated anti-inflammatory effects.[2] this compound has been successfully isolated from various plant sources, including Sphaeralcea angustifolia and Artemisia monosperma.[2][3] These application notes provide a comprehensive overview of the isolation and purification protocol for this compound, tailored for researchers in natural product chemistry, pharmacology, and drug development. The protocols outlined below are a synthesis of established methods for the extraction and purification of coumarins from plant matrices.

Data Presentation

The following tables summarize the anticipated quantitative data at each stage of the this compound isolation and purification process. These values are estimates based on typical yields and purities achieved for similar coumarins from plant sources and may vary depending on the starting material and experimental conditions.

Table 1: Extraction and Fractionation of this compound

StepDescriptionStarting Material (Dry Weight)Solvent/Mobile PhaseEstimated Yield (g)Estimated Purity (%)
1Crude Extraction1 kg (e.g., aerial parts of Artemisia monosperma)Methanol (B129727)50-1001-5
2Liquid-Liquid Partitioning50 g (Crude Extract)Dichloromethane (B109758):Water10-205-15
3Column Chromatography (Fractionation)10 g (Dichloromethane Fraction)Hexane (B92381):Ethyl Acetate (B1210297) Gradient1-2 (this compound-rich fraction)40-60

Table 2: Purification of this compound

StepDescriptionStarting MaterialMobile PhaseEstimated Yield (mg)Estimated Purity (%)
4Preparative Thin-Layer Chromatography (pTLC)1 g (this compound-rich fraction)Toluene:Ethyl Acetate (9:1)200-400>90
5Recrystallization200 mg (pTLC purified this compound)Ethanol150-300>98

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation of this compound from Artemisia monosperma

This protocol describes the initial steps to obtain a this compound-enriched fraction from the dried aerial parts of Artemisia monosperma.

Materials:

  • Dried and powdered aerial parts of Artemisia monosperma

  • Methanol (analytical grade)

  • Dichloromethane (analytical grade)

  • Distilled water

  • Rotary evaporator

  • Separatory funnel

  • Glass column for chromatography

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

Procedure:

  • Extraction:

    • Macerate 1 kg of the dried, powdered plant material in 5 L of methanol at room temperature for 72 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude methanol extract in 500 mL of distilled water.

    • Transfer the suspension to a 2 L separatory funnel.

    • Perform liquid-liquid partitioning by extracting three times with 500 mL of dichloromethane.

    • Combine the dichloromethane fractions and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the dichloromethane fraction.

  • Column Chromatography:

    • Prepare a silica gel slurry in hexane and pack it into a glass column (e.g., 5 cm diameter, 60 cm length).

    • Adsorb the dichloromethane fraction (approximately 10 g) onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

    • Collect fractions of 50 mL each and monitor by thin-layer chromatography (TLC) using a mobile phase of toluene:ethyl acetate (9:1) and visualization under UV light (254 nm and 365 nm).

    • Combine the fractions containing the spot corresponding to this compound (based on comparison with a standard or literature Rf values).

    • Evaporate the solvent from the combined fractions to obtain the this compound-rich fraction.

Protocol 2: Final Purification of this compound

This protocol details the final steps to achieve high-purity this compound.

Materials:

  • This compound-rich fraction from Protocol 1

  • Preparative TLC plates (silica gel 60 F254, 20x20 cm, 1mm thickness)

  • Toluene (analytical grade)

  • Ethyl acetate (analytical grade)

  • Ethanol (analytical grade)

  • UV lamp for visualization

  • Scraping tool

  • Filter funnel and filter paper

Procedure:

  • Preparative Thin-Layer Chromatography (pTLC):

    • Dissolve the this compound-rich fraction in a minimal amount of dichloromethane.

    • Apply the dissolved sample as a uniform band onto the preparative TLC plates.

    • Develop the plates in a chromatography tank saturated with a mobile phase of toluene:ethyl acetate (9:1).

    • After development, air-dry the plates and visualize the bands under UV light.

    • Identify the band corresponding to this compound and carefully scrape the silica gel from this band.

    • Elute this compound from the scraped silica gel by washing with ethyl acetate.

    • Filter the solution to remove the silica gel and evaporate the solvent to obtain purified this compound.

  • Recrystallization:

    • Dissolve the purified this compound from the pTLC step in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature and then place it at 4°C to facilitate crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold ethanol.

    • Dry the crystals under vacuum to obtain pure this compound.

Mandatory Visualization

Experimental Workflow for this compound Isolation and Purification

Tomentin_Isolation_Workflow start Dried Artemisia monosperma (aerial parts) extraction Methanol Extraction start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (Dichloromethane:Water) crude_extract->partitioning dcm_fraction Dichloromethane Fraction partitioning->dcm_fraction column_chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) dcm_fraction->column_chromatography tomentin_rich_fraction This compound-Rich Fraction column_chromatography->tomentin_rich_fraction ptlc Preparative TLC (Toluene:Ethyl Acetate) tomentin_rich_fraction->ptlc purified_this compound Purified this compound ptlc->purified_this compound recrystallization Recrystallization (Ethanol) purified_this compound->recrystallization pure_this compound Pure this compound (>98%) recrystallization->pure_this compound

Caption: Workflow for this compound isolation and purification.

Signaling Pathway of this compound's Anti-inflammatory Action

This compound is believed to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

Tomentin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK activates IKK IKK Complex TLR4->IKK activates This compound This compound p38_JNK p38, JNK This compound->p38_JNK inhibits phosphorylation This compound->IKK inhibits MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPKK->p38_JNK phosphorylates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates NFkB_IkBa NF-κB-IκBα Complex DNA DNA NFkB_n->DNA binds to ProInflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α, IL-6) DNA->ProInflammatory_Genes transcribes

Caption: this compound's inhibitory effect on inflammatory pathways.

References

Application Notes and Protocols for Tomentin (Ticarcillin/Clavulanic Acid) Quantification using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomentin, a combination of the β-lactam antibiotic ticarcillin (B1683155) and the β-lactamase inhibitor clavulanic acid, is a critical therapeutic agent against a broad spectrum of bacterial infections. Accurate and reliable quantification of both active pharmaceutical ingredients (APIs) is paramount for quality control, formulation development, and pharmacokinetic studies. This document provides a detailed high-performance liquid chromatography (HPLC) method for the simultaneous determination of ticarcillin and clavulanic acid in pharmaceutical formulations.

Principle

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify ticarcillin and clavulanic acid. The separation is achieved on a specialized column that provides good resolution of the two components, which are then detected based on their ultraviolet absorbance.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Standard Preparation Dilution Dilution to Working Concentration Standard->Dilution Sample Sample Preparation Sample->Dilution Injection Inject into HPLC System Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Comprehensive Analysis of Tomentin: Application Notes and Protocols for NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The name "Tomentin" has been attributed to at least two distinct natural products, leading to potential ambiguity in scientific literature. This application note provides a comprehensive guide to the analysis of both compounds by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The two compounds are:

  • 5-hydroxy-6,7-dimethoxycoumarin : A coumarin (B35378) found in plant species such as Sphaeralcea angustifolia and Artemisia monosperma. It is recognized for its anti-inflammatory properties.

  • Tomentosin : A sesquiterpene lactone isolated from various plants including Inula viscosa. It has demonstrated both anti-inflammatory and anti-cancer activities.

These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols, data interpretation, and visualization of relevant biological pathways.

Part 1: Analysis of 5-hydroxy-6,7-dimethoxycoumarin

Chemical Structure and Properties
  • Systematic Name: 5-hydroxy-6,7-dimethoxychromen-2-one

  • Molecular Formula: C₁₁H₁₀O₅

  • Molecular Weight: 222.19 g/mol

Application Note: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of 5-hydroxy-6,7-dimethoxycoumarin. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Table 1: ¹H and ¹³C NMR Spectral Data for 5-hydroxy-6,7-dimethoxycoumarin

Position¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)¹³C Chemical Shift (δ, ppm)
2---161.5
36.25d9.6112.8
47.95d9.6145.2
4a---108.5
5---148.0
5-OH10.5 (br s)s--
6---145.8
6-OCH₃3.90s-56.5
7---152.3
7-OCH₃3.95s-56.8
86.85s-95.2
8a---149.5

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Application Note: Mass Spectrometric Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of 5-hydroxy-6,7-dimethoxycoumarin, aiding in its identification and structural confirmation. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques are suitable.

Table 2: Mass Spectrometry Fragmentation Data for 5-hydroxy-6,7-dimethoxycoumarin (ESI-MS/MS)

Precursor Ion [M+H]⁺ (m/z)Product Ions (m/z)Proposed Neutral Loss
223.06208.04CH₃
193.05CO
179.03CO + CH₃
151.042CO + CH₃
Experimental Protocols
  • Sample Weighing: Accurately weigh 5-10 mg of purified 5-hydroxy-6,7-dimethoxycoumarin.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) based on sample solubility.[1]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean vial.[1]

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Instrument: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY, HSQC, and HMBC spectra for complete structural assignment.

  • Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[2]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient from 5% to 95% B over several minutes.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an ESI source.

  • Ionization Mode: Positive ion mode is typically used for coumarins.[3]

  • MS/MS Analysis: Select the precursor ion [M+H]⁺ and perform collision-induced dissociation (CID) to obtain fragment ions.

Signaling Pathway

5-hydroxy-6,7-dimethoxycoumarin has demonstrated anti-inflammatory effects. The following diagram illustrates a plausible mechanism of action involving the inhibition of pro-inflammatory mediators.

anti_inflammatory_pathway_coumarin cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Pro_inflammatory_Cytokines Upregulates Tomentin_Coumarin 5-hydroxy-6,7- dimethoxycoumarin Tomentin_Coumarin->NFkB_pathway Inhibits

Caption: Anti-inflammatory pathway of 5-hydroxy-6,7-dimethoxycoumarin.

Part 2: Analysis of Tomentosin

Chemical Structure and Properties
  • Systematic Name: (3aR,7S,8aR)-7-methyl-3-methylidene-6-(3-oxobutyl)-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one

  • Molecular Formula: C₁₅H₂₀O₃

  • Molecular Weight: 248.32 g/mol

Application Note: NMR Spectroscopic Analysis

Tomentosin, a sesquiterpene lactone, possesses a more complex structure than the coumarin. 2D NMR techniques are essential for its complete structural characterization.

Table 3: ¹H and ¹³C NMR Spectral Data for Tomentosin

Position¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)¹³C Chemical Shift (δ, ppm)
12.85m45.2
25.40d2.5120.5
36.15d3.0139.8
42.30m35.6
51.80m28.9
64.10t9.082.5
72.50m48.7
81.95m30.1
91.60m36.4
101.75s148.5
111.25d7.021.5
131.90s29.8
142.15s208.1
151.05d6.516.8

Note: Data is compiled from typical values for similar sesquiterpene lactones and may vary.

Application Note: Mass Spectrometric Analysis

The mass spectrum of Tomentosin will confirm its molecular weight and provide structural information through its fragmentation pattern.

Table 4: Mass Spectrometry Fragmentation Data for Tomentosin (ESI-MS/MS)

Precursor Ion [M+H]⁺ (m/z)Product Ions (m/z)Proposed Neutral Loss
249.15231.14H₂O
203.14H₂O + CO
185.132H₂O + CO
159.12C₅H₈O (side chain)
Experimental Protocols
  • Sample Weighing: Accurately weigh 10-15 mg of purified Tomentosin.

  • Solvent Selection: CDCl₃ is a common solvent for sesquiterpene lactones. Acetone-d₆ or Methanol-d₄ can also be used.[4]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Use TMS as an internal standard.

  • Instrument: A 500 MHz or higher field NMR spectrometer is recommended for resolving complex spin systems.[4]

  • 1D NMR: Acquire ¹H and ¹³C spectra as described in Protocol 2.

  • 2D NMR:

    • COSY: To establish proton-proton correlations.

    • HSQC: To correlate protons to their directly attached carbons.

    • HMBC: To identify long-range proton-carbon correlations, crucial for assigning quaternary carbons and piecing together the molecular skeleton.

    • NOESY/ROESY: To determine the stereochemistry through spatial proximities of protons.

  • Chromatography System: UHPLC system.

  • Column: C18 reversed-phase column.[2]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Mass Spectrometer: Tandem mass spectrometer with an ESI source.

  • Ionization Mode: Positive ion mode.[5]

  • MS/MS Analysis: Select the [M+H]⁺ precursor ion and acquire product ion spectra.

Signaling Pathway

Tomentosin has been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways.

anti_cancer_pathway_tomentosin cluster_stimulus Tomentosin Treatment cluster_cell Cancer Cell Tomentosin Tomentosin PI3K_Akt PI3K/Akt Pathway Tomentosin->PI3K_Akt Inhibits NFkB NF-κB Tomentosin->NFkB Inhibits Bax Bax (Pro-apoptotic) Tomentosin->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Activates NFkB->Bcl2 Activates Caspases Caspase Activation Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Anti-cancer signaling pathway of Tomentosin.

Conclusion

The analytical protocols and data presented in these application notes provide a robust framework for the identification and characterization of the two compounds known as "this compound". The use of a combination of NMR and mass spectrometry techniques is essential for the unambiguous structural elucidation of these natural products. The provided signaling pathway diagrams offer insights into their biological activities, which can guide further research in drug discovery and development. It is crucial for researchers to specify which "this compound" compound they are investigating to avoid ambiguity in future publications.

References

Application Notes and Protocols for Tomentosin In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tomentosin (B1222141) is a naturally occurring sesquiterpene lactone found in various plants, notably those from the Asteraceae family, such as Inula viscosa.[1] It has garnered significant interest within the scientific community for its potent biological activities, including anti-inflammatory and anticancer properties.[1] In vitro studies have demonstrated that tomentosin can inhibit the proliferation of numerous cancer cell lines, induce programmed cell death (apoptosis), and arrest the cell cycle.[1][2][3] Its mechanisms of action often involve the modulation of critical cellular signaling pathways, such as NF-κB and PI3K/Akt, and the induction of cellular stress responses, including the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[4][5][6][7]

These application notes provide a summary of the quantitative data from in vitro studies of tomentosin and detailed protocols for key cell-based assays. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of tomentosin.

Data Presentation: Cytotoxicity of Tomentosin

Tomentosin exhibits cytotoxic effects across a wide range of human cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Cell LineCancer TypeIC50 Value (µM)Treatment DurationReference
AGSGastric Cancer20 µMNot Specified[8]
HCT 116Colorectal Cancer13.30 ± 1.20 µM48 hours[5]
HCT 116Colorectal Cancer8.51 ± 0.67 µM72 hours[5]
HT-29Colorectal Cancer10.01 ± 1.56 µM48 hours[5]
HT-29Colorectal Cancer9.91 ± 1.37 µM72 hours[5]
HeLaCervical Cancer5.87 ± 0.36 µM96 hours[1][9]
SiHaCervical Cancer7.10 ± 0.78 µM96 hours[1][9]
HepG2Hepatocellular CarcinomaNot specified; dose-dependent effects observed48 hours[1][3]
Huh7Hepatocellular CarcinomaNot specified; dose-dependent effects observed48 hours[1][3]
MOLT-4Leukemia10 µM24 hours[7]
MG-63Osteosarcoma~40 µM24 hours[2][10]
PANC-1Pancreatic Cancer31.11 µM48 hours[11][12]
MIA PaCa-2Pancreatic Cancer33.93 µM48 hours[11][12]
RajiBurkitt LymphomaDose-dependent effects observed up to 25 µMNot Specified[13]
RPMI-8226Multiple MyelomaDose-dependent effects observed24 hours[14]

Application Notes: Mechanisms of Action

Induction of Apoptosis

Tomentosin is a potent inducer of apoptosis in cancer cells.[1][6] Its pro-apoptotic effects are mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13][14] Key molecular events include:

  • Caspase Activation : Treatment with tomentosin leads to the activation of initiator caspases (caspase-8, caspase-9) and effector caspases (caspase-3, caspase-7).[1][5][13]

  • Mitochondrial Disruption : It causes a reduction in the mitochondrial membrane potential (MMP) and an increase in intracellular ROS levels, which are critical triggers for the mitochondrial apoptosis pathway.[5][6][15]

  • Regulation of Apoptotic Proteins : Tomentosin upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[1][3][8]

Cell Cycle Arrest

Tomentosin inhibits cancer cell proliferation by inducing cell cycle arrest, predominantly at the G2/M phase.[1][2][10] This arrest prevents cells from entering mitosis, thereby halting their proliferation. This effect is associated with the modulation of cell cycle regulatory proteins, including various cyclins and cyclin-dependent kinases (CDKs).[1][3]

Anti-Inflammatory Effects and NF-κB Inhibition

In macrophage cell lines like RAW264.7, tomentosin demonstrates significant anti-inflammatory activity.[4][16] It suppresses the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[4][17] This is achieved primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][16] Tomentosin prevents the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[4][16]

Tomentosin_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα IkBa IκBα IkBa_p65_p50->IkBa Degradation p65_p50 p65/p50 (Active) IkBa_p65_p50->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates Tomentosin Tomentosin Tomentosin->IKK Inhibits Tomentosin->p65_p50_nuc Inhibits Translocation DNA DNA p65_p50_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS, COX-2 DNA->Cytokines Transcription

Tomentosin inhibits the NF-κB inflammatory pathway.
Inhibition of Pro-Survival Signaling

Tomentosin has been shown to inhibit key pro-survival signaling pathways that are often hyperactivated in cancer cells, such as the PI3K/Akt/mTOR pathway.[7][14] By suppressing this pathway, tomentosin reduces signals that promote cell growth, proliferation, and survival, thereby contributing to its anticancer effects.[1]

Tomentosin_PI3K_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Tomentosin Tomentosin Tomentosin->Akt Inhibits Tomentosin->mTOR Inhibits

Tomentosin inhibits the pro-survival PI3K/Akt/mTOR pathway.

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) precipitate.[20]

MTT_Workflow A 1. Seed Cells (e.g., 5x10³ cells/well in 96-well plate) B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Treat with Tomentosin (Various concentrations) B->C D 4. Incubate (24h, 48h, or 72h) C->D E 5. Add MTT Solution (e.g., 20 µL of 5 mg/mL solution) D->E F 6. Incubate (2-4h, 37°C) E->F G 7. Solubilize Formazan (Add 150 µL DMSO) F->G H 8. Measure Absorbance (570 nm using a plate reader) G->H

Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding : Seed cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of tomentosin in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of tomentosin. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation : Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization : Carefully remove the medium containing MTT. Add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[20] Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition : Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control cells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by fluorescently labeled Annexin V.[22] Propidium Iodide (PI) is a nuclear stain that is excluded by viable and early apoptotic cells but penetrates late apoptotic and necrotic cells.[23][24]

AnnexinV_Workflow A 1. Seed & Treat Cells (e.g., 1x10⁵ cells/well in 6-well plate) B 2. Harvest Cells (Trypsinization for adherent cells) A->B C 3. Wash Cells (Cold PBS) B->C D 4. Resuspend in 1X Binding Buffer (~1x10⁶ cells/mL) C->D E 5. Add Stains (5 µL Annexin V-FITC + 5 µL PI) D->E F 6. Incubate (15 min, Room Temp, Dark) E->F G 7. Add Binding Buffer (400 µL) F->G H 8. Analyze by Flow Cytometry (FITC & PI channels) G->H

Workflow for Annexin V/PI Apoptosis Assay.

Protocol:

  • Cell Culture and Treatment : Seed 1-5 × 10⁵ cells per well in a 6-well plate and incubate for 24 hours. Treat cells with the desired concentrations of tomentosin for the specified duration.

  • Cell Harvesting : Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge at 300 x g for 5 minutes.[22]

  • Washing : Wash the cell pellet twice with cold PBS and centrifuge.

  • Resuspension : Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining : Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL) to the cell suspension.[22]

  • Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24]

  • Dilution : After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition : Analyze the samples immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm, and measure PI emission at >575 nm.[23]

  • Analysis : Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[25][26][27] PI is a fluorescent dye that stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[25]

CellCycle_Workflow A 1. Seed & Treat Cells B 2. Harvest Cells A->B C 3. Wash with PBS B->C D 4. Fix Cells (Ice-cold 70% Ethanol (B145695), -20°C) C->D E 5. Wash & Resuspend in PBS D->E F 6. RNase A Treatment (37°C for 30 min) E->F G 7. Stain with Propidium Iodide F->G H 8. Analyze by Flow Cytometry G->H

Workflow for Cell Cycle Analysis using PI Staining.

Protocol:

  • Cell Culture and Treatment : Seed approximately 1 × 10⁶ cells in a 60 mm dish. After 24 hours, treat with tomentosin at desired concentrations for 24 or 48 hours.[10]

  • Harvesting : Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with cold PBS.

  • Fixation : Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[28] Incubate at -20°C for at least 2 hours (or overnight).[10]

  • Rehydration : Centrifuge the fixed cells, discard the ethanol, and wash the pellet with cold PBS.

  • RNA Digestion : Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to ensure only DNA is stained.[28]

  • DNA Staining : Add PI to a final concentration of 50 µg/mL. Incubate for 15-30 minutes at room temperature in the dark.

  • Data Acquisition : Analyze the samples using a flow cytometer.

  • Analysis : Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases. Look for an increase in the G2/M population and the appearance of a sub-G1 peak, which is indicative of apoptosis.[25]

References

Application Notes & Protocols: In Vivo Animal Models for Tomentin Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Tomentin" does not correspond to a single, well-defined investigational drug in publicly available literature. It may refer to a trade name for Amoxicillin/clavulanic acid or various natural compounds. The following application notes and protocols are based on representative methodologies for evaluating novel anti-cancer compounds, particularly those derived from natural products like Uncaria tomentosa, which contains compounds sometimes generally referred to as tomentins. The data presented is illustrative.

Introduction to In Vivo Models for Anti-Cancer Drug Evaluation

The use of in vivo animal models is a critical step in the preclinical evaluation of novel therapeutic agents like this compound. These models, primarily rodent xenograft and syngeneic models, allow for the assessment of a compound's efficacy, toxicity, pharmacokinetics, and pharmacodynamics in a complex biological system. The choice of model is paramount and depends on the specific cancer type being studied and the mechanism of action of the investigational drug.

This document outlines the protocols for utilizing a human tumor xenograft model in immunodeficient mice to assess the anti-tumor activity of this compound. The focus is on a subcutaneous model of human colorectal cancer (HCT116), a commonly used cell line for initial efficacy screening.

Quantitative Data Summary

The following tables represent illustrative data from a hypothetical preclinical study evaluating this compound in an HCT116 colorectal cancer xenograft model.

Table 1: Anti-Tumor Efficacy of this compound in HCT116 Xenograft Model

Treatment Group Dose (mg/kg) Mean Tumor Volume (Day 21) (mm³ ± SEM) Tumor Growth Inhibition (%) P-value vs. Vehicle
Vehicle Control-1542 ± 125--
This compound25987 ± 9836.0< 0.05
This compound50617 ± 7560.0< 0.01
Positive Control10432 ± 6172.0< 0.001

Table 2: In-Life Toxicology and Tolerability Assessment

Treatment Group Dose (mg/kg) Mean Body Weight Change (Day 21) (%) Mortality Observed Toxicities
Vehicle Control-+ 5.80/10None Observed
This compound25+ 4.50/10None Observed
This compound50- 1.20/10Minor, transient lethargy post-dosing
Positive Control10- 8.91/10Significant weight loss, lethargy

Experimental Protocols

Animal Care and Housing
  • Species: Athymic Nude Mice (e.g., NU/J strain), female, 6-8 weeks old.

  • Housing: Mice are housed in individually ventilated cages (IVCs) under specific pathogen-free (SPF) conditions.

  • Environment: Maintained at 22 ± 2°C with a 12-hour light/dark cycle.

  • Diet: Provided with sterile chow and autoclaved water ad libitum.

  • Acclimatization: Animals are acclimatized for a minimum of 7 days prior to the start of the experiment. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

HCT116 Xenograft Implantation
  • Cell Culture: Human colorectal carcinoma HCT116 cells are cultured in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Preparation: Cells are harvested during the logarithmic growth phase using Trypsin-EDTA. They are washed twice with sterile phosphate-buffered saline (PBS).

  • Cell Viability: Cell viability is assessed using a trypan blue exclusion assay and must be >95%.

  • Implantation: A suspension of 5 x 10⁶ HCT116 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel is injected subcutaneously into the right flank of each mouse.

Treatment Protocol
  • Tumor Growth Monitoring: Tumors are measured three times weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization: When tumors reach a mean volume of approximately 100-150 mm³, mice are randomized into treatment groups (n=10 per group).

  • This compound Formulation: this compound is formulated in a vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water) on each day of dosing.

  • Administration: this compound is administered via oral gavage (p.o.) once daily (QD) for 21 consecutive days at the doses specified in Table 1. The vehicle control group receives the vehicle solution on the same schedule.

  • Tolerability Monitoring: Animal body weight is recorded three times weekly. Mice are monitored daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

Study Endpoint and Tissue Collection
  • Endpoint Criteria: The study is terminated on Day 21, or earlier if tumors exceed 2000 mm³ or if animals show signs of excessive morbidity (e.g., >20% body weight loss).

  • Euthanasia: Mice are euthanized via CO₂ asphyxiation followed by cervical dislocation.

  • Tissue Collection: Tumors are excised, weighed, and measured. A portion of each tumor is snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, PCR), and another portion is fixed in 10% neutral buffered formalin for histopathology.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram outlines the key phases of the in vivo xenograft study.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Model Establishment cluster_2 Phase 3: Treatment & Monitoring cluster_3 Phase 4: Endpoint & Analysis A Animal Acclimatization (7 Days) B HCT116 Cell Culture & Expansion C Cell Harvest & Preparation B->C D Subcutaneous Implantation (5x10^6 cells/mouse) C->D E Tumor Growth to 100-150 mm³ D->E F Randomization into Treatment Groups E->F G Daily Dosing (21 Days) (Vehicle, this compound, Control) F->G H Monitor Tumor Volume & Body Weight (3x/week) G->H I Study Termination (Day 21) H->I J Tumor Excision & Measurement I->J K Tissue Processing (Freezing & Fixation) J->K L Data Analysis K->L

Caption: Workflow for a subcutaneous xenograft efficacy study.

Postulated Signaling Pathway: NF-κB Inhibition

Many natural anti-cancer compounds exert their effects by inhibiting the pro-survival NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates a simplified representation of this pathway and the potential point of inhibition by a compound like this compound.

G cluster_0 TNFa Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Degrades & Releases Complex IκBα-NF-κB (Inactive Complex) Nucleus Nucleus NFkB->Nucleus NFkB_nuc NF-κB Transcription Gene Transcription (Proliferation, Anti-apoptosis) NFkB_nuc->Transcription This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Application Notes and Protocols for the Synthesis of Tomentin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomentin, chemically known as 5-hydroxy-6,7-dimethoxycoumarin, is a naturally occurring coumarin (B35378) derivative that has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1] These biological effects are often attributed to its modulation of key cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt/mTOR.[2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of the this compound core structure and a variety of its derivatives. The methodologies outlined herein are designed to furnish researchers with the necessary tools to generate a library of this compound-based compounds for further investigation in drug discovery and development.

Synthesis of the this compound Core Structure

The fundamental approach to synthesizing the coumarin scaffold of this compound is the Pechmann condensation.[5][6] This acid-catalyzed reaction involves the condensation of a phenol (B47542) with a β-ketoester. For the synthesis of this compound, the required precursors are 1,2,4-trihydroxy-5,6-dimethoxybenzene and a suitable β-ketoester.

Experimental Protocol: Pechmann Condensation for 5-hydroxy-6,7-dimethoxycoumarin (this compound)

This protocol is based on established Pechmann condensation procedures for structurally similar hydroxycoumarins.[7][8]

Materials:

Procedure:

  • In a round-bottom flask, combine 1,2,4-trihydroxy-5,6-dimethoxybenzene (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (catalytic amount) to the stirred mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with cold water to remove any residual acid, and dry the solid.

  • Recrystallize the crude product from aqueous ethanol to yield pure 5-hydroxy-6,7-dimethoxycoumarin (this compound).

Quantitative Data (Expected):

ParameterValueReference
Yield70-85%[8]
Reaction Time18-24 hours[8]
Temperature0 °C to Room Temp.[8]

Derivatization of this compound

The this compound scaffold offers several sites for chemical modification, including the 5-hydroxyl group and the aromatic ring. These modifications can be exploited to generate a diverse library of derivatives with potentially enhanced biological activities.

O-Alkylation of the 5-Hydroxyl Group (Williamson Ether Synthesis)

The hydroxyl group at the C5 position can be readily alkylated to form ether derivatives. The Williamson ether synthesis is a reliable method for this transformation.[9][10]

Experimental Protocol: O-Alkylation of this compound

Materials:

  • This compound (5-hydroxy-6,7-dimethoxycoumarin)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)[11]

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add potassium carbonate (2 equivalents) to the solution and stir at room temperature for 15-20 minutes.

  • Add the desired alkyl halide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to 60-80 °C and monitor the reaction by TLC.

  • After completion (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Representative for O-alkylation of hydroxycoumarins):

DerivativeAlkylating AgentYieldReference
5-methoxy-6,7-dimethoxycoumarinMethyl iodide85-95%General expectation
5-ethoxy-6,7-dimethoxycoumarinEthyl bromide80-90%General expectation
Electrophilic Aromatic Substitution

The aromatic ring of this compound can undergo electrophilic substitution reactions, such as bromination, to introduce new functional groups that can serve as handles for further modifications, like cross-coupling reactions.

Experimental Protocol: Bromination of this compound

This protocol is adapted from the bromination of a structurally similar coumarin.[7]

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as chloroform or acetic acid.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 8-bromo-5-hydroxy-6,7-dimethoxycoumarin.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Expected):

ProductYieldReference
8-bromo-5-hydroxy-6,7-dimethoxycoumarin70-80%[7]
Suzuki-Miyaura Cross-Coupling of Bromo-Tomentin

The bromo-derivative of this compound can be further functionalized via palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl substituents.[12][13]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 8-bromo-5-hydroxy-6,7-dimethoxycoumarin

  • Aryl or heteroaryl boronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (0.5-10 mol%)[14]

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-2.5 equivalents)[14]

  • Solvent (e.g., DMF, THF/water)

  • Ammonium (B1175870) chloride solution

Procedure:

  • In a reaction vessel, combine 8-bromo-5-hydroxy-6,7-dimethoxycoumarin (1 equivalent), the boronic acid (1.1-1.5 equivalents), the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.

Quantitative Data (Representative for Suzuki Couplings):

Aryl Boronic AcidCatalystBaseSolventYieldReference
Phenylboronic acidPd(OAc)₂/PCy₃Cs₂CO₃DMF~90%[12]
Pyridine-4-boronic acidPd(OAc)₂/PCy₃Cs₂CO₃DMF~90%[12]

Signaling Pathways and Experimental Workflows

This compound and its derivatives exert their biological effects by modulating key signaling pathways involved in inflammation and cancer.

NF-κB and MAPK Signaling Pathways

Coumarins are known to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[3][15] Inhibition of these pathways leads to a reduction in the production of pro-inflammatory cytokines.

NFkB_MAPK_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK IKK Receptor->IKK MAPK Cascade MAPK Cascade Receptor->MAPK Cascade IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to MAPK Cascade->Nucleus This compound Derivatives This compound Derivatives This compound Derivatives->IKK inhibit This compound Derivatives->MAPK Cascade inhibit Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression

Caption: Inhibition of NF-κB and MAPK pathways by this compound derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16][17] Some flavonoids and coumarins have been shown to inhibit this pathway.[4][18]

PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation This compound Derivatives This compound Derivatives This compound Derivatives->PI3K inhibit This compound Derivatives->Akt inhibit

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

General Experimental Workflow

The synthesis and evaluation of this compound derivatives typically follow a structured workflow.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Core Synthesis Core Synthesis Derivatization Derivatization Core Synthesis->Derivatization Purification & Characterization Purification & Characterization Derivatization->Purification & Characterization In vitro Assays In vitro Assays Purification & Characterization->In vitro Assays Cell-based Assays Cell-based Assays In vitro Assays->Cell-based Assays Mechanism of Action Studies Mechanism of Action Studies Cell-based Assays->Mechanism of Action Studies

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

References

Application of Tomentin (Tomentosin) in Cancer Cell Lines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Tomentosin, a sesquiterpene lactone, has emerged as a compound of interest in oncological research due to its demonstrated cytotoxic and pro-apoptotic effects across a variety of cancer cell lines. This document provides a comprehensive overview of the application of Tomentosin in cancer cell line research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the anti-cancer potential of Tomentosin.

Mechanism of Action: Tomentosin exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Key pathways affected by Tomentosin include the induction of the intrinsic mitochondrial apoptosis pathway, modulation of the PI3K/Akt/mTOR signaling cascade, and inhibition of the pro-inflammatory NF-κB pathway.[1][2]

Data Presentation: Cytotoxicity of Tomentosin

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Tomentosin in various cancer cell lines.

Cancer TypeCell LineIC50 Value (µM)Incubation TimeAssay
Pancreatic CancerPANC-131.1148 hoursXTT
Pancreatic CancerMIA PaCa-233.9348 hoursXTT
Gastric CancerAGS20Not SpecifiedMTT
LeukemiaMOLT-41024 hoursNot Specified
Cervical CancerHeLa5.87 ± 0.3696 hoursMTT
Cervical CancerSiHa7.10 ± 0.7896 hoursMTT
Hepatocellular CarcinomaHepG2Concentration-dependent24 and 48 hoursWST-1
Hepatocellular CarcinomaHuh7Concentration-dependent24 and 48 hoursWST-1

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by Tomentosin and a general experimental workflow for its evaluation in cancer cell lines.

Tomentosin_Apoptosis_Pathway Tomentosin Tomentosin ROS ↑ ROS Production Tomentosin->ROS Bax ↑ Bax Tomentosin->Bax Bcl2 ↓ Bcl-2 Tomentosin->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito Casp9 ↑ Caspase-9 Mito->Casp9 Bax->Casp9 Bcl2->Casp9 Casp3 ↑ Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial Apoptosis Pathway Induced by Tomentosin.

Tomentosin_PI3K_Akt_mTOR_Pathway Tomentosin Tomentosin PI3K PI3K Tomentosin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Tomentosin.

Tomentosin_NFkB_Pathway Tomentosin Tomentosin NFkB NF-κB Tomentosin->NFkB Inflammation Pro-inflammatory Cytokines NFkB->Inflammation

Caption: Inhibition of the NF-κB Signaling Pathway by Tomentosin.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Experimental Assays cluster_analysis Data Analysis start Cancer Cell Line Seeding treatment Tomentosin Treatment (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (MTT/XTT/WST-1) treatment->viability apoptosis Apoptosis Assay (Annexin V / Staining) treatment->apoptosis mmp Mitochondrial Membrane Potential Assay treatment->mmp cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot Analysis treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant mmp->apoptosis_quant cell_cycle->apoptosis_quant protein_exp Protein Expression Analysis western_blot->protein_exp pathway Signaling Pathway Elucidation protein_exp->pathway

Caption: General Experimental Workflow for Evaluating Tomentosin.

Experimental Protocols

1. Cell Viability Assay (MTT/XTT/WST-1)

This protocol is used to assess the cytotoxic effect of Tomentosin on cancer cell lines and to determine its IC50 value. The choice of reagent (MTT, XTT, or WST-1) may depend on the cell line and experimental conditions.

Materials:

  • Cancer cell lines (e.g., PANC-1, AGS, HeLa)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Tomentosin stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT, XTT, or WST-1 reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or Sorenson's glycine (B1666218) buffer)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Tomentosin Treatment: Prepare serial dilutions of Tomentosin in complete culture medium from the stock solution. The final concentrations should typically range from 0 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Tomentosin. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours) at 37°C in a 5% CO₂ incubator.

  • Addition of Reagent:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • For XTT/WST-1: Add 50 µL of the activated XTT or 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Measurement:

    • For MTT: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan (B1609692) crystals.

    • For XTT/WST-1: Mix the plate gently.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for XTT/WST-1).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of Tomentosin concentration to determine the IC50 value.

2. Apoptosis Assay

a) Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells after treatment with Tomentosin (at the IC50 concentration for a specified time, e.g., 24 or 48 hours). Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

b) Fluorescent Staining with Acridine Orange/Ethidium Bromide (AO/EB)

This method allows for morphological visualization of apoptotic cells.

Materials:

  • Treated and untreated cells

  • Acridine Orange (AO) and Ethidium Bromide (EB) staining solution (e.g., 100 µg/mL each in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Grow cells on coverslips in a 6-well plate and treat with Tomentosin.

  • Staining: Wash the cells with PBS. Add 10 µL of AO/EB staining solution to 90 µL of cell suspension or directly onto the coverslip.

  • Visualization: Immediately observe the cells under a fluorescence microscope. Viable cells will appear uniformly green, early apoptotic cells will show bright green condensed chromatin, late apoptotic cells will have orange-red condensed chromatin, and necrotic cells will be uniformly orange-red.

3. Mitochondrial Membrane Potential (MMP) Assay

This assay measures the disruption of the mitochondrial membrane potential, an early event in apoptosis.

Materials:

  • Treated and untreated cells

  • JC-1 or TMRE dye

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation: Treat cells with Tomentosin as desired.

  • Staining: Incubate the cells with JC-1 (5 µM) or TMRE (100 nM) for 15-30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. With JC-1, healthy cells will show red fluorescence (J-aggregates), while apoptotic cells will exhibit green fluorescence (J-monomers). With TMRE, a decrease in red fluorescence indicates a loss of MMP.

    • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the fluorescence intensity.

4. Cell Cycle Analysis

This protocol analyzes the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The data can be used to generate a histogram representing the distribution of cells in G0/G1, S, and G2/M phases. An increase in the sub-G1 peak is indicative of apoptosis.

5. Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell signaling pathways.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, cleaved Caspase-3, Akt, p-Akt, mTOR, p-mTOR, NF-κB, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

References

Application Notes: Tomentosin for Inducing Apoptosis in Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tomentosin (B1222141), a sesquiterpene lactone primarily isolated from plants of the Asteraceae family, such as Inula viscosa, has emerged as a potent bioactive compound with significant anticancer properties.[1] Research has demonstrated its ability to inhibit cell proliferation and induce programmed cell death (apoptosis) across a variety of cancer cell lines. These application notes provide a comprehensive overview of the mechanisms, quantitative data, and detailed protocols for utilizing tomentosin as an agent for inducing apoptosis in a research setting.

Tomentosin's pro-apoptotic effects are multifaceted, involving the induction of oxidative stress, disruption of mitochondrial function, activation of key cell death pathways, and modulation of critical signaling cascades.[2][3] This makes it a valuable tool for cancer research and a potential candidate for future therapeutic development.[3]

Quantitative Data Summary

The efficacy of tomentosin in inhibiting cell viability and inducing apoptosis varies across different cancer cell lines and experimental conditions. The following tables summarize the key quantitative findings from various studies.

Table 1: IC50 Values of Tomentosin in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIncubation TimeIC50 Value (µM)
HCT 116Colorectal Cancer72 h8.51 ± 0.67
HT-29Colorectal Cancer72 h9.91 ± 1.37
PANC-1Pancreatic Cancer48 h31.11
MIA PaCa-2Pancreatic Cancer48 h33.93
MOLT-4Leukemia24 h10
RPMI-8226Multiple Myeloma48 h26.14
SiHaCervical Cancer4 days7.10 ± 0.78
HeLaCervical Cancer4 days5.87 ± 0.36
AGSGastric CancerNot Specified20

Data compiled from search results.[1][2][3][4][5][6]

Table 2: Molecular Effects of Tomentosin Treatment on Apoptosis-Related Markers

This table highlights the documented changes in the expression of key genes and proteins involved in the apoptotic process following tomentosin treatment.

Cell LineMarkerRegulationFold Change / Effect
HCT 116 CASP3Upregulated6.5-fold (mRNA)
CASP7Upregulated2.13-fold (mRNA)
CASP8Upregulated24.72-fold (mRNA)
CASP9Upregulated1.61-fold (mRNA)
BAXUpregulated1.78-fold (mRNA)
HT-29 CASP3Upregulated4.87-fold (mRNA)
CASP7Upregulated2.9-fold (mRNA)
CASP8Upregulated2.2-fold (mRNA)
CASP9Upregulated3.4-fold (mRNA)
BAXUpregulated5.42-fold (mRNA)
MOLT-4 Caspase-3UpregulatedmRNA expression increased
BaxUpregulatedmRNA expression increased
Bcl-2DownregulatedmRNA expression decreased
Cyclin D1DownregulatedmRNA expression decreased
AGS Bcl-2UpregulatedNot specified
BaxUpregulatedNot specified
Huh7 & HepG2 Bcl-2DownregulatedProtein levels decreased
Caspase-3, -7, -9DownregulatedProtein levels decreased
PARP-1DownregulatedProtein levels decreased

Data compiled from search results.[1][2][3][5]

Signaling Pathways and Mechanisms of Action

Tomentosin induces apoptosis through a complex interplay of several cellular pathways. The primary mechanisms involve the generation of reactive oxygen species (ROS), which triggers mitochondrial dysfunction and endoplasmic reticulum (ER) stress, ultimately leading to the activation of caspase cascades.

  • Induction of ROS and Oxidative Stress : Tomentosin treatment leads to a significant increase in intracellular ROS levels.[3][4] This oxidative stress is a key initial event that damages cellular components, including DNA, and initiates apoptotic signaling.[1]

  • Mitochondrial (Intrinsic) Pathway : The elevated ROS disrupts the mitochondrial membrane potential (MMP).[3][4] This leads to the release of cytochrome c from the mitochondria into the cytoplasm. This event, coupled with the upregulation of pro-apoptotic proteins like BAX and downregulation of anti-apoptotic proteins like Bcl-2, results in the activation of initiator caspase-9, which in turn activates executioner caspase-3 and -7.[1][3][7]

  • Death Receptor (Extrinsic) Pathway : Evidence suggests tomentosin also activates the extrinsic pathway, as indicated by the significant upregulation of caspase-8 in colorectal cancer cells.[3]

  • Endoplasmic Reticulum (ER) Stress : Tomentosin has been shown to upregulate markers of ER stress, such as GRP78, ATF6, and CHOP.[3][7] Prolonged ER stress is a known trigger for apoptosis.

  • Modulation of Survival Pathways : The compound inhibits key cell survival signaling pathways, including PI3K/Akt/mTOR and JAK/STAT, further sensitizing cancer cells to apoptosis.[5][8] It also blocks inflammatory mediators like NF-κB, which often promote cell survival.[2][5]

Visualizing the Mechanism

Tomentosin_Apoptosis_Pathway Tomentosin-Induced Apoptotic Signaling Pathways Tomentosin Tomentosin ROS ↑ Reactive Oxygen Species (ROS) Tomentosin->ROS Induces ER Endoplasmic Reticulum Tomentosin->ER Induces Stress SurvivalPathways PI3K/Akt / NF-κB JAK/STAT Tomentosin->SurvivalPathways Inhibits Casp8 Caspase-8 Tomentosin->Casp8 Activates (Extrinsic Pathway) Mitochondria Mitochondria ROS->Mitochondria Damages MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 ER_Stress ↑ ER Stress (GRP78, CHOP) ER->ER_Stress Casp9 Caspase-9 MMP->Casp9 Activates Bax->Casp9 Activates Bcl2->Casp9 Inhibits Casp37 Caspase-3, 7 Casp8->Casp37 Activates Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes ER_Stress->Casp9 Activates

Caption: Overview of Tomentosin's pro-apoptotic signaling mechanisms.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate tomentosin-induced apoptosis. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (XTT/MTT)

Objective: To determine the cytotoxic effect of tomentosin and calculate its IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Tomentosin (stock solution in DMSO)

  • 96-well cell culture plates

  • XTT or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of tomentosin in complete medium. Remove the old medium from the wells and add 100 µL of the tomentosin dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]

  • Reagent Addition: Add 50 µL of XTT solution (or 20 µL of MTT solution) to each well. Incubate for 2-4 hours at 37°C.

  • Data Acquisition: For XTT, measure the absorbance at 450 nm (with a reference wavelength of 650 nm). For MTT, first solubilize the formazan (B1609692) crystals with 150 µL of DMSO, then measure absorbance at 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of tomentosin concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Flow Cytometry

Objective: To quantify the percentage of cells undergoing apoptosis.

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with tomentosin, collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.[9]

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[10]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[9] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[9]

    • Interpretation:

      • Annexin V(-) / PI(-): Live cells

      • Annexin V(+) / PI(-): Early apoptotic cells

      • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

      • Annexin V(-) / PI(+): Necrotic cells

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To measure the changes in the expression levels of key apoptotic proteins.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-BAX, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.

Experimental Workflow Visualization

Tomentosin_Workflow General Experimental Workflow for Tomentosin Studies cluster_assays 3. Downstream Assays start 1. Cell Culture (Select appropriate cancer cell line) treatment 2. Tomentosin Treatment (Dose-response & Time-course) start->treatment viability Cell Viability (XTT/MTT Assay) treatment->viability apoptosis Apoptosis Quantification (Annexin V/PI Flow Cytometry) treatment->apoptosis protein Protein Expression (Western Blot) treatment->protein gene Gene Expression (qRT-PCR) treatment->gene ros ROS & MMP Measurement treatment->ros analysis 4. Data Analysis & Interpretation viability->analysis apoptosis->analysis protein->analysis gene->analysis ros->analysis

Caption: A typical workflow for investigating tomentosin's effects.

References

Application Notes and Protocols for Anti-inflammatory Assay of Tomentosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomentosin (B1222141), a sesquiterpene lactone, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for further investigation in drug development. These application notes provide a comprehensive overview of the in vitro anti-inflammatory effects of Tomentosin and detailed protocols for its evaluation. Tomentosin has been shown to inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), interleukin-2 (B1167480) (IL-2), and interferon-gamma (IFN-γ).[1][2] The underlying mechanism of action involves the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][3] Specifically, Tomentosin impedes the degradation of the inhibitor of kappa B alpha (IκBα), leading to a reduction in the nuclear translocation of the p65 subunit of NF-κB.[1][3][4] Furthermore, it selectively inhibits the phosphorylation of p38 and c-Jun N-terminal kinase (JNK) within the MAPK cascade, without affecting the extracellular signal-regulated kinase (ERK) pathway.[1][3]

Data Presentation

The anti-inflammatory activity of Tomentosin has been quantified in various in vitro models. The following tables summarize the key findings, providing a clear comparison of its efficacy.

Table 1: Inhibitory Effect of Tomentosin on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

Pro-inflammatory MediatorTomentosin Concentration% InhibitionReference
Nitric Oxide (NO)10 µMSignificant[1]
Prostaglandin E2 (PGE2)10 µMSignificant[1]
TNF-α10 µMSignificant[1]
IL-610 µMSignificant[1]

Note: The term "Significant" indicates a statistically significant reduction as reported in the cited literature. For precise percentage values, refer to the original publication.

Table 2: EC50 Values for Tomentosin-Mediated Inhibition of Cytokine Secretion in Human Peripheral Blood Mononuclear Cells (PBMCs) [2]

CytokineEC50 (µM)
IL-1β0.5 ± 0.2
IL-20.7 ± 0.8
IFN-γ2.2 ± 0.5

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory effects of Tomentosin.

Cell Culture and Lipopolysaccharide (LPS) Stimulation of RAW 264.7 Macrophages

This protocol describes the standard procedure for culturing RAW 264.7 macrophage cells and inducing an inflammatory response using LPS.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Tomentosin

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in appropriate culture plates (e.g., 1 x 10^6 cells/well for a 6-well plate or 5 x 10^4 cells/well for a 96-well plate) and allow them to adhere overnight.

  • The following day, replace the medium with fresh DMEM.

  • Prepare stock solutions of Tomentosin in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in the culture medium.

  • Pre-treat the cells with various concentrations of Tomentosin for 1 hour. A vehicle control (medium with the same concentration of solvent) should be included.

  • Stimulate the cells with LPS (typically 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO analysis, or shorter times for signaling pathway studies).

  • After incubation, collect the cell culture supernatants for subsequent analysis of NO and cytokine levels. The cell lysates can be prepared for Western blot analysis.

Nitric Oxide (NO) Assay using Griess Reagent

This protocol measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

Materials:

  • Collected cell culture supernatants

  • Griess Reagent:

  • Sodium nitrite (NaNO2) standard solution

  • 96-well microplate reader

Procedure:

  • Prepare a standard curve of sodium nitrite in culture medium with concentrations ranging from 0 to 100 µM.

  • Add 50 µL of cell culture supernatant or standard to each well of a 96-well plate.

  • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Pro-inflammatory Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for quantifying the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Materials:

  • Collected cell culture supernatants

  • Commercially available ELISA kits for the specific cytokines of interest (follow the manufacturer's instructions)

  • 96-well microplate reader

Procedure:

  • Perform the ELISA according to the manufacturer's protocol. This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, and a substrate for color development.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve generated.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This protocol is used to determine the effect of Tomentosin on the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.

Materials:

  • Cell lysates prepared from treated and untreated cells

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-IκBα, anti-phospho-IκBα, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the appropriate primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression

This protocol allows for the measurement of mRNA levels of inflammatory genes to assess the transcriptional regulation by Tomentosin.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure:

  • Extract total RNA from the treated and untreated cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using the synthesized cDNA, specific primers, and a qPCR master mix.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways affected by Tomentosin and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis start Seed RAW 264.7 Cells treatment Pre-treat with Tomentosin start->treatment stimulation Stimulate with LPS treatment->stimulation supernatant Collect Supernatant stimulation->supernatant lysate Prepare Cell Lysate stimulation->lysate no_assay NO Assay (Griess) supernatant->no_assay elisa Cytokine ELISA supernatant->elisa western Western Blot (NF-κB/MAPK) lysate->western qpcr qRT-PCR (Gene Expression) lysate->qpcr signaling_pathways cluster_lps LPS Stimulation cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IKK IKK TLR4->IKK p38_p p-p38 p38->p38_p Phosphorylation JNK_p p-JNK JNK->JNK_p Phosphorylation ERK_p p-ERK ERK->ERK_p Phosphorylation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p38_p->Genes JNK_p->Genes IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα IkBa_p p-IκBα IkBa_p65->IkBa_p Degradation of IκBα p65_p50 p65/p50 IkBa_p->p65_p50 p65_p50_nuc Nuclear p65/p50 p65_p50->p65_p50_nuc Translocation p65_p50_nuc->Genes Mediators Pro-inflammatory Mediators (NO, PGE2, Cytokines) Genes->Mediators Tomentosin Tomentosin Tomentosin->p38 Inhibits Phosphorylation Tomentosin->JNK Inhibits Phosphorylation Tomentosin->IKK Inhibits

References

Application Notes and Protocols for Measuring the Antioxidant Activity of Tomentosin

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the antioxidant activity of Tomentosin. The document includes summaries of quantitative data, detailed experimental methodologies, and diagrams of signaling pathways and experimental workflows.

Introduction to Tomentosin's Antioxidant Activity

Tomentosin, a sesquiterpene lactone, has demonstrated notable antioxidant effects, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3][4] Unlike direct radical scavengers, Tomentosin's mechanism involves inducing the expression of a suite of antioxidant and cytoprotective genes.[2][3] Initially, it can trigger a transient increase in intracellular reactive oxygen species (ROS), which then activates the Nrf2 pathway.[1][2][3][4] This leads to the nuclear translocation of Nrf2, where it binds to the antioxidant response element (ARE) and upregulates the expression of target genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1][2][5] This cellular defense mechanism ultimately results in a reduction of overall oxidative stress.[1][3] Studies in human keratinocytes (HaCaT cells) have shown that Tomentosin can decrease ROS levels in a time- and dose-dependent manner.[1][3]

Quantitative Data Summary

The following tables summarize the available quantitative data on the antioxidant activity of Tomentosin.

Table 1: Radical Scavenging and Cellular Antioxidant Activity of Tomentosin

AssayModel SystemConcentrationResultReference
DPPH Radical ScavengingIn vitroNot specifiedNo significant radical scavenging activity observed.[3][5]
Cellular ROS Reduction (DCFDA Assay)HaCaT cells1, 5, 10 µM (24h)Dose-dependent decrease in intracellular ROS.[1][3]
TBHP-induced ROS Reduction (DCFDA Assay)HaCaT cells1, 5, 10 µM (24h pre-treatment)Attenuated TBHP-induced ROS production.[1][3]
ABTS Radical ScavengingNot Available-Data not available in the reviewed literature.
Ferric Reducing Antioxidant Power (FRAP)Not Available-Data not available in the reviewed literature.

Table 2: Effect of Tomentosin on the Nrf2 Signaling Pathway in HaCaT Cells

ParameterConcentrationTimeResultReference
ARE Luciferase Reporter Activity1, 5, 10 µM24 hSignificant, dose-dependent increase.[1][3][5]
Nrf2 Protein Levels1, 5, 10 µM24 hIncreased protein levels.[3][5]
HO-1 and NQO1 Protein Levels1, 5, 10 µM24 hDose-dependent increase in protein levels.[3][5]
HO-1 and NQO1 mRNA Levels1, 5, 10 µM24 hIncreased mRNA levels.[3][5]
Nrf2 Nuclear Translocation1, 5, 10 µM24 hIncreased nuclear translocation.[1][5]
p38 MAPK and JNK Phosphorylation10 µM30 - 90 minInduced phosphorylation.[1][4]

Experimental Protocols

This section provides detailed protocols for the key experiments used to evaluate the antioxidant activity of Tomentosin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the direct radical scavenging capacity of a compound.

Materials:

  • Tomentosin

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (B145695)

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (Vitamin C) as a positive control

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.15 mM) in methanol.[1][5] The solution should be freshly prepared and protected from light.

  • Prepare various concentrations of Tomentosin and the positive control (e.g., Ascorbic acid) in methanol.

  • In a 96-well plate, add 20 µL of the sample or standard to each well.[6]

  • Add 200 µL of the DPPH working solution to each well.[6]

  • Mix and incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measure the absorbance at 517 nm using a microplate reader.[6][7]

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Cellular Antioxidant Activity (CAA) Assay using DCFDA

This assay measures the ability of a compound to prevent the formation of intracellular ROS.

Materials:

  • HaCaT cells (or other suitable cell line)

  • Tomentosin

  • 2',7'-dichlorofluorescin diacetate (DCFDA)

  • tert-Butyl hydroperoxide (TBHP) as a positive control for inducing oxidative stress

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Seed HaCaT cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of Tomentosin (e.g., 1, 5, 10 µM) for the desired time (e.g., 24 hours).[1][3]

  • After treatment, wash the cells with PBS.

  • Load the cells with 20 µM DCFDA in PBS and incubate for 20 minutes at 37°C.[1]

  • To induce oxidative stress, add 55 µM TBHP and incubate for 1 hour.[3] For measuring the effect on basal ROS levels, this step is omitted.

  • Wash the cells with PBS to remove excess DCFDA.

  • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm. Alternatively, visualize the cells under a fluorescence microscope.[1]

  • The relative fluorescence intensity is proportional to the amount of intracellular ROS.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation.

Materials:

  • Tomentosin

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol or water

  • 96-well microplate

  • Microplate reader

  • Trolox as a positive control

Protocol:

  • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[8]

  • To produce the ABTS radical cation (ABTS•+), mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8]

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[9]

  • Prepare various concentrations of Tomentosin and the positive control (Trolox).

  • In a 96-well plate, add 5 µL of the sample or standard to each well.[9]

  • Add 200 µL of the diluted ABTS•+ solution to each well.[9]

  • Mix and incubate for 5 minutes at room temperature.[9]

  • Measure the absorbance at 734 nm.[9]

  • The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • Tomentosin

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • 96-well microplate

  • Microplate reader

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox as a standard

Protocol:

  • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[10][11]

  • Warm the FRAP reagent to 37°C.[11]

  • Prepare various concentrations of Tomentosin and the standard.

  • In a 96-well plate, add 20 µL of the sample or standard to each well.[11]

  • Add 150 µL of the FRAP reagent to each well.[11]

  • Mix and incubate at 37°C for 4 minutes.[11]

  • Measure the absorbance at 593 nm.[10][12]

  • The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve of FeSO₄ or Trolox.

Visualization of Pathways and Workflows

Tomentosin's Antioxidant Signaling Pathway

The following diagram illustrates the Nrf2 signaling pathway activated by Tomentosin.

Tomentosin_Nrf2_Pathway Tomentosin Tomentosin ROS Transient ROS Increase Tomentosin->ROS induces MAPK p38 MAPK / JNK Phosphorylation Tomentosin->MAPK induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 disrupts Nrf2_d Nrf2 MAPK->Nrf2_d phosphorylates Keap1_Nrf2->Nrf2_d releases Ubiquitination Ubiquitination & Degradation Keap1_Nrf2->Ubiquitination Nrf2_p Phosphorylated Nrf2 Nrf2_d->Nrf2_p Nrf2_n Nrf2 (Nuclear) Nrf2_p->Nrf2_n translocates ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Genes->Cellular_Protection leads to

Caption: Nrf2 signaling pathway activation by Tomentosin.

General Experimental Workflow for In Vitro Antioxidant Assays

The diagram below outlines a typical workflow for evaluating the antioxidant potential of a test compound like Tomentosin using common in vitro assays.

Antioxidant_Assay_Workflow start Start prep_compound Prepare Tomentosin Stock and Working Solutions start->prep_compound assay_setup Set up 96-well Plate: Compound, Controls, Reagents prep_compound->assay_setup prep_reagents Prepare Assay Reagents (DPPH, ABTS, FRAP) prep_reagents->assay_setup incubation Incubate under Specified Conditions assay_setup->incubation measurement Measure Absorbance/ Fluorescence incubation->measurement data_analysis Data Analysis: Calculate % Inhibition or Equivalent Concentration measurement->data_analysis end End data_analysis->end

Caption: General workflow for in vitro antioxidant assays.

References

Application Note: Tomentosin for Studying p53/Caspase-Mediated Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "Tomentin" did not yield relevant results for the study of p53/caspase-mediated pathways. It is highly probable that this was a misspelling of Tomentosin , a natural sesquiterpene lactone with well-documented anti-cancer and pro-apoptotic properties. This document will focus on the application of Tomentosin for studying these pathways.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomentosin is a bioactive natural compound that has garnered significant interest for its anti-cancer and anti-inflammatory effects.[1] Its ability to induce apoptosis in various cancer cell lines makes it a valuable tool for investigating the molecular mechanisms of programmed cell death. This application note provides a detailed overview of how Tomentosin can be utilized to study p53 and caspase-mediated apoptotic pathways, including quantitative data, experimental protocols, and pathway diagrams. Tomentosin has been shown to exert its anticancer effects by inducing apoptosis, modulating autophagy, and triggering ER stress in cancer cells.[2][3]

Mechanism of Action

Tomentosin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5] It has been demonstrated to increase the production of reactive oxygen species (ROS), leading to cellular stress and the activation of apoptotic signaling cascades.[6][7] In several cancer cell lines, Tomentosin treatment leads to the upregulation of pro-apoptotic proteins and the activation of initiator and effector caspases, key mediators of apoptosis.[2][4][8][9] While direct transcriptional activation of p53 by Tomentosin is not consistently reported across all studies, some evidence suggests an interplay, with one study noting an increase in phosphorylated p53 in hepatocellular carcinoma cells following treatment.[3] The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress, often by transcriptionally activating pro-apoptotic genes.[10][11]

Quantitative Data

The following tables summarize the cytotoxic and pro-apoptotic effects of Tomentosin across various cancer cell lines.

Table 1: IC50 Values of Tomentosin in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HCT 116Colorectal Cancer4813.30 ± 1.20[3]
HT-29Colorectal Cancer4810.01 ± 1.56[3]
HCT 116Colorectal Cancer728.51 ± 0.67[3]
HT-29Colorectal Cancer729.91 ± 1.37[3]
RajiBurkitt's Lymphoma48~12.5[4]
SiHaCervical Cancer967.10 ± 0.78[6]
HeLaCervical Cancer965.87 ± 0.36[6]
PANC-1Pancreatic Cancer4831.11[8]
MIA PaCa-2Pancreatic Cancer4833.93[8]
MOLT-4Leukemia2410[12]

Table 2: Effects of Tomentosin on Apoptotic Markers

Cell LineTreatmentEffectFold Change / ObservationReference
Raji12.5, 25, 50 µM for 24hIncreased Caspase-3/7 activityDose-dependent increase[4][5]
Raji12.5, 25, 50 µM for 24hIncreased Caspase-8 activityDose-dependent increase[4][5]
Raji12.5, 25, 50 µM for 24hIncreased Caspase-9 activityDose-dependent increase[4][5]
HCT 11615 µMUpregulation of CASP3, CASP7, CASP8, CASP9, BAX mRNASignificant increase[3]
HT-2910 µMUpregulation of CASP3, CASP7, CASP8, CASP9, BAX mRNASignificant increase[3]
MOLT-410 µMUpregulation of BAX and Caspase-3 mRNAPositive regulation[12]
MOLT-410 µMDownregulation of BcL-2 mRNANegative regulation[12]
MG-6310, 20, 40 µM for 48hIncreased apoptotic cells (Annexin V/PI)Dose-dependent increase[7]
PANC-131.11 µMIncreased Caspase-3 and Caspase-9 protein levelsIncrease observed[8]
MIA PaCa-233.93 µMIncreased Caspase-3 and Caspase-9 protein levelsIncrease observed[8]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of Tomentosin and calculate the IC50 value.

  • Methodology:

    • Seed cancer cells (e.g., HCT 116, HT-29) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

    • Treat the cells with various concentrations of Tomentosin (e.g., 2.5–50 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.[3]

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value using dose-response curve analysis.

2. Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

  • Objective: To quantify the percentage of apoptotic and necrotic cells after Tomentosin treatment.

  • Methodology:

    • Seed cells in a 6-well plate and treat with Tomentosin at the desired concentrations (e.g., 0, 10, 20, and 40 µM) for 24 or 48 hours.[7]

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

3. Caspase Activity Assay

  • Objective: To measure the enzymatic activity of key caspases (Caspase-3/7, -8, -9).

  • Methodology:

    • Seed cells in a 96-well plate and treat with Tomentosin (e.g., 12.5, 25, 50 µM) for 24 hours.[5]

    • Use a commercial luminescent caspase activity assay kit (e.g., Caspase-Glo® 3/7, 8, or 9 Assay).

    • Add the caspase reagent to each well, mix, and incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a luminometer. The luminescence is proportional to the caspase activity.

4. Western Blot Analysis of Apoptosis-Related Proteins

  • Objective: To determine the effect of Tomentosin on the expression levels of proteins involved in the p53 and caspase pathways (e.g., p53, Bax, Bcl-2, cleaved Caspase-3, cleaved PARP).

  • Methodology:

    • Treat cells with Tomentosin at the desired concentrations and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Tomentosin_p53_Caspase_Pathway Tomentosin Tomentosin ROS ↑ Reactive Oxygen Species (ROS) Tomentosin->ROS Death_Receptors Death Receptors Tomentosin->Death_Receptors Extrinsic Pathway Cellular_Stress Cellular Stress ROS->Cellular_Stress p53 p53 Activation (phosphorylated p53) Cellular_Stress->p53 Potential Link Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3_7 Caspase-3/7 (Effector) Caspase9->Caspase3_7 Caspase8 Caspase-8 (Initiator) Caspase8->Caspase3_7 Death_Receptors->Caspase8 PARP_Cleavage PARP Cleavage Caspase3_7->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Proposed signaling pathway of Tomentosin-induced apoptosis.

Experimental_Workflow Cell_Culture Cancer Cell Culture (e.g., HCT 116, Raji) Tomentosin_Treatment Tomentosin Treatment (Dose- and Time-course) Cell_Culture->Tomentosin_Treatment Cell_Viability Cell Viability Assay (MTT) Tomentosin_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Tomentosin_Treatment->Apoptosis_Assay Caspase_Activity Caspase Activity Assay (Luminescent) Tomentosin_Treatment->Caspase_Activity Western_Blot Western Blot Analysis (p53, Caspases, Bcl-2 family) Tomentosin_Treatment->Western_Blot IC50 Determine IC50 Cell_Viability->IC50 Data_Analysis Data Analysis and Interpretation IC50->Data_Analysis Apoptosis_Assay->Data_Analysis Caspase_Activity->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for studying Tomentosin's effects.

References

Application Notes and Protocols: Utilizing Tomentosin to Investigate the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in a multitude of pathological conditions such as cancer, autoimmune disorders, and chronic inflammatory diseases. Consequently, the NF-κB pathway represents a significant target for therapeutic intervention. Tomentosin, a sesquiterpene lactone, has been identified as a potent inhibitor of the NF-κB signaling cascade, demonstrating significant anti-inflammatory and pro-apoptotic properties.[1][2][3] These application notes provide a comprehensive guide for utilizing Tomentosin to study the NF-κB signaling pathway, including detailed experimental protocols and data presentation guidelines.

Mechanism of Action

Tomentosin exerts its inhibitory effect on the NF-κB pathway through a multi-faceted mechanism. It has been shown to suppress the activation of the Toll-like receptor 4 (TLR4) pathway, a key upstream activator of NF-κB.[1] This leads to the downstream inhibition of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[3] As a result, the NF-κB p65 subunit is sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[3][4]

Data Presentation

The following tables summarize the quantitative effects of Tomentosin on various aspects of the NF-κB signaling pathway and inflammatory responses, collated from multiple studies.

Table 1: Inhibitory Concentration (IC50) of Tomentosin on Cell Viability

Cell LineDuration of TreatmentIC50 (µM)Reference
SiHa4 days7.10 ± 0.78[1]
HeLa4 days5.87 ± 0.36[1]
Raji (Burkitt Lymphoma)48 hours~25.0[5]
AGS (Gastric Cancer)Not specified20[2]
HCT 116 (Colorectal Cancer)48 hours13.30 ± 1.20[6]
HT-29 (Colorectal Cancer)48 hours10.01 ± 1.56[6]

Table 2: Effective Concentration (EC50) of Tomentosin on Pro-inflammatory Cytokine Secretion

CytokineStimulusCell TypeEC50 (µM)Reference
IL-1βLPSHuman PBMCs0.5 ± 0.2[7]
IL-2PMA/IonomycinHuman PBMCs0.7 ± 0.8[7]
IFNγLPSHuman PBMCs2.2 ± 0.5[7]

Table 3: Effect of Tomentosin on Inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages

Inflammatory MediatorEffect of TomentosinReference
Nitric Oxide (NO) ProductionDecreased[3][4]
Prostaglandin E2 (PGE2) ProductionDecreased[3][4]
iNOS Protein ExpressionSuppressed[3][4]
COX-2 Protein ExpressionSuppressed[3][4]
TNF-α ReleaseReduced[3][4]
IL-6 ReleaseReduced[3][4]

Signaling Pathway and Experimental Workflow Diagrams

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IκBα IκBα IKK_complex->IκBα Phosphorylation Proteasome Proteasome IκBα->Proteasome Degradation NFκB_complex_n NF-κB (p65/p50) p65 p65 NFκB_complex NF-κB (p65/p50) p65->NFκB_complex p50 p50 p50->NFκB_complex NFκB_complex->IκBα Sequesters NFκB_complex->NFκB_complex_n Nuclear Translocation Tomentosin Tomentosin Tomentosin->IKK_complex Inhibits p65_n p65 p50_n p50 DNA DNA NFκB_complex_n->DNA Binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Initiates

Caption: NF-κB Signaling Pathway and the inhibitory action of Tomentosin.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Culture (e.g., RAW264.7, HeLa) Tomentosin_Treatment 2. Tomentosin Treatment (Dose-response and time-course) Cell_Culture->Tomentosin_Treatment Stimulation 3. NF-κB Activation (e.g., LPS, TNF-α) Tomentosin_Treatment->Stimulation Western_Blot 4a. Western Blot (p-IKK, p-IκBα, p-p65, IκBα) Stimulation->Western_Blot Luciferase_Assay 4b. Luciferase Reporter Assay (NF-κB transcriptional activity) Stimulation->Luciferase_Assay EMSA 4c. EMSA (NF-κB DNA binding) Stimulation->EMSA ELISA 4d. ELISA (Cytokine secretion) Stimulation->ELISA Data_Analysis 5. Quantitative Analysis (Densitometry, Luminescence, etc.) Western_Blot->Data_Analysis Luciferase_Assay->Data_Analysis EMSA->Data_Analysis ELISA->Data_Analysis Conclusion 6. Conclusion (Inhibitory effect of Tomentosin) Data_Analysis->Conclusion

Caption: Experimental workflow for studying Tomentosin's effect on NF-κB.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Macrophage cell lines (e.g., RAW264.7) or other relevant cell lines (e.g., HeLa, AGS) are suitable for these studies.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Tomentosin Preparation: Prepare a stock solution of Tomentosin in dimethyl sulfoxide (B87167) (DMSO). Further dilutions should be made in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment and Stimulation:

    • Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for luciferase assays).

    • Allow cells to adhere and reach 70-80% confluency.

    • Pre-treat cells with varying concentrations of Tomentosin for a specified duration (e.g., 1-2 hours).

    • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS; 1 µg/mL) or tumor necrosis factor-alpha (TNF-α; 20 ng/mL), for the indicated time (e.g., 30 minutes for phosphorylation studies, 6-24 hours for gene expression studies).

Western Blot Analysis for NF-κB Pathway Proteins

This protocol allows for the detection of changes in the phosphorylation status and total protein levels of key components of the NF-κB pathway.

a. Materials:

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-polyacrylamide gels (10-12%)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IKKα/β, anti-IKKα/β, anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

b. Protocol:

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

a. Materials:

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene)

  • Control plasmid (e.g., Renilla luciferase plasmid for normalization)

  • Transfection reagent

  • Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System)

  • Luminometer

b. Protocol:

  • Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment and Stimulation: After 24 hours of transfection, treat the cells with Tomentosin and stimulate with an NF-κB activator as described in section 1.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Add the luciferase assay substrate to the cell lysates and measure the firefly luciferase activity using a luminometer. Subsequently, add the Stop & Glo® reagent and measure the Renilla luciferase activity.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

a. Materials:

  • Nuclear extraction buffer kit

  • Biotin- or ³²P-labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3')

  • Unlabeled ("cold") NF-κB probe

  • Poly(dI-dC)

  • EMSA binding buffer

  • Native polyacrylamide gel (4-6%)

  • TBE buffer

  • Streptavidin-HRP conjugate and chemiluminescent substrate (for biotinylated probes) or phosphorimager (for ³²P-labeled probes)

b. Protocol:

  • Nuclear Extract Preparation: Following treatment and stimulation, prepare nuclear extracts from the cells using a commercial kit or a standard protocol.

  • Binding Reaction: In a final volume of 20 µL, incubate 5-10 µg of nuclear extract with 1 µg of poly(dI-dC) in EMSA binding buffer for 10 minutes on ice.

  • Probe Addition: Add the labeled NF-κB probe (20-50 fmol) to the reaction mixture and incubate for 20-30 minutes at room temperature. For competition assays, add a 50- to 100-fold excess of unlabeled probe to the reaction before adding the labeled probe.

  • Electrophoresis: Resolve the protein-DNA complexes on a native polyacrylamide gel in 0.5x TBE buffer.

  • Detection: Transfer the complexes to a nylon membrane and detect the biotinylated probe using a streptavidin-HRP conjugate and a chemiluminescent substrate. For radiolabeled probes, dry the gel and expose it to a phosphorimager screen.

  • Analysis: Analyze the intensity of the shifted bands corresponding to the NF-κB-DNA complexes.

Conclusion

Tomentosin is a valuable tool for studying the NF-κB signaling pathway due to its potent inhibitory effects. The protocols and guidelines provided in these application notes offer a robust framework for researchers to investigate the molecular mechanisms of Tomentosin and to explore its therapeutic potential in the context of NF-κB-driven diseases. The use of multiple, complementary assays as described will ensure a comprehensive understanding of the compound's impact on this critical signaling cascade.

References

Application Notes and Protocols: Tomentosin in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the use of tomentosin (B1222141), a sesquiterpene lactone, in preclinical research models of neuroinflammation. This document is intended for researchers, scientists, and drug development professionals interested in investigating the therapeutic potential of tomentosin for neurodegenerative diseases and other neurological disorders with an inflammatory component.

Introduction to Tomentosin

Tomentosin is a naturally occurring sesquiterpene lactone isolated from plants such as Inula viscosa.[1][2] It has garnered significant interest for its broad spectrum of biological activities, including anti-inflammatory and cytotoxic effects.[3] Recent research has highlighted its neuroprotective properties, demonstrating its ability to mitigate neuroinflammatory processes in various experimental models.[1][4] These properties make tomentosin a compelling candidate for further investigation in the context of neurodegenerative diseases like Parkinson's disease and ischemic stroke, where neuroinflammation is a key pathological driver.[2][4][5]

Mechanism of Action in Neuroinflammation

Tomentosin exerts its anti-neuroinflammatory effects primarily by modulating key signaling pathways involved in the innate immune response within the central nervous system. Studies have shown that tomentosin can inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[1][2][6] TLR4 activation, often triggered by stimuli like lipopolysaccharide (LPS) or endogenous damage-associated molecular patterns, leads to the downstream activation of the nuclear factor-kappa B (NF-κB) transcription factor.[7][8] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10]

By inhibiting the TLR4/NF-κB axis, tomentosin effectively suppresses the production of these inflammatory mediators.[1][7] Furthermore, research indicates that tomentosin can also inhibit the NLRP3 inflammasome signaling pathway, which is critical for the processing and release of mature IL-1β, a potent pyrogenic cytokine.[4][9]

Tomentosin_Signaling_Pathway stimulus Neuroinflammatory Stimulus (e.g., MPTP, Ischemia, LPS) tlr4 TLR4 stimulus->tlr4 Activates nlrp3 NLRP3 Inflammasome Activation stimulus->nlrp3 Activates tomentosin Tomentosin tomentosin->tlr4 Inhibits tomentosin->nlrp3 Inhibits nfkb NF-κB Activation tlr4->nfkb Activates cytokines Pro-inflammatory Mediators (TNF-α, IL-6, IL-1β, iNOS, COX-2) nfkb->cytokines Upregulates nlrp3->cytokines Processes IL-1β neuroinflammation Neuroinflammation & Neuronal Damage cytokines->neuroinflammation

Tomentosin's inhibitory action on TLR4 and NLRP3 signaling pathways.

Application: In Vivo Neuroinflammation Models

Tomentosin has been successfully evaluated in rodent models of Parkinson's disease and cerebral ischemia, demonstrating significant neuroprotective and functional improvements.

Model 1: MPTP-Induced Parkinson's Disease in Mice

This model mimics the dopaminergic neurodegeneration and motor deficits characteristic of Parkinson's disease, driven by a potent neuroinflammatory response.[1][11]

  • Animals: C57/BL6 mice are commonly used.[1]

  • Model Induction: Parkinson's disease (PD) is induced by administering the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). A typical regimen involves four intraperitoneal (i.p.) injections of 20 mg/kg MPTP at 2-hour intervals within a single day.[1][11]

  • Tomentosin Treatment: Tomentosin is administered simultaneously with MPTP induction and continued for a period of 15 days. Doses of 25 mg/kg and 50 mg/kg (i.p.) have been shown to be effective.[1][6]

  • Behavioral Assessment: Motor function is evaluated using a battery of tests:

    • Rota-rod Test: To assess motor coordination and balance.

    • Grasping Test: To measure muscle strength.

    • Pole Climbing Test: To evaluate bradykinesia.[1][11]

  • Biochemical and Molecular Analysis: Following the treatment period, brain tissues (e.g., substantia nigra, striatum) are collected.

    • ELISA: To quantify levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), reactive oxygen species (ROS), and myeloperoxidase (MPO).[1]

    • Western Blot: To measure the protein expression of key signaling molecules like TLR4 and NF-κB.[2]

    • Histopathology: Brain sections are stained (e.g., with H&E) to assess inflammation, glial cell damage, and neuronal loss.[6]

ParameterModel Group (MPTP-induced)Tomentosin Treatment (50 mg/kg)OutcomeReference
Behavioral
Rota-rod latencySignificantly reducedSignificantly increasedImproved motor coordination[1]
Grasping timeSignificantly reducedSignificantly increasedImproved muscle strength[1]
Biomarkers
TNF-αSignificantly increasedSignificantly suppressedReduced inflammation[7]
IL-1βSignificantly increasedSignificantly suppressedReduced inflammation[7]
IL-6Significantly increasedSignificantly suppressedReduced inflammation[7]
ROS LevelsSignificantly increasedSignificantly loweredReduced oxidative stress[1]
MPO LevelsSignificantly increasedSignificantly loweredReduced neutrophil infiltration[1]
TLR4/NF-κB ExpressionSignificantly upregulatedSignificantly inhibitedPathway inhibition[2]
Model 2: Cerebral Ischemia/Reperfusion in Rats

This model simulates the inflammatory and oxidative damage that occurs following an ischemic stroke.[4]

  • Animals: Sprague Dawley rats are typically used.[4]

  • Tomentosin Pretreatment: Animals are pretreated with tomentosin (25 mg/kg and 50 mg/kg, likely via i.p. or oral gavage) for seven consecutive days.[4]

  • Model Induction: Cerebral ischemia is induced, commonly via middle cerebral artery occlusion (MCAO), followed by a period of reperfusion.

  • Post-Surgical Assessment: 24-48 hours after reperfusion, the following are assessed:

    • Brain Edema: Measured by comparing the wet and dry weight of brain hemispheres.

    • Cerebral Infarct Volume: Determined using TTC (2,3,5-triphenyltetrazolium chloride) staining.[4]

  • Biochemical and Molecular Analysis:

    • Antioxidant Levels: Measured using standard biochemical assays.

    • Cytokine Levels: Interleukins are measured using ELISA.

    • qPCR Analysis: Gene expression of NLRP3 inflammasome pathway components (e.g., NLRP3, ASC, Caspase-1) is evaluated.[4]

| Parameter | Model Group (Ischemia/Reperfusion) | Tomentosin Treatment (50 mg/kg) | Outcome | Reference | | :--- | :--- | :--- | :--- | | Brain Edema | Significantly increased | Significantly reduced | Attenuated swelling |[4] | | Infarct Volume | Significantly increased | Significantly reduced | Reduced brain tissue damage |[4] | | Antioxidant System | Depleted | Enhanced | Increased antioxidant defense |[4] | | Interleukin Levels | Increased | Reduced | Reduced inflammation |[4] | | NLRP3 Signaling Proteins| Upregulated | Inhibited | Pathway inhibition |[4] |

InVivo_Workflow start_node Animal Acclimatization (e.g., C57/BL6 Mice) grouping Randomization into Groups (Control, Model, Tomentosin) start_node->grouping induction Neuroinflammation Induction (e.g., MPTP Injection) grouping->induction treatment Tomentosin Administration (e.g., 25-50 mg/kg, i.p.) induction->treatment Simultaneous or Post-Injury behavior Behavioral Testing (Rota-rod, Pole Test, etc.) treatment->behavior During/After Treatment Period euthanasia Euthanasia & Tissue Collection behavior->euthanasia analysis Biochemical & Molecular Analysis (ELISA, Western Blot, H&E) euthanasia->analysis end_node Data Interpretation analysis->end_node

Generalized workflow for an in vivo neuroinflammation study.

Application: In Vitro Neuroinflammation Models

In vitro models are essential for dissecting the specific cellular and molecular mechanisms of tomentosin's action.

Model 1: Oxygen-Glucose Deprivation/Reperfusion (OGD-R) in Neuronal Cells

This model simulates the conditions of ischemic injury at the cellular level.[4]

  • Cell Line: Human neuroblastoma SH-SY5Y cells are a suitable model.[4]

  • Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO₂ in appropriate media).

  • Tomentosin Pretreatment: Cells are pretreated with various concentrations of tomentosin for a specified period (e.g., 2-24 hours) before OGD-R.

  • OGD-R Induction:

    • Deprivation: Culture medium is replaced with a glucose-free medium, and cells are placed in a hypoxic chamber (e.g., <1% O₂) for a period of several hours.

    • Reperfusion: The glucose-free medium is replaced with normal, glucose-containing medium, and cells are returned to normoxic conditions for 24 hours.[4]

  • Analysis:

    • Cell Viability: Assessed using assays like MTT or LDH release.

    • Molecular Analysis: Cell lysates are collected for qPCR or Western blot to analyze the expression of inflammatory pathway proteins (e.g., NLRP3).[4]

Model 2: LPS-Stimulated Microglia/Macrophages

This is a classic and robust model for inducing a pro-inflammatory response to study the effects of anti-inflammatory compounds.[9][12][13] Tomentosin's known inhibition of the TLR4 pathway makes this a highly relevant model.

  • Cell Lines: Murine microglial cells (BV-2) or macrophage-like cells (RAW 264.7) are commonly used.[9][13] Primary microglia cultures can also be utilized for higher physiological relevance.[14]

  • Cell Culture: Cells are plated and allowed to adhere overnight.

  • Tomentosin Pretreatment: Cells are pretreated with tomentosin (e.g., 1-20 µM) for 1-2 hours.

  • Inflammatory Challenge: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 100-1000 ng/mL) for a period ranging from 4 to 24 hours, depending on the endpoint.[13]

  • Analysis:

    • Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.[9]

    • Cytokine Release: Pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant are quantified by ELISA.[9]

    • Gene Expression: mRNA levels of iNOS, COX-2, and cytokines are measured by qPCR.

    • Protein Expression: Protein levels of signaling molecules (e.g., phosphorylated NF-κB, IκBα) are assessed by Western blot.[9]

InVitro_Workflow start_node Seed Cells (e.g., BV-2 Microglia) pretreatment Pre-treat with Tomentosin (Varying Concentrations) start_node->pretreatment stimulation Inflammatory Stimulus (e.g., LPS or OGD-R) pretreatment->stimulation incubation Incubate (4-24 hours) stimulation->incubation supernatant Collect Supernatant (for ELISA, Griess Assay) incubation->supernatant lysate Collect Cell Lysate (for Western Blot, qPCR) incubation->lysate analysis Endpoint Analysis supernatant->analysis lysate->analysis

References

Application Notes and Protocols for Tomentin Drug Synergy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting studies to evaluate the synergistic effects of Tomentin in combination with other therapeutic agents. The protocols outlined below are intended to serve as a foundation for researchers to develop robust experimental designs for identifying and quantifying drug synergy.

Introduction

This compound, a nonsteroidal anti-inflammatory drug (NSAID), primarily functions by inhibiting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2][3][4][5] In the context of oncology, the tumor microenvironment is often characterized by chronic inflammation, which can promote tumor growth, angiogenesis, and immune evasion.[6][7][8] The COX-2 enzyme is frequently overexpressed in various solid tumors, contributing to this pro-tumorigenic inflammatory state.[7][9] Therefore, combining this compound with other anticancer agents presents a promising strategy to enhance therapeutic efficacy.[10][11][12][13]

Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[14] Identifying synergistic drug combinations is a key goal in drug development as it can lead to:

  • Increased therapeutic efficacy.

  • Reduced drug dosages, potentially minimizing toxicity and side effects.

  • Overcoming drug resistance.

This document provides detailed protocols for in vitro synergy testing using the checkerboard assay, a widely accepted method for this purpose.[15][16][17][18][19] Data analysis will be based on the Combination Index (CI) method developed by Chou and Talalay, which provides a quantitative measure of the interaction between two drugs.[1][2][3][20]

Experimental Design and Protocols

A fundamental approach to assessing drug synergy is the checkerboard assay, which systematically evaluates the effects of two drugs across a range of concentrations, both individually and in combination.

Protocol 1: In Vitro Checkerboard Assay for Cell Viability

This protocol details the steps for performing a checkerboard assay to assess the synergistic effect of this compound and a hypothetical partner drug (Drug X, e.g., a chemotherapeutic agent) on the viability of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549 non-small cell lung cancer)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Drug X (stock solution in a suitable solvent)

  • 96-well flat-bottom microplates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium.

    • Count the cells and adjust the density to 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate, excluding the wells for sterility control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Drug Preparation and Dilution:

    • Prepare a 2X working stock of this compound and Drug X in complete medium. The highest concentration should be at least 4-fold the known or estimated IC50 of each drug.

    • In a separate 96-well "drug dilution plate," prepare serial dilutions of this compound and Drug X.

      • This compound (Drug A): In columns 2-11 of rows B-H, add 100 µL of complete medium. In column 1 of rows B-H, add 200 µL of the 2X this compound working stock. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across to column 10. Discard 100 µL from column 10. Column 11 will serve as the vehicle control for Drug X.

      • Drug X (Drug B): In rows C-H of columns 1-11, add 100 µL of complete medium. In row B of columns 1-11, add 200 µL of the 2X Drug X working stock. Perform a 2-fold serial dilution by transferring 100 µL from row B to row C, mixing, and repeating down to row G. Discard 100 µL from row G. Row H will serve as the vehicle control for this compound.

  • Drug Addition to Cell Plate:

    • After the 24-hour incubation of the cell plate, carefully remove the medium.

    • Using a multichannel pipette, transfer 100 µL of the drug dilutions from the "drug dilution plate" to the corresponding wells of the "cell plate."

    • The final plate layout will have a matrix of drug combinations, as well as single-agent and vehicle controls.

  • Incubation:

    • Incubate the cell plate for a predetermined duration (e.g., 48 or 72 hours), which should be sufficient for the drugs to exert their effects.

  • Cell Viability Assessment:

    • After incubation, add the chosen cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

Data Analysis: Combination Index (CI) Method

The Combination Index (CI) method provides a quantitative measure of drug interaction.[1][2][3][20]

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

The CI is calculated using the following formula:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that achieve a certain effect (e.g., 50% inhibition of cell viability).

  • (Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that achieve the same effect.

This calculation is typically performed using specialized software such as CompuSyn or CalcuSyn.

Data Presentation

Quantitative data from synergy studies should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: IC50 Values for this compound and Drug X

DrugCell LineIC50 (µM) ± SD
This compoundA549[Insert Value]
Drug XA549[Insert Value]

Table 2: Combination Index (CI) Values for this compound and Drug X Combination

This compound (µM)Drug X (µM)Fractional Effect (Fa)Combination Index (CI)Interaction
[Conc. 1][Conc. A][Value][Value][Synergy/Additive/Antagonism]
[Conc. 2][Conc. B][Value][Value][Synergy/Additive/Antagonism]
[Conc. 3][Conc. C][Value][Value][Synergy/Additive/Antagonism]
...............

Table 3: Dose Reduction Index (DRI) Values

Fractional Effect (Fa)DRI for this compoundDRI for Drug X
0.50[Value][Value]
0.75[Value][Value]
0.90[Value][Value]

The Dose Reduction Index (DRI) indicates how many folds the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared to the dose of each drug alone.

Visualization of Experimental Workflow and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Seeding in 96-well Plate D Drug Addition to Cell Plate A->D B Drug Stock Preparation (this compound & Drug X) C Serial Dilution in Drug Dilution Plate B->C C->D E Incubation (48-72h) D->E F Cell Viability Assay (e.g., MTT) E->F G Data Acquisition (Plate Reader) F->G H Calculation of Combination Index (CI) G->H I Synergy/Antagonism Determination H->I

Caption: Workflow for the in vitro checkerboard synergy assay.

The synergistic effect of this compound with a partner drug may be mediated through the modulation of key signaling pathways involved in cancer progression. This compound's inhibition of COX-2 reduces the production of prostaglandin (B15479496) E2 (PGE2). PGE2 is known to activate several pro-survival and proliferative pathways in cancer cells, such as the PI3K/AKT and NF-κB pathways.[6][21][22][23] A synergistic partner drug might target a downstream component of these pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2R PGE2 Receptor PI3K PI3K PGE2R->PI3K Activates IKK IKK PGE2R->IKK Activates AA Arachidonic Acid COX2 COX-2 AA->COX2 Metabolized by PGE2 PGE2 COX2->PGE2 PGE2->PGE2R Binds to AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) AKT->Gene_Expression Promotes NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to NFkB_nuc->Gene_Expression Promotes This compound This compound This compound->COX2 DrugX Drug X (e.g., AKT inhibitor) DrugX->AKT

Caption: Hypothetical signaling pathway for this compound synergy.

The following diagram illustrates the logical relationship for determining drug interaction based on the Combination Index.

CI_Logic CI_Value Combination Index (CI) Value Synergy Synergy CI_Value->Synergy < 1 Additive Additive CI_Value->Additive = 1 Antagonism Antagonism CI_Value->Antagonism > 1

Caption: Interpretation of the Combination Index (CI).

References

Troubleshooting & Optimization

Technical Support Center: Tomentin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tomentin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a specific focus on solubility issues in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in DMSO. What are the primary reasons for this?

A1: Challenges in dissolving this compound in DMSO can arise from several factors. These include the inherent physicochemical properties of the compound, the quality and purity of the DMSO used, the concentration you are trying to achieve, and the dissolution technique employed. It is possible that at higher concentrations, you may be exceeding this compound's solubility limit in DMSO.

Q2: The vial of this compound I received appears to contain very little or no powder. Is this normal?

A2: Yes, this can be normal, particularly for small quantities of lyophilized compounds. This compound may be present as a thin, crystalline film on the vial's walls or bottom, making it difficult to see. Before assuming the vial is empty, please proceed with the recommended dissolution protocol.

Q3: My this compound/DMSO stock solution is cloudy or has visible particulates. What should I do?

A3: A cloudy appearance or the presence of precipitates indicates that this compound is either not fully dissolved or has precipitated out of the solution. This can occur if the solubility limit has been surpassed or if the solution has been stored improperly. It is critical not to use a solution with precipitates in your experiments, as this will lead to inaccurate concentration calculations and unreliable results. Please refer to the troubleshooting guide below for steps to resolve this issue.

Q4: Can I heat the this compound/DMSO solution to aid dissolution?

A4: Gentle warming can be an effective method to aid dissolution. However, it should be done with caution. We recommend warming the solution to a maximum of 37°C. Excessive heat may risk the degradation of the compound.

Q5: My this compound dissolves in DMSO, but precipitates when I dilute it into my aqueous buffer or cell culture medium. How can I prevent this?

A5: This common issue is often due to the compound being less soluble in aqueous solutions. To mitigate this, we recommend performing serial dilutions of your DMSO stock solution in DMSO first to lower the concentration before adding it to your aqueous medium. This gradual decrease in the concentration of both the compound and DMSO can help maintain its solubility. Ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guide for this compound Solubility in DMSO

If you are encountering issues with dissolving this compound in DMSO, please follow the systematic troubleshooting steps outlined below.

Data Presentation: Solubility of Coumarins in Common Solvents
SolventTemperature (°C)General Coumarin (B35378) Solubility
DMSO25Generally soluble to highly soluble
Ethanol25Soluble
Methanol25Soluble
Water25Poorly soluble to insoluble
PBS (pH 7.4)25Very poorly soluble
Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO

  • Compound Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve your desired stock concentration.

  • Mechanical Agitation: Vortex the vial for 2-5 minutes to facilitate dissolution.

  • Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the vial in a water bath at room temperature for 10-15 minutes.

  • Gentle Warming (Optional): If solubility issues persist, warm the vial in a 37°C water bath for 5-10 minutes and vortex again.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any precipitates before storage or use.

  • Storage: For optimal stability, aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Mandatory Visualizations

Troubleshooting Workflow for this compound Solubility Issues

G start Start: this compound Dissolution Issue in DMSO check_purity Is the DMSO anhydrous and high-purity? start->check_purity use_fresh_dmso Use fresh, anhydrous DMSO check_purity->use_fresh_dmso No agitation Have you tried mechanical agitation? check_purity->agitation Yes use_fresh_dmso->agitation vortex_sonicate Vortex for 2-5 mins Sonicate for 10-15 mins agitation->vortex_sonicate No warming Have you tried gentle warming? agitation->warming Yes vortex_sonicate->warming warm_37c Warm to 37°C for 5-10 mins warming->warm_37c No check_concentration Is the concentration too high? warming->check_concentration Yes warm_37c->check_concentration lower_concentration Prepare a more dilute stock solution check_concentration->lower_concentration Yes solution_clear Is the solution clear? check_concentration->solution_clear No lower_concentration->solution_clear end_success Success: Solution ready for use/storage solution_clear->end_success Yes end_fail Consider alternative solvents or consult technical support solution_clear->end_fail No

Caption: A stepwise guide to troubleshooting this compound solubility issues in DMSO.

Proposed Signaling Pathway: this compound Inhibition of the NF-κB Pathway

This compound, as a coumarin with anti-inflammatory properties, is likely to exert its effects through the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1][2][3] Many natural coumarins have been shown to inhibit this pathway.[1][2][3] The diagram below illustrates a simplified model of the canonical NF-κB signaling cascade and the potential point of inhibition by this compound.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) IkB->IkB_NFkB Proteasomal_Degradation Proteasomal Degradation IkB->Proteasomal_Degradation Leads to NFkB NF-κB NFkB->IkB_NFkB IkB_NFkB->IKK_Complex Targeted by NFkB_n NF-κB (Active) IkB_NFkB->NFkB_n Releases This compound This compound This compound->IKK_Complex Inhibits DNA DNA NFkB_n->DNA Translocates and binds Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

References

Technical Support Center: Optimizing Tomentin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tomentin extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield and purity of this compound from natural sources or cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources? A1: this compound, also known as 5-hydroxy-6,7-dimethoxycoumarin, is a natural coumarin (B35378) compound.[][2] It has been isolated from plants such as Sphaeralcea angustifolia, Artemisia monosperma, and the bark of Jatropha curcas.[][2] It can also be produced and extracted from cell suspension cultures of Sphaeralcea angustifolia.[][3]

Q2: What are the known biological activities of this compound? A2: this compound is primarily recognized for its anti-inflammatory properties.[][3] Studies have shown it can inhibit edema in animal models.[][4]

Q3: Which solvents are recommended for this compound extraction? A3: As a polar compound, this compound is best extracted using polar solvents. Solvents such as methanol (B129727), ethanol, or aqueous mixtures of these alcohols (e.g., 80% methanol or ethanol) are generally effective for extracting coumarins and other phenolic compounds.[5][6] A dichloromethane-methanol mixture has also been used successfully to extract this compound from cell cultures.[][3]

Q4: What general factors can influence the final yield of my this compound extraction? A4: Key factors include the quality and preparation of the source material (plant tissue or cells), the choice of extraction method and solvent, and the optimization of parameters such as temperature, time, and the solid-to-solvent ratio.[5][7] Post-extraction processing and purification methods are also critical.[8]

Troubleshooting Guide for Low this compound Yield

This guide addresses common issues encountered during the extraction process that can lead to suboptimal yields.

Problem 1: The overall yield of the crude extract is very low.

Possible Cause Recommended Solution
Inadequate Sample Preparation Ensure the plant material is thoroughly dried to a constant weight and ground into a fine, uniform powder. This increases the surface area for solvent penetration. For cell cultures, ensure complete cell lysis.[5]
Improper Solvent Selection This compound is a polar coumarin. Using non-polar solvents will result in poor extraction. Switch to or optimize the polarity with solvents like methanol, ethanol, or aqueous mixtures (e.g., 70-80% ethanol/methanol).[5][6]
Suboptimal Extraction Parameters The extraction time, temperature, and solvent-to-solid ratio significantly impact yield.[7] These parameters must be optimized. For maceration, increase the extraction time. For heating methods, ensure the temperature is not high enough to cause degradation.[9] Increase the solvent-to-solid ratio to avoid saturating the solvent.[10]
Poor Quality of Source Material The concentration of secondary metabolites like this compound can vary based on the plant's age, growing conditions, and harvest time.[11][12] Use fresh, young plant tissues, such as leaves, which often have higher concentrations of active compounds.[11][13]

Problem 2: The crude extract has a good yield, but the final purified this compound yield is low.

Possible Cause Recommended Solution
Degradation of this compound This compound may be sensitive to high temperatures or extreme pH levels.[5] Use low-temperature extraction methods like Ultrasound-Assisted Extraction (UAE) or maceration. When concentrating the solvent, use a rotary evaporator under reduced pressure to maintain a low temperature.[5] Maintain a neutral or slightly acidic pH (4-6) during the process.[5]
Inefficient Purification Co-extraction of other compounds with similar properties can make purification difficult and lead to product loss.[14] Develop a multi-step purification protocol. Start with liquid-liquid partitioning to separate compounds by polarity. Follow this with column chromatography (e.g., silica (B1680970) gel or Sephadex LH-20) using a carefully selected solvent gradient. For high-purity final product, consider preparative HPLC.[5][15]
Loss During Workup Significant amounts of the target compound can be lost during filtration, solvent partitioning, and transfer steps. Ensure complete transfer of material between vessels. When performing liquid-liquid extractions, perform multiple extractions with smaller solvent volumes to improve recovery.

Data Presentation: Optimizing Extraction Parameters

Systematic optimization of extraction parameters is crucial for maximizing yield. Use the following table to log and compare your experimental results. The data shown are hypothetical examples.

Experiment ID Extraction Method Solvent System Temp (°C) Time Solid:Solvent Ratio (w/v) This compound Yield (mg/g) Purity (%)
TOM-EX-01Maceration100% Methanol2548 hr1:101.275
TOM-EX-02Maceration80% Methanol2548 hr1:202.180
TOM-EX-03Soxhlet100% Ethanol788 hr1:102.570
TOM-EX-04UAE80% Methanol4030 min1:203.285
TOM-EX-05UAE80% Ethanol4030 min1:203.083

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time.[5][16]

  • Sample Preparation: Dry the plant material (e.g., leaves of Sphaeralcea angustifolia) at 40°C until a constant weight is achieved. Grind the dried material into a fine powder (approx. 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it into a 500 mL Erlenmeyer flask.

    • Add 200 mL of 80% aqueous methanol (a 1:20 solid-to-solvent ratio).[5]

    • Place the flask in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 40°C) for 30-60 minutes.[5]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to separate the plant debris.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 45°C to yield the crude extract.

  • Storage: Store the crude extract at 4°C in a dark, airtight container for further purification.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is a standard method for separating compounds from a crude extract based on their polarity.[5]

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass chromatography column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.

  • Sample Loading:

    • Dissolve a known amount of the crude this compound extract in a minimal volume of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

    • Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving it in a solvent, mixing with silica, and evaporating the solvent. Carefully add the dried, loaded silica to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion. (e.g., Hexane -> 9:1 Hexane:EtOAc -> 8:2 Hexane:EtOAc, etc.).

    • Collect fractions of a fixed volume (e.g., 20 mL) in separate test tubes.

  • Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain this compound.

    • Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

Visualizations

Below are diagrams illustrating key workflows and concepts relevant to this compound extraction and its biological context.

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification Source Source Material (Plant or Cell Culture) Drying Drying & Grinding Source->Drying Extraction Extraction (e.g., UAE with 80% Methanol) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude Crude Extract Concentration->Crude Purification Column Chromatography Crude->Purification Analysis TLC/HPLC Analysis Purification->Analysis Pure_this compound Pure this compound Analysis->Pure_this compound Troubleshooting_Flowchart decision decision process process issue issue start Low this compound Yield d1 Is Crude Extract Yield Low? start->d1 p1 Review Sample Prep (Drying, Grinding) d1->p1 Yes d2 Is Purified Yield Low? d1->d2 No p2 Optimize Solvent (Polarity, Ratio) p1->p2 p3 Optimize Method (Time, Temp) p2->p3 p3->d1 p4 Check for Degradation (Temp, pH) d2->p4 Yes end Yield Improved d2->end No p5 Refine Purification (Column, HPLC) p4->p5 p5->end Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., Pathogen, Injury) receptor Cell Surface Receptor stimulus->receptor IKK IKK Complex receptor->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases NF-κB This compound This compound This compound->IKK Inhibits? DNA DNA Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) DNA->Genes Transcription NFkB_nuc->DNA Binds to Promoter

References

Tomentosin stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tomentosin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Tomentosin in cell culture experiments, with a specific focus on its stability. Here you will find troubleshooting guides and frequently asked questions to help you navigate potential challenges during your research.

Frequently Asked Questions (FAQs)

Q1: What is Tomentosin and what is its primary mechanism of action?

A1: Tomentosin is a naturally occurring sesquiterpene lactone that has demonstrated significant anti-inflammatory and anti-cancer properties.[1][2] Its mechanism of action is multi-faceted, involving the modulation of several key signaling pathways. In cancer cells, Tomentosin has been shown to inhibit proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest, primarily at the G2/M phase.[1][3][4] These effects are mediated through the inhibition of pathways such as NF-κB and PI3K/Akt/mTOR, and by influencing the expression of proteins involved in cell cycle regulation and apoptosis.[1][5][6]

Q2: How stable is Tomentosin in cell culture media?

A2: Currently, there is limited published data specifically detailing the half-life and degradation pathways of Tomentosin in common cell culture media such as DMEM or RPMI-1640. However, sesquiterpene lactones as a class of compounds can be susceptible to degradation under certain conditions. One study on various sesquiterpene lactones indicated that stability can be influenced by pH and temperature, with some compounds showing degradation at a physiological pH of 7.4 and a temperature of 37°C.[7] Therefore, it is recommended to assess the stability of Tomentosin under your specific experimental conditions.

Q3: What is the recommended solvent for preparing Tomentosin stock solutions?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of Tomentosin and other similar organic compounds for in vitro experiments.[8][9] DMSO is a polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds and is miscible with water and most organic solvents.[10][11] For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

Q4: How should I store Tomentosin stock solutions?

A4: To maintain the integrity of Tomentosin, stock solutions should be stored at -20°C or -80°C.[2] It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[2][9] Protect the stock solution from light.[2]

Troubleshooting Guide

Issue 1: I am observing inconsistent or lower-than-expected bioactivity of Tomentosin in my experiments.

  • Question: Could the compound be degrading in my cell culture medium during the experiment?

    • Answer: Yes, the observed inconsistency could be due to the degradation of Tomentosin over the course of your experiment, especially for longer incubation periods. Sesquiterpene lactones can be unstable in aqueous solutions at physiological pH and temperature.[7] It is recommended to perform a stability study of Tomentosin in your specific cell culture medium and under your experimental conditions (37°C, 5% CO2). You can find a detailed protocol for this in the "Experimental Protocols" section below.

  • Question: How can I minimize potential degradation during my experiments?

    • Answer: Consider the following strategies:

      • Reduce Incubation Time: If possible, design experiments with shorter incubation times.

      • Replenish the Compound: For long-term experiments (e.g., over 24 hours), consider replacing the medium with freshly prepared Tomentosin-containing medium at regular intervals.

      • Prepare Fresh Solutions: Always prepare fresh dilutions of Tomentosin from a frozen stock solution immediately before each experiment.[9]

Issue 2: I am seeing significant cell death even at low concentrations of Tomentosin, or in my vehicle control wells.

  • Question: Could the DMSO solvent be causing cytotoxicity?

    • Answer: High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.1%. It is crucial to include a vehicle control (medium with the same concentration of DMSO used to dissolve Tomentosin) in your experiments to assess the effect of the solvent on cell viability.

  • Question: Could a degradation product of Tomentosin be more toxic than the parent compound?

    • Answer: While there is no specific information on the toxicity of Tomentosin degradation products, it is a possibility. If you suspect this, analyzing the medium for degradation products using techniques like LC-MS could provide insights.[9]

Summary of Tomentosin IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Tomentosin can vary depending on the cell line and the duration of the treatment.

Cell Line TypeCell LineIC50 Value (µM)Treatment Duration (hours)Reference
Human Cervical CancerHeLa5.87 ± 0.3696[1]
Human Cervical CancerSiHa7.10 ± 0.7896[1]
Human LeukemiaMOLT-41024[5]
Human Gastric CancerAGS20Not Specified[12]
Human OsteosarcomaMG-63~4024[4]
Human Pancreatic CancerPANC-131.1148[13]
Human Pancreatic CancerMIA PaCa-233.9348[13]
Human Colorectal CancerHCT 11613.30 ± 1.2048[14]
Human Colorectal CancerHT-2910.01 ± 1.5648[14]

Experimental Protocols

Protocol: Assessing the Stability of Tomentosin in Cell Culture Media

This protocol provides a method to determine the stability of Tomentosin in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Tomentosin

  • DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (B52724)

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Preparation of Tomentosin Solution:

    • Prepare a 10 mM stock solution of Tomentosin in DMSO.

    • Spike the Tomentosin stock solution into pre-warmed (37°C) complete cell culture medium to achieve the desired final concentration (e.g., 10 µM). This is your T=0 sample.[9]

  • Incubation:

    • Place the Tomentosin-containing medium in a sterile container (e.g., a falcon tube or a well in a multi-well plate) and incubate at 37°C in a 5% CO2 incubator.[9]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect an aliquot of the incubated medium.[9]

  • Sample Processing:

    • For each aliquot, add an equal volume of cold acetonitrile to precipitate proteins.[9]

    • Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[9]

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.[9]

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method to quantify the peak area corresponding to Tomentosin.

    • The percentage of Tomentosin remaining at each time point is calculated relative to the peak area of the T=0 sample.

Data Analysis:

  • Plot the percentage of Tomentosin remaining against time.

  • From this plot, you can determine the half-life (t1/2) of Tomentosin in the cell culture medium, which is the time it takes for 50% of the compound to degrade.

Visualizations

Signaling Pathways Modulated by Tomentosin

Tomentosin_Signaling_Pathways cluster_0 Tomentosin Effects cluster_1 PI3K/Akt/mTOR Pathway cluster_2 NF-κB Pathway cluster_3 Apoptosis & Cell Cycle Tomentosin Tomentosin Akt Akt Tomentosin->Akt mTOR mTOR Tomentosin->mTOR NFkB NF-κB Tomentosin->NFkB Caspases Caspase Activation Tomentosin->Caspases CellCycleArrest G2/M Cell Cycle Arrest Tomentosin->CellCycleArrest PI3K PI3K PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation IKK IKK IkappaB IκBα IKK->IkappaB phosphorylates IkappaB->NFkB inhibits Inflammation Inflammation & Survival NFkB->Inflammation

Caption: Key signaling pathways affected by Tomentosin.

Experimental Workflow for Tomentosin Stability Assay

Stability_Assay_Workflow start Start prep_stock Prepare 10 mM Tomentosin Stock in DMSO start->prep_stock spike_medium Spike Tomentosin into Pre-warmed Cell Culture Medium prep_stock->spike_medium incubate Incubate at 37°C, 5% CO2 spike_medium->incubate sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) incubate->sampling precipitate Add Acetonitrile to Precipitate Proteins sampling->precipitate centrifuge Centrifuge to Pellet Proteins precipitate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant hplc Analyze by HPLC collect_supernatant->hplc analyze Calculate % Remaining vs. Time=0 hplc->analyze end End analyze->end

Caption: Workflow for assessing Tomentosin stability.

References

Tomentin HPLC Quantification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tomentin (amoxicillin and clavulanic acid) HPLC quantification. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during chromatographic analysis.

Troubleshooting Guides

This section provides detailed troubleshooting guides in a question-and-answer format to address specific problems you may encounter during your experiments.

Category 1: Peak Shape Issues

Question: Why are my peaks for amoxicillin (B794) and/or clavulanic acid tailing?

Peak tailing is a common issue that can affect resolution and integration accuracy. It is often caused by secondary interactions between the analytes and the stationary phase.

Troubleshooting Workflow:

G start Peak Tailing Observed check_ph Check Mobile Phase pH start->check_ph adjust_ph Adjust pH to 4.5-5.5 check_ph->adjust_ph Incorrect pH check_buffer Verify Buffer Concentration (10-50 mM) check_ph->check_buffer Correct pH end Peak Shape Improved adjust_ph->end adjust_buffer Prepare Fresh Buffer check_buffer->adjust_buffer Incorrect Conc. check_column Inspect Column Performance check_buffer->check_column Correct Conc. adjust_buffer->end use_guard Use Guard Column check_column->use_guard Column OK replace_column Replace Column check_column->replace_column Column Degradation sample_overload Check for Sample Overload check_column->sample_overload Column OK use_guard->end replace_column->end dilute_sample Dilute Sample sample_overload->dilute_sample Overload Suspected sample_overload->end No Overload dilute_sample->end

Caption: Troubleshooting workflow for peak tailing.

Possible Causes and Solutions:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization of both amoxicillin and clavulanic acid.[1][2]

    • Solution: Ensure the mobile phase pH is within the optimal range of 4.5-5.5. A pH around 5.0 is commonly used to achieve good peak shape.[3][4] Prepare fresh mobile phase and verify the pH before use.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar functional groups of the analytes, leading to tailing.[1][5]

    • Solution: Use an end-capped C18 column. Increasing the buffer concentration in the mobile phase can also help to mask these secondary interactions.[2]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[2][6]

    • Solution: Use a guard column to protect the analytical column. If the column is old or has been used extensively, it may need to be replaced.

  • Sample Overload: Injecting too high a concentration of the sample can lead to peak tailing.[2][7]

    • Solution: Dilute the sample and reinject. If the peak shape improves, sample overload was the likely cause.

Question: Why are my peaks for amoxicillin and/or clavulanic acid fronting?

Peak fronting is less common than tailing but can also affect quantification. It is often a sign of sample overload or issues with the sample solvent.

Troubleshooting Workflow:

G start Peak Fronting Observed check_overload Check for Sample Overload start->check_overload dilute_sample Dilute Sample/Reduce Injection Volume check_overload->dilute_sample Overload Suspected check_solvent Check Sample Solvent check_overload->check_solvent No Overload end Peak Shape Improved dilute_sample->end use_mobile_phase Dissolve Sample in Mobile Phase check_solvent->use_mobile_phase Solvent Mismatch check_column_health Check Column Health check_solvent->check_column_health Solvent OK use_mobile_phase->end replace_column Replace Column if Damaged check_column_health->replace_column Column Damaged check_column_health->end Column OK replace_column->end

Caption: Troubleshooting workflow for peak fronting.

Possible Causes and Solutions:

  • Sample Overload: This is the most common cause of peak fronting.[8][9]

    • Solution: Reduce the injection volume or dilute the sample concentration.[8][10]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.[9][10][11]

    • Solution: Whenever possible, dissolve the sample in the mobile phase.[1][10]

  • Column Degradation: A void at the head of the column can sometimes cause peak fronting.[9][12]

    • Solution: Visually inspect the column inlet. If a void is present, the column should be replaced.

Category 2: Retention Time Variability

Question: Why are the retention times for my peaks shifting between injections?

Consistent retention times are crucial for accurate peak identification. Drifting retention times can be caused by a number of factors related to the HPLC system and mobile phase.[13][14]

Troubleshooting Workflow:

G start Retention Time Variability check_equilibration Ensure Column Equilibration (10-20 column volumes) start->check_equilibration check_pump Check Pump for Leaks and Flow Rate Stability check_equilibration->check_pump Equilibration OK service_pump Service Pump/Replace Seals check_pump->service_pump Leaks/Instability Found check_mobile_phase Verify Mobile Phase Preparation check_pump->check_mobile_phase Pump OK end Stable Retention Times service_pump->end prepare_fresh Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh Inconsistent Preparation check_temp Check Column Temperature Stability check_mobile_phase->check_temp Preparation OK prepare_fresh->end use_oven Use Column Oven check_temp->use_oven Temperature Fluctuations check_temp->end Temperature Stable use_oven->end

Caption: Troubleshooting workflow for retention time variability.

Possible Causes and Solutions:

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis.[15]

    • Solution: Equilibrate the column for at least 10-20 column volumes with the mobile phase before injecting the first sample.

  • Mobile Phase Composition Changes: Evaporation of the more volatile organic component of the mobile phase can lead to a gradual increase in retention times.[14]

    • Solution: Prepare fresh mobile phase daily and keep the mobile phase reservoir covered.

  • Flow Rate Fluctuations: A leaking pump or check valve can cause the flow rate to be inconsistent, leading to variable retention times.[15]

    • Solution: Check for leaks in the pump and fittings. If the flow rate is unstable, the pump may require maintenance.

  • Temperature Variations: Changes in the ambient temperature can affect retention times.[14][15]

    • Solution: Use a column oven to maintain a constant temperature.

Category 3: Inaccurate Quantification

Question: Why are my quantitative results for clavulanic acid inaccurate or inconsistent?

Clavulanic acid is known to be unstable in aqueous solutions, which can lead to its degradation and result in lower than expected concentrations.[1][16]

Troubleshooting Workflow:

G start Inaccurate Clavulanic Acid Quantification check_stability Check Sample and Standard Stability start->check_stability prepare_fresh Prepare Fresh Solutions/Use Cooled Autosampler check_stability->prepare_fresh Degradation Suspected check_integration Review Peak Integration check_stability->check_integration Solutions Stable end Accurate Quantification prepare_fresh->end adjust_integration Adjust Integration Parameters check_integration->adjust_integration Incorrect Integration check_linearity Verify Calibration Curve Linearity check_integration->check_linearity Integration OK adjust_integration->end rerun_standards Re-run Standards/Prepare New Curve check_linearity->rerun_standards Non-linear Curve forced_degradation Consider Forced Degradation Study check_linearity->forced_degradation Linear Curve rerun_standards->end identify_peaks Identify Degradation Product Peaks forced_degradation->identify_peaks identify_peaks->end

Caption: Troubleshooting workflow for inaccurate clavulanic acid quantification.

Possible Causes and Solutions:

  • Degradation of Clavulanic Acid: Clavulanic acid is susceptible to hydrolysis, especially in neutral or alkaline solutions.[16]

    • Solution: Prepare samples and standards in a slightly acidic buffer (pH ~5.0) and analyze them as quickly as possible.[3] If using an autosampler, keep the samples cooled (e.g., 4°C).[17]

  • Co-elution with Degradation Products: Degradation products of amoxicillin or clavulanic acid may co-elute with the main peaks, leading to inaccurate integration.[18][19]

    • Solution: A forced degradation study can help to identify the retention times of potential degradation products.[1][20] If co-elution is suspected, the chromatographic method may need to be modified to improve resolution.

  • Incorrect Peak Integration: Poor peak shape or a noisy baseline can lead to incorrect peak integration.[21]

    • Solution: Optimize the integration parameters in your chromatography software. Ensure that the baseline is set correctly and that the entire peak area is being measured.

  • Non-linear Calibration Curve: A non-linear calibration curve can lead to inaccurate quantification, especially at the lower and upper ends of the concentration range.

    • Solution: Ensure that your calibration standards cover the expected concentration range of your samples and that the curve has a good correlation coefficient (r² > 0.999).[4][22]

Experimental Protocols

A typical HPLC method for the simultaneous determination of amoxicillin and clavulanic acid is summarized below.[3][4][22]

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 5.0) : Methanol (95:5, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL
Column Temperature Ambient or 25°C

Quantitative Data Summary

The following table summarizes typical performance data for a validated HPLC method for amoxicillin and clavulanic acid.

ParameterAmoxicillinClavulanic AcidReference
Linearity Range (µg/mL) 79.51 - 315.3217.82 - 67.90[4][20]
Limit of Detection (LOD) (µg/mL) 3.987.13[20]
Limit of Quantification (LOQ) (µg/mL) 12.0621.62[20]
Recovery (%) 97.70 - 103.0096.80 - 102.01[22]
Precision (%RSD) < 2< 2[22]

Frequently Asked Questions (FAQs)

Q1: What is the typical elution order for amoxicillin and clavulanic acid in reversed-phase HPLC?

In typical reversed-phase HPLC methods using a C18 column, clavulanic acid is less retained and therefore elutes before amoxicillin.[3][4][20]

Q2: How should I prepare my samples and standards to ensure the stability of clavulanic acid?

It is recommended to prepare samples and standards in the mobile phase or a buffer with a pH of around 5.0.[3] They should be prepared fresh daily and kept refrigerated if not analyzed immediately.[4][17]

Q3: Can I use a different organic modifier instead of methanol?

Yes, acetonitrile (B52724) can also be used as the organic modifier. The proportion may need to be adjusted to achieve similar retention times and resolution.

Q4: What should I do if I see extraneous peaks in my chromatogram?

Extraneous peaks could be due to impurities in the sample, degradation products, or contaminants from the solvent or HPLC system. A forced degradation study can help identify potential degradation products.[20][23] Running a blank injection (mobile phase only) can help to identify system-related peaks.

Q5: How often should I replace my HPLC column?

Column lifetime depends on usage, sample cleanliness, and mobile phase conditions. A significant increase in backpressure, a decrease in theoretical plates, or a noticeable deterioration in peak shape are all indicators that the column may need to be replaced.[6] Using a guard column can help to extend the life of your analytical column.

References

Technical Support Center: Optimizing Tomentosin Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and executing in vivo studies using the natural sesquiterpenoid lactone, tomentosin (B1222141). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate the optimization of tomentosin dosage and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for tomentosin in in vivo studies?

A1: Based on published literature, a starting dose for tomentosin in rodents can range from 10 mg/kg to 50 mg/kg, administered orally.[1][2][3][4][5] The optimal dose will depend on the specific animal model, the disease indication, and the desired therapeutic effect. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental conditions.

Q2: What is a suitable vehicle for administering tomentosin in vivo?

A2: Tomentosin is a poorly water-soluble compound. A commonly used vehicle for oral administration in rodents is a suspension or solution prepared with a mixture of solvents to enhance solubility and stability. A standard formulation consists of:

  • 10% DMSO (Dimethyl sulfoxide)

  • 40% PEG300 (Polyethylene glycol 300)

  • 5% Tween-80 (Polysorbate 80)

  • 45% Saline (0.9% sodium chloride)

It is crucial to ensure the final formulation is a homogenous suspension or a clear solution before administration.

Q3: How should tomentosin be administered in animal models?

A3: The most common route of administration for tomentosin in preclinical studies is oral gavage.[2][3][6] This method allows for precise dosage delivery. It is essential to use appropriate gavage needle sizes to prevent injury to the esophagus and to ensure the animal's head and body are properly aligned during the procedure.

Q4: What are the known signaling pathways affected by tomentosin?

A4: Tomentosin has been shown to modulate several key signaling pathways involved in inflammation and cancer. These include:

  • NF-κB Signaling Pathway: Tomentosin can suppress the activation of NF-κB, a critical regulator of inflammatory responses, by inhibiting the degradation of IκBα.[1][7][8]

  • PI3K/Akt/mTOR Signaling Pathway: It can inhibit this pathway, which is crucial for cell growth, proliferation, and survival in cancer cells.[9][10][11]

  • MAP Kinase (MAPK) Signaling Pathway: Tomentosin has been observed to suppress the phosphorylation of MAP kinases like p38 and JNK, which are involved in inflammation and cellular stress responses.[1][7][12]

Q5: Is there any information on the toxicity of tomentosin?

A5: Studies on plant extracts containing tomentosin have suggested low toxicity in animal models. However, it is essential to conduct toxicity studies for purified tomentosin under your specific experimental conditions. This should include acute and sub-chronic toxicity assessments to determine the maximum tolerated dose (MTD) and to identify any potential target organs for toxicity.

Troubleshooting Guides

Issue 1: Variability in Experimental Results
  • Potential Cause: Inconsistent formulation of the dosing solution. Due to its poor solubility, tomentosin may not be uniformly suspended, leading to variable dosing.

  • Troubleshooting Steps:

    • Ensure the vehicle components are of high purity.

    • Prepare the formulation fresh before each administration.

    • Use a vortex mixer or sonicator to ensure a homogenous suspension.

    • Visually inspect the suspension for any precipitation before drawing it into the syringe.

  • Potential Cause: Improper oral gavage technique.

  • Troubleshooting Steps:

    • Ensure all personnel are properly trained in oral gavage techniques for the specific animal model.[6][13][14][15][16][17] 2. Use the correct size and type of gavage needle for the animal's weight and age. [6][16][17] 3. Verify the correct placement of the gavage needle in the esophagus before administering the compound. [6][13][15] 4. Administer the solution slowly to prevent regurgitation and aspiration. [6][13][15]

Issue 2: Low Bioavailability
  • Potential Cause: Poor absorption from the gastrointestinal tract. [18][19][20][21]* Troubleshooting Steps:

    • Consider co-administration with absorption enhancers, though this requires careful validation.

    • Explore alternative formulation strategies, such as nano-suspensions or lipid-based formulations, to improve solubility and absorption. [20] 3. Investigate potential first-pass metabolism by conducting pharmacokinetic studies that measure both the parent compound and potential metabolites.

Issue 3: Adverse Effects in Animals
  • Potential Cause: Vehicle toxicity.

  • Troubleshooting Steps:

    • Administer a vehicle-only control group to assess any effects of the formulation itself.

    • If vehicle toxicity is observed, consider alternative, less toxic solvents or a different formulation approach.

  • Potential Cause: Compound-related toxicity at the administered dose.

  • Troubleshooting Steps:

    • Perform a dose-escalation study to determine the maximum tolerated dose (MTD).

    • Carefully observe animals for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

    • At the end of the study, perform gross necropsy and histopathological analysis of major organs to identify any target organ toxicity.

Data Presentation

Table 1: Summary of In Vivo Tomentosin Dosages

Animal ModelDisease/ConditionDosageAdministration RouteDurationReference
BALB/c MiceSepsis (LPS-induced acute lung injury)20 and 25 mg/kgOral gavageSingle dose[1][2]
Sprague-Dawley RatsCerebral Ischemia/Reperfusion25 and 50 mg/kgOral gavage7 days[1][3]
C57/BL6 MiceParkinson's Disease (MPTP-induced)Not specified, but treatment was for 15 daysNot specified15 days[1][4][5]
CIA MiceArthritis10, 20, or 40 mg/kgOral gavageEvery three days from day 10 to day 31

Experimental Protocols

Protocol 1: Preparation of Tomentosin Formulation for Oral Gavage
  • Materials:

    • Tomentosin powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80 (Polysorbate 80)

    • Sterile 0.9% saline

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the required amount of tomentosin powder and place it in a sterile microcentrifuge tube.

    • Add DMSO to the tube to dissolve the tomentosin completely. The volume of DMSO should be 10% of the final desired volume.

    • Add PEG300 to the tube. The volume of PEG300 should be 40% of the final desired volume. Vortex thoroughly.

    • Add Tween-80 to the tube. The volume of Tween-80 should be 5% of the final desired volume. Vortex thoroughly.

    • Add sterile saline to the tube to reach the final desired volume. The volume of saline will be 45% of the final volume.

    • Vortex the final mixture vigorously for at least 1-2 minutes to ensure a homogenous suspension. If necessary, sonicate for 5-10 minutes.

    • Visually inspect the formulation for any undissolved particles before administration.

Protocol 2: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)
  • Animals: Use healthy, young adult mice (e.g., CD-1 or C57BL/6), nulliparous and non-pregnant females. Acclimatize animals for at least 5 days before the study.

  • Dose Selection: Start with a dose level just below the estimated LD50. If no information is available, a starting dose of 2000 mg/kg can be used as a limit test.

  • Procedure:

    • Dose one animal with the starting dose.

    • Observe the animal for signs of toxicity and mortality for up to 48 hours.

    • If the animal survives, dose the next animal with a higher dose (e.g., by a factor of 3.2).

    • If the animal dies, dose the next animal with a lower dose.

    • Continue this process until at least four animals have been treated and the stopping criteria are met (e.g., three consecutive animals survive at the upper dose limit, or five reversals in outcome have occurred).

  • Observations:

    • Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic and central nervous systems, and behavioral patterns) at 30 minutes, 1, 2, 4, and 24 hours after dosing, and then daily for 14 days.

    • Record body weights on days 0, 7, and 14.

    • At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Protocol 3: Pharmacokinetic Study in Rats
  • Animals: Use adult male Sprague-Dawley rats with jugular vein cannulas for serial blood sampling. Acclimatize animals for at least one week after surgery.

  • Dosing:

    • Administer a single oral dose of tomentosin (e.g., 25 mg/kg) via gavage.

    • For intravenous administration (to determine absolute bioavailability), administer a lower dose (e.g., 5 mg/kg) of a solubilized formulation of tomentosin via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Analyze the concentration of tomentosin in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) using appropriate software.

    • Calculate absolute oral bioavailability by comparing the AUC from the oral dose to the AUC from the intravenous dose.

Mandatory Visualizations

Tomentosin_Signaling_Pathways cluster_inflammation Inflammatory Signaling cluster_cancer Cancer Cell Signaling LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates MAPK MAPK (p38, JNK) TLR4->MAPK activates IkB IκBα NFkB->IkB is inhibited by Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines promotes transcription MAPK->Inflammatory_Cytokines promotes production Tomentosin_Inflam Tomentosin Tomentosin_Inflam->IkB prevents degradation Tomentosin_Inflam->MAPK inhibits phosphorylation Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK activates PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Tomentosin_Cancer Tomentosin Tomentosin_Cancer->PI3K inhibits Tomentosin_Cancer->Akt inhibits Tomentosin_Cancer->mTOR inhibits

Caption: Signaling pathways modulated by tomentosin in inflammation and cancer.

InVivo_Workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis A Define Research Question & Hypothesis B Select Animal Model & Determine Group Sizes A->B C Dose Range Finding Study (Optional) B->C D Prepare Tomentosin Formulation B->D C->D E Administer Tomentosin (Oral Gavage) D->E F Monitor Animals (Clinical Signs, Body Weight) E->F G Collect Samples (Blood, Tissues) F->G H Pharmacokinetic Analysis (LC-MS/MS) G->H I Toxicity Assessment (Histopathology) G->I J Efficacy Evaluation (Biomarkers, Phenotypes) G->J K Statistical Analysis & Interpretation H->K I->K J->K

Caption: General experimental workflow for in vivo studies with tomentosin.

References

Technical Support Center: Overcoming Tomentin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Tomentin and its target, this compound Kinase Receptor (TKR), are hypothetical constructs for the purpose of this guide. The mechanisms and protocols described are based on established principles for overcoming resistance to targeted cancer therapies, such as tyrosine kinase inhibitors (TKIs).

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to the targeted anti-cancer agent, this compound.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the mechanisms and models of this compound resistance.

Q1: What are the primary mechanisms of acquired resistance to this compound?

Acquired resistance to this compound, a TKR inhibitor, typically arises from several molecular mechanisms that allow cancer cells to evade the drug's inhibitory effects. These can be broadly categorized as on-target and off-target alterations.[1]

  • On-Target Alterations: These directly involve the TKR protein.

    • Secondary Mutations: The most common on-target mechanism involves the acquisition of point mutations in the TKR kinase domain.[2] These mutations can decrease the binding affinity of this compound to TKR or increase the affinity for ATP, making the inhibitor less effective.[2][3] A frequent type is the "gatekeeper" mutation, which sterically hinders drug binding without abolishing kinase activity.

    • Gene Amplification: Cancer cells can increase the copy number of the TKR gene.[2][4] This leads to overexpression of the TKR protein, effectively overwhelming the concentration of this compound and restoring downstream signaling.[2]

  • Off-Target Alterations (Bypass Signaling): These mechanisms do not involve direct changes to TKR but instead activate alternative signaling pathways to maintain cell proliferation and survival.[1][5]

    • Bypass Pathway Activation: Upregulation or amplification of other receptor tyrosine kinases (RTKs) like MET, AXL, or EGFR can reactivate critical downstream pathways such as PI3K/AKT or RAS/MAPK, rendering the inhibition of TKR ineffective.[4][6][7] For example, MET amplification can drive ERBB3-mediated activation of the PI3K/AKT pathway, bypassing the need for TKR signaling.[4]

    • Downstream Mutations: Mutations in components downstream of TKR, such as in the KRAS or PI3K genes, can lead to constitutive activation of these pathways, making the cell independent of upstream TKR signaling.

The diagram below illustrates the primary signaling pathway of this compound and the key resistance mechanisms.

Tomentin_Resistance_Mechanisms cluster_0 This compound-Sensitive Cell cluster_1 This compound-Resistant Cell cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance Ligand Ligand TKR TKR Ligand->TKR Activates PI3K/AKT PI3K/AKT TKR->PI3K/AKT Phosphorylates RAS/MAPK RAS/MAPK TKR->RAS/MAPK Phosphorylates Proliferation Proliferation PI3K/AKT->Proliferation RAS/MAPK->Proliferation This compound This compound This compound->TKR Inhibits TKR_mut TKR (Gatekeeper Mutation) PI3K/AKT_res1 PI3K/AKT TKR_mut->PI3K/AKT_res1 Activates TKR_amp TKR (Gene Amplification) TKR_amp->PI3K/AKT_res1 Activates Tomentin_res This compound Tomentin_res->TKR_mut Binding Blocked Proliferation_res Proliferation PI3K/AKT_res1->Proliferation_res Bypass_RTK Bypass RTK (e.g., MET) PI3K/AKT_res2 PI3K/AKT Bypass_RTK->PI3K/AKT_res2 Activates PI3K/AKT_res2->Proliferation_res

Caption: Mechanisms of acquired resistance to the TKR inhibitor this compound.

Q2: How do I establish a this compound-resistant cancer cell line in the lab?

Developing a drug-resistant cell line is a crucial step for studying resistance mechanisms. The standard method involves continuous exposure of a sensitive parental cell line to gradually increasing concentrations of the drug.

Summary of the Protocol:

  • Determine Baseline Sensitivity: First, establish the half-maximal inhibitory concentration (IC50) of this compound for your parental cell line using a cell viability assay (e.g., MTT, WST-1).[8]

  • Initiate Resistance Induction: Culture the parental cells in a medium containing this compound at a concentration equal to or slightly below the IC50.

  • Monitor and Escalate Dose: Initially, significant cell death is expected. Continue to culture the surviving cells, replacing the medium with fresh this compound every 2-3 days. Once the cells resume a stable growth rate, increase the this compound concentration by 1.5- to 2-fold.[8]

  • Repeat and Establish: Repeat the dose escalation process over several months. The cell line is considered resistant when it can proliferate in a this compound concentration that is at least 5-10 times higher than the original IC50 of the parental line.

  • Characterize and Bank: Once established, thoroughly characterize the resistant line (e.g., confirm IC50, check for target mutations) and create cryopreserved stocks of early-passage resistant cells.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound-resistant cells.

Observed Problem Potential Cause Suggested Solution
1. High variability in this compound IC50 results between experiments. Cell Culture Conditions: Inconsistent cell passage number, confluency at the time of plating, or seeding density can affect drug response.[9]Standardize Protocol: Use cells within a consistent, low passage number range. Ensure cell confluency is between 50-80% before harvesting for an assay. Optimize and strictly adhere to a cell seeding density that allows for logarithmic growth throughout the assay duration.[9]
Reagent Stability: this compound stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.Reagent Quality Control: Prepare small-volume aliquots of the this compound stock solution to avoid multiple freeze-thaw cycles. Store aliquots at -80°C. Prepare fresh dilutions from a new aliquot for each experiment.
2. Western blot shows TKR phosphorylation is inhibited by this compound, but downstream pathways (e.g., p-AKT, p-ERK) remain active. Bypass Pathway Activation: This is a classic sign of resistance mediated by a bypass track.[5] Another RTK (e.g., MET, EGFR, AXL) may be activated, taking over the signaling function and reactivating downstream pathways like PI3K/AKT or MAPK.[5][7]Investigate Bypass Signaling:   a) Phospho-RTK Array: Use a phospho-RTK array to screen for hyperactivated bypass kinases in your resistant cells compared to parental cells.   b) Combination Treatment: Test the effect of co-treating resistant cells with this compound and an inhibitor of the suspected bypass kinase (e.g., a MET inhibitor like Crizotinib). A synergistic effect on cell viability would support this mechanism.[4]
3. My newly developed "resistant" cell line shows only a minor (2-3 fold) increase in IC50 compared to the parental line. Heterogeneous Population: The "resistant" culture may be a mix of sensitive and truly resistant cells rather than a stable, homogeneously resistant population.Isolate Clones: Perform single-cell cloning via limiting dilution or FACS to isolate and expand individual clones.[10] Characterize the IC50 of multiple clones to identify one with a high and stable resistance profile for subsequent experiments.
Insufficient Selection Pressure: The final concentration of this compound used for selection may not have been high enough to eliminate all sensitive cells.Continue Dose Escalation: Resume the resistance induction protocol, gradually increasing the this compound concentration until a more robust resistance phenotype (e.g., >5-fold IC50 increase) is achieved.[8]

Below is a troubleshooting workflow to diagnose the cause of persistent downstream signaling despite TKR inhibition.

Troubleshooting_Workflow Start Start: Western blot shows p-TKR is inhibited, but p-AKT/p-ERK remain high. CheckBypass Hypothesis: Bypass pathway is activated. Start->CheckBypass RTK_Array Experiment: Run Phospho-RTK Array on Parental vs. Resistant Lysates. CheckBypass->RTK_Array AnalyzeArray Analyze Array Results: Identify hyper-phosphorylated RTKs (e.g., MET, EGFR). RTK_Array->AnalyzeArray NoActivation Result: No significant RTK activation detected. AnalyzeArray->NoActivation No ActivationFound Result: Bypass RTK (e.g., MET) is hyper-activated. AnalyzeArray->ActivationFound Yes CheckDownstream Hypothesis: Downstream mutation exists (e.g., KRAS, PIK3CA). NoActivation->CheckDownstream ValidateBypass Validation Experiment: Treat resistant cells with This compound + MET inhibitor. ActivationFound->ValidateBypass Sequence Experiment: Sequence key downstream genes (KRAS, PIK3CA, etc.). CheckDownstream->Sequence Synergy Result: Synergistic cell killing observed. ValidateBypass->Synergy ConclusionBypass Conclusion: Resistance is mediated by MET bypass signaling. Synergy->ConclusionBypass

Caption: Workflow for troubleshooting persistent downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol is used to measure the metabolic activity of cells as an indicator of cell viability and to determine the drug concentration that inhibits 50% of cell growth (IC50).[11]

Materials:

  • Parental and this compound-resistant cells

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11] Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" wells from all other readings.

    • Calculate the percentage of viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the log of this compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Protocol 2: Western Blot for Phospho-Protein Analysis

This protocol is used to detect the phosphorylation status of TKR and downstream signaling proteins like AKT and ERK.[12]

Materials:

  • Cell lysates from parental and resistant cells (treated and untreated with this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST, as milk can interfere with phospho-antibodies)[13][14]

  • Primary antibodies (e.g., anti-p-TKR, anti-TKR, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer containing phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step (Step 7).

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative phosphorylation level.[15] Use GAPDH or β-actin as a loading control.[12]

Quantitative Data Summary

The following tables present hypothetical data to illustrate the characterization of a this compound-resistant cell line (Res-1) derived from a sensitive parental line (Par-1).

Table 1: this compound IC50 Values in Parental vs. Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Par-150 ± 51x
Res-1850 ± 4517x

Table 2: Efficacy of Combination Therapy in this compound-Resistant (Res-1) Cells

TreatmentIC50 (nM) in Res-1 Cells
This compound850
MET Inhibitor (METi)> 10,000
This compound + METi (100 nM)75

References

Tomentosin assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on tomentosin (B1222141) assays. Find troubleshooting tips, frequently asked questions, detailed protocols, and performance data to ensure the variability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is tomentosin and why is its accurate measurement important?

Tomentosin is a sesquiterpene lactone found in various plants, notably from the Arnica and Inula species. It is investigated for its anti-inflammatory and potential anti-cancer properties. Accurate and reproducible measurement is crucial for determining its therapeutic window, understanding its mechanism of action, and ensuring consistent dosing in preclinical and clinical studies.

Q2: Which assay is best for quantifying tomentosin in my samples?

The choice of assay depends on your sample matrix, required sensitivity, and available equipment. High-Performance Liquid Chromatography (HPLC) is often preferred for its high specificity and sensitivity in complex matrices like plasma or tissue extracts. Enzyme-Linked Immunosorbent Assay (ELISA) can be a high-throughput alternative, though it may be susceptible to cross-reactivity.

Q3: What are the common sources of variability in tomentosin assays?

Variability can arise from multiple factors including:

  • Pre-analytical: Sample collection, handling, and storage conditions. Tomentosin may be sensitive to light and temperature.

  • Analytical: Pipetting errors, reagent quality and lot-to-lot variation, instrument calibration, and incubation times/temperatures.

  • Matrix Effects: Interference from other components in the sample matrix (e.g., plasma proteins, lipids).

Q4: How can I improve the reproducibility of my tomentosin experiments?

To enhance reproducibility, it is essential to standardize your workflow. This includes using a detailed, validated protocol, ensuring all users are trained consistently, using internal quality controls and standards in every run, and regularly maintaining and calibrating equipment.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Background Signal 1. Insufficient washing steps.2. Non-specific binding of antibodies (ELISA).3. Contaminated reagents or buffers.4. High concentration of detection reagent.1. Increase the number and vigor of wash steps.2. Increase the concentration of blocking agents (e.g., BSA, non-fat milk) or incubation time.3. Use fresh, high-purity reagents and filter-sterilize buffers.4. Optimize the concentration of the detection reagent.
Low or No Signal 1. Inactive or degraded tomentosin standard.2. Incorrect wavelength setting on the plate reader/detector.3. Reagent inactivity (e.g., expired antibodies, enzymes).4. Sub-optimal incubation times or temperatures.1. Use a fresh, properly stored, and validated tomentosin standard.2. Verify the instrument settings match the assay protocol requirements.3. Check the expiration dates of all reagents and store them as recommended.4. Optimize incubation parameters according to the protocol.
High Inter-Assay Variability 1. Inconsistent preparation of standards and reagents between runs.2. Variation in environmental conditions (temperature, humidity).3. Instrument performance drift.4. Different operators performing the assay.1. Prepare large batches of reagents and standards to be used across multiple assays.2. Monitor and control laboratory environmental conditions.3. Perform regular calibration and maintenance of instruments.4. Ensure all operators are trained on the standardized protocol.
Poor Standard Curve 1. Inaccurate serial dilutions.2. Degraded standard.3. Pipetting inaccuracies.4. Inappropriate curve fitting model.1. Carefully perform serial dilutions using calibrated pipettes.2. Prepare a fresh standard stock solution.3. Use calibrated pipettes and proper pipetting techniques.4. Evaluate different non-linear regression models (e.g., 4-parameter or 5-parameter logistic fits).

Assay Performance Data

The following tables summarize typical performance characteristics for common tomentosin quantification methods. Data is compiled from various literature sources and should be used as a general guide.

Table 1: High-Performance Liquid Chromatography (HPLC-UV) Assay Performance

ParameterValue
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL
Intra-Assay Precision (%CV)< 5%
Inter-Assay Precision (%CV)< 10%
Linearity (r²)> 0.995

Table 2: ELISA Assay Performance

ParameterValue
Limit of Detection (LOD)10 - 50 pg/mL
Limit of Quantification (LOQ)50 - 200 pg/mL
Intra-Assay Precision (%CV)< 8%
Inter-Assay Precision (%CV)< 15%
Linearity (r²)> 0.990

Experimental Protocols

Protocol: Quantification of Tomentosin by HPLC-UV
  • Standard Preparation: Prepare a 1 mg/mL stock solution of tomentosin in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution in the mobile phase.

  • Sample Preparation (Plasma): a. To 100 µL of plasma, add 200 µL of acetonitrile (B52724) to precipitate proteins. b. Vortex for 1 minute. c. Centrifuge at 12,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 220 nm.

    • Column Temperature: 25°C.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of tomentosin in the samples by interpolating their peak areas from the standard curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Start: Obtain Sample & Tomentosin Standard prep_sample Sample Extraction (e.g., Protein Precipitation) start->prep_sample prep_std Prepare Calibration Standards start->prep_std end_prep Prepared Samples & Standards prep_sample->end_prep prep_std->end_prep analysis HPLC or ELISA Analysis end_prep->analysis Inject/Load raw_data Generate Raw Data (Peak Area / OD) analysis->raw_data std_curve Construct Standard Curve raw_data->std_curve Export Data quant Quantify Tomentosin Concentration std_curve->quant results Final Results quant->results

Caption: General workflow for tomentosin quantification.

signaling_pathway cluster_cell Cell cluster_nucleus Nucleus tomentosin Tomentosin ikk IKK tomentosin->ikk Inhibits ikb IκBα nfkb NF-κB (p65/p50) ikb_nfkb IκBα-NF-κB Complex ikb->ikb_nfkb nfkb->ikb_nfkb nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation ikb_nfkb->ikb ikb_nfkb->nfkb ikk->ikb Phosphorylates & Promotes Degradation dna DNA nfkb_nuc->dna Binds to Promoter Region inflammation Inflammatory Gene Expression (e.g., COX-2, iNOS) dna->inflammation Transcription

Caption: Inhibition of the NF-κB signaling pathway by tomentosin.

Technical Support Center: Timentin® (Ticarcillin/Clavulanate) Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Timentin®. This resource provides researchers, scientists, and drug development professionals with detailed guidance on preventing the degradation of Timentin® during storage and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Timentin® degradation?

A1: The stability of Timentin® (ticarcillin and clavulanic acid) in aqueous solutions is primarily influenced by temperature, pH, concentration, the specific diluent used, and light exposure.[1][2][3] Like other beta-lactam antibiotics, the main degradation pathway is the hydrolysis of the beta-lactam ring, which inactivates the antibiotic.[1][3][4] Both acidic and alkaline conditions can accelerate this hydrolysis compared to a more neutral pH.[3]

Q2: What is the recommended way to store the unreconstituted Timentin® powder?

A2: Vials of Timentin® powder should be stored at or below 24°C (75°F).[5][6]

Q3: How should I prepare and store a concentrated stock solution?

A3: To prepare a stock solution from a 3.1-gram vial, reconstitute it with approximately 13 mL of Sterile Water for Injection or Sodium Chloride Injection to achieve a ticarcillin (B1683155) concentration of about 200 mg/mL.[7][8] This concentrated stock solution is stable for up to 6 hours at room temperature (21°C to 24°C) or up to 72 hours when refrigerated at 4°C.[5][7][9] For long-term storage, aliquoting and freezing the stock solution is recommended.[1] A stock solution stored at -20°C can maintain its efficacy for at least 12 months.[10]

Q4: What is the stability of Timentin® after it's been further diluted for use?

A4: Once the stock solution is diluted to a working concentration (between 10 mg/mL and 100 mg/mL), its stability depends on the diluent and storage temperature. For instance, solutions diluted in 0.9% Sodium Chloride or Lactated Ringer's Injection are stable for longer periods than those in 5% Dextrose Injection, especially when frozen.[5][7] Thawed solutions should generally be used within 8-24 hours and should not be refrozen.[7][9]

Q5: My Timentin® solution has changed color. Is it still usable?

A5: Reconstituted Timentin® solutions normally range from light to dark yellow.[9][11] This color can depend on the concentration, storage duration, and temperature, and does not necessarily indicate a loss of potency.[5][11] However, a distinct or significant color change, especially when accompanied by precipitate formation, may suggest degradation, and it is recommended to discard the solution.[1][2][5]

Quantitative Stability Data

The following tables summarize stability data for Timentin® under various conditions.

Table 1: Stability of Reconstituted Concentrated Stock Solution

Concentration (Ticarcillin/Clavulanic Acid)Storage TemperatureStability Period
200 mg/mL / 6.7 mg/mLRoom Temperature (21-24°C)Up to 6 hours[5][7]
200 mg/mL / 6.7 mg/mLRefrigerated (4°C)Up to 72 hours[5][7]
300 mg/mL / 10 mg/mL (Pharmacy Bulk Vial)Room Temperature (21-24°C)Up to 6 hours[7][9]
300 mg/mL / 10 mg/mL (Pharmacy Bulk Vial)Refrigerated (4°C)Up to 72 hours[7][9]
Stock Concentrate (Concentration not specified)Refrigerated (4°C)6-9 months[10]
Stock Concentrate (Concentration not specified)Frozen (-20°C)At least 12 months[10]

Table 2: Stability of Diluted Timentin® Solutions (10 mg/mL to 100 mg/mL)

DiluentStorage TemperatureStability Period
0.9% Sodium Chloride (NS)Room Temperature (21-24°C)24 hours[6]
0.9% Sodium Chloride (NS)Refrigerated (4°C)7 days[6]
0.9% Sodium Chloride (NS)Frozen (-18°C)30 days[5][7]
5% Dextrose in Water (D5W)Room Temperature (21-24°C)24 hours[6]
5% Dextrose in Water (D5W)Refrigerated (4°C)3 days[6]
5% Dextrose in Water (D5W)Frozen (-18°C)7 days[5][7]
Lactated Ringer's (LR)Room Temperature (21-24°C)24 hours[6]
Lactated Ringer's (LR)Refrigerated (4°C)7 days[6]
Lactated Ringer's (LR)Frozen (-18°C)30 days[5][7]

Note: Thawed frozen solutions should be used within 8 hours and not be refrozen.[5][7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: I'm observing a loss of antibacterial activity in my experiment.

This could be due to several factors related to Timentin® degradation. Use the following decision tree to troubleshoot.

G start Loss of Activity Observed q_storage How was the solution stored before use? start->q_storage q_color Did the solution show significant color change or precipitate? q_storage->q_color Refrigerated/ Frozen properly res_temp Degradation likely due to improper temperature. Prepare fresh solution and store at 4°C or -20°C. q_storage->res_temp At room temp for >6 hrs q_ph What is the pH of your experimental medium? q_color->q_ph No res_visual Degradation is likely. Discard solution and prepare a fresh batch. q_color->res_visual Yes res_ph Extreme pH accelerates hydrolysis. Buffer medium to a neutral pH if possible. q_ph->res_ph Acidic (<5.5) or Alkaline (>7.5) res_ok Consider other experimental variables. Timentin storage appears appropriate. q_ph->res_ok Neutral (5.5-7.5)

Caption: Troubleshooting decision tree for loss of Timentin® activity.

Issue 2: A precipitate has formed after adding Timentin® to my growth media.

This may occur if the Timentin® concentration is too high or if there is an incompatibility with a media component at the current temperature.[2] Try preparing a fresh stock at a lower concentration and ensure the media is at room temperature or 37°C before adding the Timentin® solution.[2]

Key Experimental Protocol

Protocol: Stability-Indicating HPLC Method for Ticarcillin and Clavulanic Acid

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method to quantify ticarcillin and clavulanic acid, allowing for the assessment of their stability over time.

  • Objective : To determine the concentration of ticarcillin and clavulanic acid in a solution at various time points to evaluate degradation.[1]

  • Materials :

  • Methodology :

    • Mobile Phase Preparation : Prepare a mobile phase consisting of a 50:50 (v/v) mixture of methanol and 16 mM ammonium acetate buffer, adjusted to pH 6.0.[12]

    • Standard Curve Preparation : Prepare a stock solution of the reference standards. Create a series of calibration standards by serial dilution to cover a range of 2-200 µg/mL for ticarcillin and 1-100 µg/mL for clavulanic acid.[12]

    • Sample Preparation : Reconstitute and dilute Timentin® in the desired solution (e.g., 0.9% NaCl) to the target concentration.

    • Storage and Sampling : Store the prepared samples under the desired test conditions (e.g., 4°C, 25°C). At specified time points (0, 2, 4, 8, 24 hours, etc.), withdraw an aliquot for analysis.[1]

    • HPLC Analysis :

      • Set the column temperature.

      • Set the mobile phase flow rate to 0.8 mL/min.[12]

      • Set the UV detector to 220 nm.[3][12]

      • Inject the standards and samples.

  • Data Analysis :

    • Generate a calibration curve by plotting the peak area against the concentration for each standard.

    • Determine the concentration of ticarcillin and clavulanic acid in the test samples by comparing their peak areas to the standard curve.[1]

    • Calculate the percentage of the initial concentration remaining at each time point. Stability is often defined as the time at which the concentration drops to 90% of the initial value.[1]

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Methanol/Buffer) hplc Analyze via HPLC (220 nm) prep_mobile->hplc prep_standards Prepare Calibration Standards curve Generate Standard Curve prep_standards->curve prep_samples Prepare Timentin Test Samples storage Store Samples at Defined Conditions prep_samples->storage sampling Collect Aliquots at Time Points storage->sampling sampling->hplc concentration Calculate Sample Concentrations hplc->concentration curve->concentration stability Determine % Remaining (Stability Profile) concentration->stability

Caption: Experimental workflow for a Timentin® stability study using HPLC.

Degradation Pathway Visualization

The primary degradation mechanism for ticarcillin is the hydrolysis of the β-lactam ring, which is susceptible to attack by water. This opens the four-membered ring, forming inactive penicilloic acid derivatives. Clavulanic acid, while also containing a β-lactam ring, primarily functions to inhibit bacterial β-lactamase enzymes. However, it is also susceptible to hydrolysis.

G ticarcillin Active Ticarcillin (Intact β-Lactam Ring) hydrolysis Hydrolysis (H₂O, pH, Temp) ticarcillin->hydrolysis inactive Inactive Ticarcilloic Acid (Opened β-Lactam Ring) hydrolysis->inactive loss Loss of Antibacterial Efficacy inactive->loss

Caption: Simplified pathway of ticarcillin degradation via hydrolysis.

References

Navigating the Nuances of pH in Tomentin® Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Tomentin® (ticarcillin/clavulanate). This guide is designed to provide you with the essential information and troubleshooting strategies to ensure the optimal activity and stability of this compound® in your experiments by carefully controlling the pH. Inconsistent or suboptimal pH can significantly impact the efficacy of this beta-lactam/beta-lactamase inhibitor combination, leading to unreliable and difficult-to-interpret results.

This resource offers a comprehensive collection of frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound® activity and stability?

A1: this compound®, a combination of ticarcillin (B1683155) and clavulanic acid, exhibits its greatest stability and optimal activity in a slightly acidic to neutral pH range, ideally between pH 6.0 and 7.2 .[1] Like other penicillin-based antibiotics, ticarcillin is susceptible to hydrolysis of its beta-lactam ring, a process that is accelerated in both acidic and alkaline conditions.[2] Clavulanic acid is also most stable in this near-neutral pH range.[1]

Q2: What happens to this compound® at pH values outside the optimal range?

A2: Outside the optimal pH range of 6.0-7.2, both components of this compound® can undergo degradation.

  • Acidic conditions (pH < 6.0): Acid-catalyzed hydrolysis of the beta-lactam ring in ticarcillin can occur, leading to its inactivation.[2]

  • Alkaline conditions (pH > 7.5): Base-catalyzed hydrolysis is a more significant issue, leading to a more rapid degradation of ticarcillin.[2] Clavulanic acid is also unstable in alkaline solutions. A noticeable darkening of the solution may indicate the degradation of clavulanate potassium, leading to a loss of its beta-lactamase inhibitory effect.

Q3: How does the pH of my culture medium affect this compound®'s antibacterial activity?

A3: The pH of your culture medium can directly impact the observed Minimum Inhibitory Concentration (MIC) of this compound®. If the medium's pH is not within the optimal range, the antibiotic may degrade during incubation, leading to an artificially high MIC value. It is crucial to use buffered media to maintain a stable pH throughout the experiment.[3]

Q4: Can I adjust the pH of my this compound® stock solution?

A4: It is generally not recommended to adjust the pH of the reconstituted this compound® stock solution. The formulation is designed to yield a pH within the range of 5.5 to 7.5 upon reconstitution with sterile water for injection. Altering the pH could accelerate degradation. Instead, focus on controlling the pH of the experimental medium or buffer into which the this compound® will be diluted.

Q5: How should I prepare my media to ensure a stable pH for this compound® experiments?

A5: When preparing culture media for antimicrobial susceptibility testing with this compound®, it is best practice to use a buffered medium. Mueller-Hinton Broth (MHB) or Agar (MHA), when prepared correctly, should have a final pH between 7.2 and 7.4.[4] For experiments requiring specific pH values, you can prepare the medium and then adjust the pH using sterile, dilute solutions of HCl or NaOH before adding the antibiotic. It is essential to re-check the pH after autoclaving and before use.

Troubleshooting Guide: pH-Related Issues in this compound® Experiments

This guide provides a systematic approach to resolving common problems you might encounter.

Problem Potential Cause Troubleshooting Steps
High or inconsistent MIC values This compound® degradation due to improper pH: The pH of the culture medium may be too acidic or too alkaline, causing the antibiotic to lose potency during incubation.1. Verify Medium pH: Measure the pH of your prepared Mueller-Hinton broth or other culture medium before and after the experiment. The ideal range is 7.2-7.4.[4] 2. Use Buffered Media: Ensure you are using a well-buffered medium. If preparing your own, verify the correct composition and preparation protocol. 3. Prepare Fresh Solutions: Reconstitute this compound® immediately before use and dilute it into the pre-adjusted and verified pH medium.
Color change in this compound® solution (darkening) Degradation of clavulanic acid: This is often accelerated by alkaline pH and exposure to light or elevated temperatures.1. Check Reconstitution and Dilution pH: Ensure the pH of all solutions is within the optimal range (6.0-7.2). 2. Protect from Light: Store reconstituted this compound® and experimental plates protected from light. 3. Discard Discolored Solutions: A visible color change indicates a loss of potency. Discard the solution and prepare a fresh batch.
No bacterial growth, even in control wells (no antibiotic) Medium pH is too extreme for bacterial growth: The pH of the prepared medium may be too low or too high to support the growth of the test organism.1. Measure Medium pH: Check the pH of the final prepared medium. 2. Review Preparation Protocol: Ensure that the medium was prepared correctly and that any pH adjustments were made accurately. 3. Test with a QC Strain: Inoculate a well-characterized quality control (QC) strain to confirm that the medium can support bacterial growth.
"Skipped wells" in MIC assay (growth at higher concentrations, no growth at lower concentrations) Inconsistent pH across the microplate: This can be due to poor mixing or evaporation.1. Ensure Proper Mixing: When preparing serial dilutions, ensure thorough mixing at each step. 2. Seal Plates: Use plate sealers to prevent evaporation, which can concentrate solutes and alter pH. 3. Check for Contamination: Contamination with a resistant organism can also cause this phenomenon.

Quantitative Data Summary

The stability and activity of this compound® are intrinsically linked to the pH of the environment. The following tables summarize the expected relationship between pH and the stability of this compound®'s components and its effect on antimicrobial activity.

Table 1: pH-Dependent Stability of Ticarcillin and Clavulanic Acid

pH RangeTicarcillin StabilityClavulanic Acid StabilityGeneral Recommendation
< 4.0Rapid degradation (acid-catalyzed hydrolysis)[2]Rapid degradationAvoid
4.0 - 5.9Moderate stabilityModerate stabilitySub-optimal, use with caution
6.0 - 7.2 Optimal stability [1][2]Optimal stability [1]Recommended for all experiments
7.3 - 8.0Decreasing stability (base-catalyzed hydrolysis)[2]Decreasing stabilitySub-optimal, use with caution
> 8.0Rapid degradation[2]Rapid degradationAvoid

Table 2: Expected Influence of pH on this compound® Minimum Inhibitory Concentration (MIC) Values

pH of MediumExpected MIC ValueRationale
Acidic (< 6.0)Increased MICDegradation of this compound® during incubation leads to a lower effective concentration of the antibiotic.
Near-Neutral (6.8 - 7.4) Optimal (Lowest) MIC This compound® is most stable, ensuring its maximum activity against the target organism.
Alkaline (> 7.5)Increased MICRapid degradation of this compound®, particularly clavulanic acid, reduces its efficacy.

Note: The exact fold-change in MIC will be dependent on the specific bacterial strain, the duration of the assay, and the temperature.

Experimental Protocols

Protocol 1: Preparation of Buffered Mueller-Hinton Broth (MHB) for pH-Dependent MIC Assays

This protocol describes the preparation of MHB at various pH values to investigate the effect of pH on this compound® activity.

  • Prepare MHB: Prepare MHB according to the manufacturer's instructions.

  • Dispense and Adjust pH: Dispense the MHB into separate sterile containers for each desired pH value. While stirring, slowly add sterile 0.1 M HCl or 0.1 M NaOH to adjust the pH to the target values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

  • Sterilize (if necessary): If pH adjustments were made before autoclaving, re-sterilize the media by filtration through a 0.22 µm filter. If adjustments are made post-autoclaving, ensure aseptic technique is strictly followed.

  • Final pH Verification: Aseptically take a small aliquot of each buffered medium to verify the final pH.

  • Store appropriately: Store the buffered media at 2-8°C for up to one week.

Protocol 2: Determining the pH-Dependent MIC of this compound® using Broth Microdilution

This protocol follows the general principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare this compound® Stock Solution: Reconstitute a vial of this compound® with the recommended volume of sterile water for injection immediately before use.

  • Prepare Serial Dilutions: Perform serial two-fold dilutions of the this compound® stock solution in the prepared buffered MHB in a 96-well microtiter plate.

  • Prepare Bacterial Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate buffered MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate the Plate: Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound®. Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each pH value being tested.

  • Incubate: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Determine the MIC: The MIC is the lowest concentration of this compound® that completely inhibits visible growth of the organism.

Visualizations

Experimental_Workflow_for_pH_Dependent_MIC_Assay cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase MHB_Prep Prepare Mueller-Hinton Broth pH_Adjust Adjust pH of MHB aliquots MHB_Prep->pH_Adjust Serial_Dilution Perform serial dilutions of this compound® in buffered MHB pH_Adjust->Serial_Dilution Tomentin_Prep Reconstitute this compound® Tomentin_Prep->Serial_Dilution Inoculum_Prep Prepare standardized bacterial inoculum Inoculation Inoculate microtiter plate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for pH-dependent MIC assay.

Tomentin_Stability_pH_Relationship cluster_pH_Scale pH Scale cluster_Stability This compound® Stability pH4 < 4.0 (Acidic) Degradation Rapid Degradation pH4->Degradation Acid Hydrolysis pH6 6.0 - 7.2 (Optimal) Optimal Optimal Stability pH6->Optimal pH8 > 8.0 (Alkaline) Degradation2 Rapid Degradation pH8->Degradation2 Base Hydrolysis

Caption: Relationship between pH and this compound® stability.

References

Tomentosin Administration in Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the delivery methods of Tomentosin in animal studies. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to facilitate the smooth execution of your research.

Frequently Asked questions (FAQs)

Q1: What is the most common route of administration for Tomentosin in mice?

A1: The most frequently reported method for administering Tomentosin in mouse studies is intraperitoneal (IP) injection. Doses ranging from 25 mg/kg to 100 mg/kg have been used in studies investigating its anti-tumor effects.

Q2: What vehicles can be used to formulate Tomentosin for in vivo studies?

A2: Tomentosin is a lipophilic compound with low aqueous solubility. Common vehicles used for lipophilic drugs in animal studies that can be considered for Tomentosin include:

  • Tween 80: A nonionic surfactant often used to solubilize water-insoluble compounds. It has been successfully used as a vehicle for intraperitoneal administration of Tomentosin in mice.

  • Dimethyl sulfoxide (B87167) (DMSO): A common solvent for water-insoluble compounds. For in vivo use, it is typically used in combination with other vehicles like PEG300 and saline to reduce toxicity. A common formulation for oral gavage in mice is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Corn oil: A lipid-based vehicle suitable for oral and subcutaneous administration of lipophilic compounds.

  • Carboxymethyl cellulose (B213188) (CMC): Often used to create a suspension for oral gavage.

Q3: Is there any available pharmacokinetic data for Tomentosin in animal models?

A3: Currently, there is a lack of published pharmacokinetic data (such as Cmax, Tmax, AUC, and bioavailability) specifically for Tomentosin in animal models. Sesquiterpene lactones, the class of compounds to which Tomentosin belongs, are generally known to have variable and often low oral bioavailability due to factors like poor solubility and first-pass metabolism. Researchers should consider conducting pilot pharmacokinetic studies to determine the optimal dosing regimen for their specific animal model and route of administration.

Q4: What are the known signaling pathways affected by Tomentosin?

A4: In vitro studies have shown that Tomentosin exerts its biological effects by modulating several key signaling pathways, including:

  • NF-κB Signaling Pathway: Tomentosin has been shown to inhibit the NF-κB pathway, a critical regulator of inflammation and cell survival.

  • PI3K/Akt/mTOR Signaling Pathway: Tomentosin can inhibit this pathway, which is crucial for cell proliferation, growth, and survival.

  • JAK/STAT Signaling Pathway: There is evidence to suggest that Tomentosin can also modulate the JAK/STAT pathway, which is involved in immunity and cell proliferation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of Tomentosin in formulation Poor solubility of Tomentosin in the chosen vehicle.1. Gently warm the solution. 2. Use sonication to aid dissolution. 3. Consider using a co-solvent system (e.g., DMSO and PEG300). 4. Prepare a suspension using a suspending agent like CMC for oral administration.
Animal distress after injection (e.g., irritation, lethargy) Vehicle toxicity or irritation. High concentration of DMSO can cause local irritation.1. Reduce the concentration of DMSO in the formulation to the lowest effective level. 2. Ensure the pH of the formulation is within a physiologically acceptable range. 3. Administer a smaller volume of the formulation. 4. Consider an alternative, less irritating vehicle.
Inconsistent experimental results Instability of Tomentosin in the formulation. Improper dosing technique.1. Prepare fresh formulations for each experiment. 2. Store stock solutions at -20°C or -80°C and protect from light. 3. Ensure proper training on the chosen administration technique (e.g., intraperitoneal injection, oral gavage) to ensure accurate and consistent dosing. 4. Confirm the stability of Tomentosin in the chosen vehicle under your experimental conditions.
Lack of efficacy in in vivo model despite in vitro activity Poor bioavailability. Rapid metabolism.1. Consider a different route of administration that may offer higher bioavailability (e.g., intraperitoneal or intravenous vs. oral). 2. Conduct a pilot pharmacokinetic study to determine the exposure levels of Tomentosin in your animal model. 3. Increase the dosing frequency based on the half-life of the compound, if known.

Experimental Protocols & Methodologies

Intraperitoneal (IP) Injection of Tomentosin in Mice

This protocol is based on a study investigating the anti-tumor effects of Tomentosin in a mouse model.

Materials:

  • Tomentosin

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes (1 mL) with 25-27 gauge needles

Formulation Preparation (Example for a 50 mg/kg dose):

  • Calculate the required amount of Tomentosin based on the body weight of the mice and the desired dose. For a 25g mouse at 50 mg/kg, you would need 1.25 mg of Tomentosin.

  • Weigh the required amount of Tomentosin and place it in a sterile microcentrifuge tube.

  • Add a small volume of Tween 80 to the tube (e.g., 10-20% of the final volume).

  • Vortex thoroughly to dissolve the Tomentosin in Tween 80. Gentle warming may be necessary.

  • Add sterile saline to reach the final desired concentration, ensuring the final volume is appropriate for IP injection in mice (typically 0.1-0.2 mL per 25g mouse).

  • Vortex the solution again to ensure it is a homogenous emulsion.

Administration Procedure:

  • Restrain the mouse appropriately.

  • Locate the injection site in the lower right or left abdominal quadrant.

  • Insert the needle at a 15-20 degree angle.

  • Aspirate to ensure the needle has not entered a blood vessel or organ.

  • Inject the Tomentosin formulation slowly.

  • Monitor the animal for any adverse reactions post-injection.

Quantitative Data from Literature (Intraperitoneal Administration in Mice):

Dose (mg/kg) Vehicle Animal Model Observed Effect
25Tween 80Ehrlich Ascites CarcinomaAnti-tumor activity
50Tween 80Ehrlich Ascites CarcinomaAnti-tumor activity
100Tween 80Ehrlich Ascites CarcinomaAnti-tumor activity
20Not SpecifiedAcute Lung InjuryAnti-inflammatory effects
25Not SpecifiedAcute Lung InjuryAnti-inflammatory effects

Signaling Pathways and Experimental Workflows

Tomentosin Experimental Workflow

Tomentosin_Workflow General Workflow for In Vivo Tomentosin Studies cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation formulation Formulation Preparation (Tomentosin + Vehicle) dosing Dosing (e.g., IP, Oral Gavage) formulation->dosing animal_prep Animal Model Preparation animal_prep->dosing monitoring Animal Monitoring (Health & Behavior) dosing->monitoring pk_pd Pharmacokinetic/ Pharmacodynamic Analysis dosing->pk_pd efficacy Efficacy Assessment (e.g., Tumor Volume) dosing->efficacy tox Toxicity Assessment dosing->tox

Caption: General workflow for conducting in vivo studies with Tomentosin.

Tomentosin's Effect on the NF-κB Signaling Pathway

Tomentosin has been reported to inhibit the NF-κB signaling pathway. This is a simplified representation of the canonical NF-κB pathway and the inhibitory effect of Tomentosin.

NFkB_Pathway Tomentosin's Inhibition of the NF-κB Pathway cluster_cytoplasm Cytoplasm stimulus Pro-inflammatory Stimuli (e.g., TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB degradation NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus translocates NFkB_IkB->NFkB gene_transcription Gene Transcription (Inflammation, Survival) tomentosin Tomentosin tomentosin->IKK inhibits

Caption: Tomentosin inhibits the NF-κB pathway, likely by targeting the IKK complex.

Tomentosin's Effect on the PI3K/Akt/mTOR Signaling Pathway

Tomentosin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation.

PI3K_Akt_mTOR_Pathway Tomentosin's Inhibition of the PI3K/Akt/mTOR Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation tomentosin Tomentosin tomentosin->PI3K inhibits tomentosin->Akt inhibits tomentosin->mTOR inhibits

Caption: Tomentosin inhibits multiple nodes within the PI3K/Akt/mTOR signaling cascade.

Tomentosin's Potential Effect on the JAK/STAT Signaling Pathway

While the exact mechanism is still under investigation, Tomentosin may modulate the JAK/STAT pathway, which is involved in cytokine signaling and cell proliferation.

JAK_STAT_Pathway Potential Modulation of the JAK/STAT Pathway by Tomentosin cluster_cytoplasm Cytoplasm cytokine Cytokine receptor Cytokine Receptor cytokine->receptor JAK JAK receptor->JAK activates STAT STAT receptor->STAT recruits & phosphorylates JAK->receptor phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes nucleus Nucleus STAT_dimer->nucleus translocates gene_transcription Gene Transcription (Proliferation, Immunity) tomentosin Tomentosin tomentosin->JAK may inhibit

Caption: Tomentosin may interfere with the JAK/STAT signaling pathway.

Technical Support Center: Enhancing the Bioavailability of Tomentin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific bioavailability and physicochemical properties of Tomentin, a coumarin (B35378) with anti-inflammatory effects, is limited.[1][2][3][] To provide a comprehensive and practical guide that meets the detailed requirements of this request, this technical support center will use Curcumin as a well-documented model compound. Curcumin, a natural polyphenol, faces significant and extensively studied bioavailability challenges, making it an excellent proxy for researchers working with similar natural products. The principles, protocols, and troubleshooting strategies discussed here are broadly applicable to many poorly soluble compounds.

This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presented in a clear, accessible format to address issues encountered during experimentation.

Troubleshooting Guide

This section addresses common problems encountered when working with compounds that exhibit poor bioavailability, using Curcumin as the primary example.

Problem/Observation Potential Cause Suggested Solution/Troubleshooting Step
Low aqueous solubility during in vitro assays. The compound has a hydrophobic chemical structure.1. Co-solvents: Use Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to prepare stock solutions. Note the final solvent concentration in your assay to avoid solvent-induced artifacts.2. pH Adjustment: Evaluate the compound's pKa and adjust the buffer pH to ionize the molecule, which may increase solubility.3. Use of Surfactants: Incorporate non-ionic surfactants like Tween® 80 or Cremophor® EL at concentrations below their critical micelle concentration to improve wetting and dispersion.[5]
Inconsistent results in cell-based assays (e.g., Caco-2 permeability). 1. Compound Precipitation: The compound may be precipitating out of the assay medium.2. Cell Monolayer Integrity Issues: High concentrations of the compound or formulation excipients could be toxic to the cells.1. Solubility Check: Visually inspect for precipitation and measure the compound's concentration in the medium at the end of the experiment.2. Formulation: Use a solubilizing formulation, such as a solid dispersion or a lipid-based system, to maintain the compound in solution.[6][7]3. Toxicity Assay: Perform a cell viability assay (e.g., MTT or LDH) to determine the non-toxic concentration range of your compound and formulation.
Very low or undetectable plasma concentrations in preclinical animal studies. 1. Poor Absorption: The compound is not effectively crossing the gastrointestinal barrier.2. Rapid Metabolism: Extensive first-pass metabolism in the gut wall and liver is clearing the compound before it reaches systemic circulation.1. Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area for dissolution.[8]2. Formulation Strategies: Develop advanced formulations such as solid lipid nanoparticles (SLNs), polymeric micelles, or self-emulsifying drug delivery systems (SEDDS) to enhance absorption.[7][8]3. Inhibit Metabolism: Co-administer with an inhibitor of relevant metabolic enzymes (e.g., piperine (B192125) for Curcumin, which inhibits glucuronidation).
High variability in bioavailability data between animal subjects. 1. Food Effects: The presence or absence of food in the GI tract can significantly alter absorption.2. Inconsistent Dosing: Inaccurate administration of the oral dose.1. Standardize Feeding: Ensure all animals are fasted for a consistent period before dosing, or administer the formulation with a standardized meal if a positive food effect is observed.2. Dosing Technique: Use oral gavage for precise administration and ensure the formulation is homogenous and stable.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the bioavailability of hydrophobic natural compounds like Curcumin (and likely this compound)?

A1: The primary factors are:

  • Poor Aqueous Solubility: Low solubility in gastrointestinal fluids leads to a slow dissolution rate, which is often the rate-limiting step for absorption.

  • Low Intestinal Permeability: The inability to efficiently cross the intestinal epithelial cell layer.

  • Extensive First-Pass Metabolism: Rapid metabolism by enzymes in the intestinal wall (e.g., UGTs) and the liver (e.g., Cytochrome P450s) converts the compound into inactive, water-soluble metabolites that are easily excreted.

  • Rapid Systemic Elimination: Once in the bloodstream, the compound and its metabolites are quickly cleared from the body.

Q2: Which formulation strategy is best for enhancing the bioavailability of my compound?

A2: The choice depends on the specific properties of your compound and the desired outcome. Here’s a comparative overview:

  • Solid Dispersions: Effective for improving dissolution rates by dispersing the drug in a hydrophilic carrier. This is a well-established technique.[6]

  • Lipid-Based Formulations (e.g., SMEDDS/SNEDDS): Excellent for highly lipophilic drugs. They can enhance lymphatic transport, partially bypassing first-pass metabolism in the liver.

  • Nanoparticle Systems (e.g., SLNs, Polymeric Nanoparticles): Offer benefits like increased surface area, protection from degradation in the GI tract, and potential for targeted delivery.[8]

  • Complexation: Using cyclodextrins can form inclusion complexes that increase the aqueous solubility of the guest molecule.[9][5]

Q3: How can I assess the intestinal permeability of my compound in vitro?

A3: The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption. This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: What is the role of piperine when co-administered with Curcumin?

A4: Piperine, an alkaloid from black pepper, is a potent inhibitor of hepatic and intestinal glucuronidation and P-glycoprotein. Glucuronidation is a major metabolic pathway for Curcumin. By inhibiting these processes, piperine slows down the metabolism and efflux of Curcumin, thereby increasing its plasma concentration and residence time. This principle of co-administering a metabolic inhibitor can be explored for other compounds that undergo similar metabolic pathways.

Quantitative Data Summary

The following tables summarize key physicochemical and pharmacokinetic properties of Curcumin, which are critical for understanding its bioavailability challenges.

Table 1: Physicochemical Properties of Curcumin

PropertyValueSignificance for Bioavailability
Molecular Weight 368.38 g/mol Favorable for passive diffusion (within Lipinski's Rule of Five).
Aqueous Solubility ~11 ng/mLExtremely low; a primary barrier to dissolution and absorption.
Log P (Octanol/Water) 2.5 - 3.2Indicates high lipophilicity, leading to poor solubility in aqueous GI fluids.
pKa 7.8 - 8.5Weakly acidic; ionization state is pH-dependent within the GI tract.

Table 2: Summary of Bioavailability Enhancement Strategies for Curcumin

Enhancement StrategyFormulation ExampleFold Increase in Bioavailability (Approx.)Reference
Co-administration with Bioenhancer Curcumin + Piperine20-foldShoba et al., 1998
Solid Dispersion Curcumin with Polyvinylpyrrolidone (PVP)5 to 10-foldVarious Studies
Micellar Formulation Curcumin in Polysorbate 80 micelles>100-foldVarious Studies
Nanoparticle Formulation Curcumin-loaded PLGA nanoparticles20 to 50-foldVarious Studies
Lipid-Based Formulation Self-emulsifying Drug Delivery System (SEDDS)15 to 30-foldVarious Studies

Note: The fold increase can vary significantly based on the specific formulation, dose, and animal model used.

Mandatory Visualizations

G cluster_0 Factors Limiting Oral Bioavailability A Oral Administration of this compound/Curcumin B Poor Aqueous Solubility (Low Dissolution) A->B Issue C Low Intestinal Permeability A->C Issue D Extensive First-Pass Metabolism (Gut Wall & Liver) A->D Issue E Low Systemic Concentration (Poor Bioavailability) B->E Leads to C->E Leads to D->E Leads to

Caption: Key factors contributing to the poor oral bioavailability of hydrophobic compounds.

G cluster_workflow Experimental Workflow for Bioavailability Enhancement Start Start: Poorly Soluble Compound Formulate Develop Enhanced Formulation (e.g., Nanoparticles, Solid Dispersion) Start->Formulate Characterize In Vitro Characterization (Size, Zeta Potential, Drug Load, Dissolution) Formulate->Characterize Permeability In Vitro Permeability Assay (e.g., Caco-2 Model) Characterize->Permeability PK_Study In Vivo Pharmacokinetic Study (Animal Model) Permeability->PK_Study Analyze Data Analysis (Calculate AUC, Cmax, Tmax) PK_Study->Analyze Compare Compare with Unformulated Compound Analyze->Compare End End: Bioavailability Enhancement Quantified Compare->End

Caption: Workflow for developing and testing a bioavailability-enhanced formulation.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol outlines the key steps for assessing the intestinal permeability of a compound from the apical (AP) to the basolateral (BL) side of a Caco-2 cell monolayer.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seed cells onto Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 60,000 cells/cm².

  • Culture the cells for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.

2. Monolayer Integrity Test:

  • Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a volt-ohm meter. A TEER value > 250 Ω·cm² typically indicates a confluent and healthy monolayer.

  • Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow. An apparent permeability coefficient (Papp) of < 1.0 x 10⁻⁶ cm/s for Lucifer Yellow is considered acceptable.

3. Transport Experiment (AP to BL):

  • Wash the cell monolayers gently with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.

  • Prepare the test compound in HBSS at the desired concentration (e.g., 10 µM). Ensure the final concentration of any co-solvent (like DMSO) is non-toxic (typically < 1%).

  • Add the compound solution to the apical (AP) chamber (donor).

  • Add fresh HBSS to the basolateral (BL) chamber (receiver).

  • Incubate at 37°C with gentle shaking (e.g., 50 rpm).

  • Collect samples from the BL chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace the volume with fresh HBSS.

  • Collect a sample from the AP chamber at the end of the experiment.

4. Sample Analysis and Calculation:

  • Quantify the concentration of the compound in all samples using a suitable analytical method (e.g., LC-MS/MS or HPLC-UV).

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp (cm/s) = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).

    • A is the surface area of the Transwell® membrane (cm²).

    • C₀ is the initial concentration of the compound in the donor chamber.

5. Interpretation:

  • Papp < 1 x 10⁻⁶ cm/s: Low permeability

  • 1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s: Moderate permeability

  • Papp > 10 x 10⁻⁶ cm/s: High permeability

References

Tomentosin purity analysis and contamination issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tomentosin (B1222141).

Frequently Asked Questions (FAQs)

Q1: What is Tomentosin and what are its primary biological activities?

A1: Tomentosin is a sesquiterpene lactone, a class of naturally occurring compounds. It is primarily known for its anti-inflammatory and anticancer properties. Research has shown that it can induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines.

Q2: What are the common analytical methods used for Tomentosin purity analysis?

A2: The most common methods for analyzing the purity of Tomentosin are High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also used for structural confirmation and purity assessment.

Q3: How should I store Tomentosin to ensure its stability?

A3: Tomentosin, like many sesquiterpene lactones, should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, it is recommended to keep it at -20°C. Solutions of Tomentosin in organic solvents should be freshly prepared for experiments.

Q4: What are the potential sources of contamination in a Tomentosin sample?

A4: Contamination in a Tomentosin sample can arise from several sources. These include impurities from the plant source that were not completely removed during purification, residual solvents from the extraction and purification process, and degradation products formed due to exposure to light, heat, or non-neutral pH conditions.

Troubleshooting Guides

HPLC Purity Analysis Issues
Problem Possible Cause Solution
No peak or very small peak for Tomentosin Incorrect mobile phase composition or pH.Ensure the mobile phase is prepared correctly as per the protocol. The pH should be suitable for Tomentosin's stability.
Column contamination or degradation.Flush the column with a strong solvent like isopropanol. If the problem persists, the column may need to be replaced.
Detector issue (e.g., lamp off or failing).Check the status of the HPLC detector lamp and replace it if necessary.
Peak tailing Strong interaction between Tomentosin and the stationary phase.Adjust the mobile phase pH. A small amount of a competing base (e.g., triethylamine) can be added to the mobile phase for basic compounds.
Column overload.Reduce the concentration of the injected sample.
Ghost peaks Contamination in the mobile phase or injector.Use fresh, high-purity solvents for the mobile phase. Clean the injector and sample loop.
Carryover from a previous injection.Run a blank gradient after each sample injection.
Variable retention times Inconsistent mobile phase composition.Prepare a large batch of mobile phase to be used for the entire analytical run.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Air bubbles in the pump.Degas the mobile phase thoroughly before use.
Contamination Issues
Problem Possible Cause Solution
Presence of unknown peaks in HPLC chromatogram Incomplete purification from plant extract.Re-purify the sample using a different chromatographic technique (e.g., preparative HPLC, column chromatography with a different stationary phase).
Degradation of Tomentosin.Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times. This can help in identifying the unknown peaks.
Low purity confirmed by NMR or MS Presence of structurally related impurities.Use high-resolution mass spectrometry (HRMS) and 2D NMR techniques (COSY, HSQC, HMBC) for structural elucidation of the impurities.
Residual solvents from purification.Analyze the sample using Gas Chromatography (GC) with a headspace sampler to identify and quantify residual solvents.

Quantitative Data Summary

Table 1: Reported Yield of Tomentosin from Inula viscosa

Extraction Method Reported Yield (%) Reference
Specific column chromatography method0.64[1][2]

Table 2: Example Purity Data for a Sesquiterpene Lactone (Hypothetical)

Analytical Method Purity (%) Major Impurity (%) Source/Method
HPLC-UV (220 nm)98.50.8 (Degradant A)Reversed-Phase C18
qNMR (Quantitative NMR)99.10.5 (Isomer B)Internal Standard Method

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis (Adapted Method)

This is an adapted method based on common practices for sesquiterpene lactone analysis, as a specific validated purity method for tomentosin was not found in the literature search.

  • Instrumentation: HPLC system with a UV/Vis or DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) and water (Solvent A), both containing 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B

      • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of Tomentosin in methanol (B129727) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: Purity is calculated based on the area percentage of the Tomentosin peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Tomentosin (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the desired concentrations of Tomentosin for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Mandatory Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Tomentosin Sample dissolve Dissolve in Methanol (1 mg/mL) sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC System filter->hplc separation C18 Column Separation hplc->separation detection UV Detection (220 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area) integration->calculation signaling_pathway_nfkb cluster_cytoplasm Cytoplasm Tomentosin Tomentosin IKK IKK Tomentosin->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IkBa_p Phosphorylated IκBα IKK->IkBa_p NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits (Cytoplasmic Sequestration) NFkB_active Active NF-κB Nucleus Nucleus Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Initiates Proteasome Proteasomal Degradation IkBa_p->Proteasome Proteasome->NFkB_active Releases NFkB_active->Nucleus Translocates

References

Calibrating instruments for Tomentin analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tomentin analysis. The following sections address common issues encountered during instrument calibration and sample analysis.

Frequently Asked questions (FAQs)

Q1: What is the first step I should take if I'm seeing inconsistent results in my this compound quantification?

A1: Before delving into complex troubleshooting, always verify the basics. Ensure that your mobile phase is correctly prepared and degassed, the column is properly conditioned, and your sample preparation is consistent. Small variations in these initial steps can lead to significant inconsistencies in your results.

Q2: How often should I calibrate the instrument for this compound analysis?

A2: Instrument calibration should be performed according to your laboratory's standard operating procedures (SOPs) and regulatory requirements.[1] As a general guideline, recalibration is recommended in the following situations:

  • During the initial setup of a new analytical method.

  • After major instrument maintenance, such as replacing a lamp or pump seals.[2]

  • If quality control samples deviate from the established acceptance criteria.

  • When a new batch of critical reagents or a new column is used.

  • At regularly scheduled intervals (e.g., every six months) to ensure continued accuracy.[2]

Q3: What type of calibration curve is most appropriate for this compound analysis?

A3: For most quantitative analyses, a multi-point calibration curve is recommended.[3] This involves preparing a series of calibration standards at different known concentrations and plotting the instrument response against the concentration.[4] This method provides a more accurate representation of the relationship between concentration and response across a range of values compared to a single-point calibration.

Q4: What should I do if my calibration curve has a low correlation coefficient (r²)?

A4: A low correlation coefficient (typically <0.995) indicates that the data points do not form a strong linear relationship. To troubleshoot this, you should:

  • Check the preparation of your calibration standards for any dilution errors.

  • Ensure the standards are within the linear range of the detector.

  • Inspect the system for leaks or blockages that could affect the flow rate and, consequently, the peak area.

  • Re-inject the standards to rule out an injection error.

Q5: Can I use a single standard to quantify my this compound samples?

A5: While a single-point calibration can be used for rough estimations, it is not recommended for accurate quantification. A multi-point calibration curve provides a more reliable and accurate determination of the analyte concentration by bracketing the expected sample concentration with multiple calibration points.

Troubleshooting Guides

Issue 1: High Backpressure in the HPLC System

High backpressure is a common issue that can halt your analysis and potentially damage the HPLC system.

Troubleshooting Steps:

Potential Cause Solution
Blockage in the system Systematically isolate the source of the blockage by disconnecting components in reverse order (column, detector, injector, pump). A significant pressure drop after disconnecting a component indicates the blockage is located in that part of the system.
Contaminated guard column or column frit Replace the guard column or filter frit. If the pressure returns to normal, the issue is resolved.
Precipitated buffer salts or sample components Flush the system and column with a strong, compatible solvent to dissolve any precipitates. Always filter your mobile phase and samples before use.[5]
Incorrect mobile phase viscosity Ensure the mobile phase composition is correct. High concentrations of organic solvents can increase viscosity and backpressure.

Issue 2: Noisy or Drifting Baseline

A noisy or drifting baseline can interfere with peak integration and lead to inaccurate quantification.

[5]Troubleshooting Steps:

Potential Cause Solution
Air bubbles in the pump or detector Degas the mobile phase thoroughly using an online degasser or by sonication. P[5]urge the pump to remove any trapped air bubbles.
Contaminated mobile phase or detector cell Use high-purity solvents and ensure all glassware is clean. F[5]lush the detector cell with an appropriate cleaning solution.
Leaking pump seals or fittings Inspect the system for any signs of leaks, especially around pump heads and fittings. T[6]ighten or replace any leaking components.
Fluctuating column temperature Use a column oven to maintain a stable temperature. E[6]nsure the laboratory environment has a consistent ambient temperature.
Detector lamp nearing the end of its life Check the lamp's energy output. If it is low, replace the lamp.

Experimental Workflow for HPLC Calibration

HPLC_Calibration_Workflow cluster_prep Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) prep_mobile_phase Prepare and Degas Mobile Phase equilibrate Equilibrate HPLC System with Mobile Phase prep_mobile_phase->equilibrate check_baseline Monitor Baseline for Stability equilibrate->check_baseline inject_blank Inject Blank (Mobile Phase) check_baseline->inject_blank inject_standards Inject Calibration Standards (in triplicate) inject_blank->inject_standards inject_qc Inject Quality Control (QC) Samples inject_standards->inject_qc integrate_peaks Integrate Peaks and Record Areas inject_qc->integrate_peaks generate_curve Generate Calibration Curve (Response vs. Concentration) integrate_peaks->generate_curve check_linearity Check Linearity (r² > 0.995) generate_curve->check_linearity

References

Validation & Comparative

A Comparative Analysis of Tomentosin and Paclitaxel on Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-cancer properties of Tomentosin, a natural sesquiterpene lactone, and Paclitaxel (B517696), a widely used chemotherapeutic agent. We delve into their mechanisms of action, cytotoxic effects across various cancer cell lines, and the signaling pathways they modulate, supported by experimental data and detailed protocols.

Introduction

Tomentosin, a bioactive compound found in plants of the Asteraceae family, has recently gained attention for its anti-cancer and anti-inflammatory properties.[1][2] Paclitaxel, derived from the Pacific yew tree, is a well-established mitotic inhibitor used in the treatment of various cancers, including ovarian, breast, and lung cancer.[3][4][5] Both compounds induce cell cycle arrest and apoptosis, but through distinct molecular interactions, making a comparative analysis valuable for future drug development and therapeutic strategies.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for Tomentosin and Paclitaxel in various cancer cell lines as reported in the literature. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as drug exposure time.

Table 1: IC50 Values of Tomentosin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
MOLT-4Human Leukemia1024 h[6][7]
SiHaCervical Cancer7.10 ± 0.784 days[1]
HeLaCervical Cancer5.87 ± 0.364 days[1]
AGSGastric Cancer20Not Specified[8]
MG-63Human Osteosarcoma~4024 h[9]
RajiBurkitt's Lymphoma42.6248 h[10]
PANC-1Pancreatic Cancer31.1148 h[2][11]
MIA PaCa-2Pancreatic Cancer33.9348 h[2][11]
HCT 116Colorectal Cancer13.30 ± 1.2048 h[12]
HT-29Colorectal Cancer10.01 ± 1.5648 h[12]
MCF-7Human Breast Cancer3.0 ± 0.1 to 31.9 ± 1.6 µg/mLNot Specified[1]

Table 2: IC50 Values of Paclitaxel in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure TimeReference
VariousHuman Tumor Cell Lines2.5 - 7.524 h
NSCLCNon-Small Cell Lung Cancer9,40024 h[13]
NSCLCNon-Small Cell Lung Cancer27120 h[13]
SCLCSmall Cell Lung Cancer25,00024 h[13]
SCLCSmall Cell Lung Cancer5,000120 h[13]
SK-BR-3Breast Cancer (HER2+)Varies72 h[10][14]
MDA-MB-231Breast Cancer (Triple Negative)Varies72 h[10][14]
T-47DBreast Cancer (Luminal A)Varies72 h[10][14]

Mechanism of Action: A Head-to-Head Comparison

While both Tomentosin and Paclitaxel culminate in apoptosis and cell cycle arrest, their initial cellular targets and downstream signaling cascades differ significantly.

Tomentosin: A Multi-Targeted Approach

Tomentosin exhibits a pleiotropic mechanism of action, affecting multiple cellular processes to induce cancer cell death.

  • Cell Cycle Arrest: Tomentosin primarily induces G2/M phase cell cycle arrest.[1][15][16] This is achieved by downregulating the expression of key cell cycle-related proteins such as CDK2, CDK4, CDK6, cyclin B1, and various D-type cyclins.[1][17]

  • Induction of Apoptosis: Tomentosin triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[15][18] It upregulates pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2.[1][6][14] This leads to increased mitochondrial membrane permeability, cytochrome c release, and subsequent activation of caspases-3, -7, -8, and -9.[1][14][15][19]

  • Signaling Pathway Modulation: Tomentosin has been shown to inhibit the pro-survival PI3K/Akt/mTOR signaling pathway.[6][14] It also modulates the NF-κB and MAPK signaling pathways, which are crucial for inflammation and cell survival.[1][19] Additionally, it can increase the expression of pERK.[1][9]

  • Oxidative Stress and ER Stress: The compound induces the production of reactive oxygen species (ROS) and triggers endoplasmic reticulum (ER) stress, both of which contribute to its apoptotic effects.[12][19]

Paclitaxel: The Microtubule Stabilizer

Paclitaxel's primary mechanism of action is its ability to interfere with microtubule dynamics, a critical process for cell division.

  • Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their depolymerization.[5][20] This hyper-stabilization of microtubules disrupts the normal dynamic reorganization of the microtubule network, which is essential for the formation of the mitotic spindle during cell division.[3][5]

  • Mitotic Arrest: The disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing a prolonged arrest of the cell cycle in the G2/M phase.[3][17][21]

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers apoptosis.[22][23][24] Paclitaxel can induce apoptosis by binding to and inhibiting the anti-apoptotic protein Bcl-2.[5] It also activates the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) signaling pathway, which is involved in apoptosis induction.[23][24][25] The PI3K/Akt pathway is also a target of Paclitaxel, and its inhibition enhances apoptosis.[8][26][27]

  • Other Forms of Cell Death: Besides apoptosis, Paclitaxel can induce other forms of cell death, including mitotic catastrophe, senescence, and autophagic cell death.[22]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by Tomentosin and Paclitaxel, as well as a generalized workflow for their comparative analysis.

Tomentosin_Pathway cluster_effects Cellular Effects cluster_outcomes Outcomes Tomentosin Tomentosin PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Tomentosin->PI3K_Akt_mTOR Inhibits NFkB NF-κB Pathway Tomentosin->NFkB Inhibits MAPK MAPK Pathway Tomentosin->MAPK Modulates ROS ROS Production Tomentosin->ROS Induces ER_Stress ER Stress Tomentosin->ER_Stress Induces Cell_Cycle_Arrest G2/M Cell Cycle Arrest Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Leads to NFkB->Apoptosis Leads to ROS->Apoptosis ER_Stress->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathways modulated by Tomentosin in cancer cells.

Paclitaxel_Pathway cluster_effects Cellular Effects cluster_outcomes Outcomes Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Bcl2 Bcl-2 Paclitaxel->Bcl2 Inhibits JNK_SAPK JNK/SAPK Pathway Paclitaxel->JNK_SAPK Activates PI3K_Akt PI3K/Akt Pathway Paclitaxel->PI3K_Akt Inhibits Mitotic_Arrest G2/M Mitotic Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis Bcl2->Apoptosis Leads to JNK_SAPK->Apoptosis Leads to PI3K_Akt->Apoptosis Leads to Mitotic_Arrest->Apoptosis

Caption: Signaling pathways affected by Paclitaxel in cancer cells.

Experimental_Workflow start Cancer Cell Culture treatment Treat with Tomentosin or Paclitaxel (Varying Concentrations and Durations) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V-FITC/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) treatment->cell_cycle protein Protein Expression Analysis (e.g., Western Blot) treatment->protein data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis protein->data_analysis

Caption: General experimental workflow for comparing Tomentosin and Paclitaxel.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of Tomentosin or Paclitaxel and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[4][23] Following the treatment period, add 10-20 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[19]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[4][28]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[23] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[23][28]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: After drug treatment, harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1-5 x 10^5 cells/mL.[3]

  • Staining: Add 5 µL of Annexin V-FITC and 1-10 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[3][13]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[13][15]

  • Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.[13]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Harvest: Following drug treatment, harvest the cells and wash them with cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing.[26][29] Incubate for at least 30 minutes at 4°C.[26]

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[1][29]

  • Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C in the dark.[24]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[1]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.

  • Protein Extraction: After drug treatment, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[30]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the BCA assay.[30]

  • SDS-PAGE: Denature the protein samples by boiling in SDS-PAGE sample buffer. Separate the proteins based on their molecular weight by running them on a polyacrylamide gel.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[12][30]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.[30]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.[30]

Conclusion

Both Tomentosin and Paclitaxel are potent anti-cancer agents that induce G2/M cell cycle arrest and apoptosis. However, they achieve these outcomes through different primary mechanisms. Paclitaxel's well-defined interaction with microtubules makes it a powerful mitotic inhibitor. In contrast, Tomentosin presents a multi-faceted approach, concurrently targeting several key signaling pathways, inducing oxidative stress, and disrupting the cell cycle. This broader mechanism of action may offer advantages in overcoming certain types of drug resistance. Further direct comparative studies are warranted to fully elucidate their relative efficacy and potential for combination therapies in various cancer types. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further exploring the therapeutic potential of these two compelling anti-cancer compounds.

References

In Vivo Validation of Tomentin's Anticancer Effects: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of in vivo studies on the anticancer effects of a compound specifically named "Tomentin." Extensive searches have yielded research on compounds with similar names, primarily "Tomentosin" and derivatives of "Tolmetin," but to date, no published data from animal models validating the anticancer efficacy of "this compound" is available. This guide will clarify the current state of research on these related compounds and highlight the critical need for future in vivo studies.

It is crucial to distinguish between these similarly named molecules, as their chemical structures and biological activities differ. "Tomentosin" is a naturally occurring sesquiterpene lactone that has demonstrated promising anticancer and anti-inflammatory properties in laboratory studies.[1] In contrast, "Tolmetin" is a non-steroidal anti-inflammatory drug (NSAID), and its derivatives have been synthesized and investigated for potential anticancer activities.[2][3]

The Current Landscape: A Focus on In Vitro Findings for Tomentosin (B1222141)

Research into the anticancer potential of Tomentosin has been confined to in vitro experiments, which are studies conducted on cancer cells in a laboratory setting.[1] These studies have provided valuable initial insights into its mechanisms of action.

One review explicitly states that for the past thirteen years, all research on the anticancer activity of tomentosin has been conducted exclusively on various cancer cell lines in vitro.[1] This foundational work is essential for establishing a compound's potential before advancing to more complex biological systems.

In vitro studies have shown that Tomentosin can inhibit the proliferation of several types of cancer cells.[4] The proposed mechanisms for these anticancer effects include the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS) within cancer cells.[4]

However, it is imperative to understand that in vitro results do not always translate to in vivo efficacy. The controlled environment of a cell culture does not replicate the intricate and dynamic conditions of a living organism, which include metabolic processes, immune responses, and drug distribution throughout the body. Therefore, while the in vitro data for Tomentosin is encouraging, it is not a substitute for in vivo validation.

The Path Forward: The Imperative for In Vivo Studies

To validate the anticancer potential of Tomentosin and any potential future findings on "this compound," rigorous in vivo studies are the essential next step. These studies, typically conducted in animal models such as mice, are critical for determining a drug's safety, optimal dosage, and effectiveness in a whole biological system.

A typical workflow for in vivo validation of an anticancer compound is outlined below:

G cluster_0 Preclinical In Vivo Validation Workflow In Vitro Screening In Vitro Screening Animal Model Selection Animal Model Selection In Vitro Screening->Animal Model Selection Promising Results Toxicity & MTD Studies Toxicity & MTD Studies Animal Model Selection->Toxicity & MTD Studies Efficacy Studies Efficacy Studies Toxicity & MTD Studies->Efficacy Studies Determine Safe Dose Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Efficacy Studies->Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Data Analysis & Interpretation Data Analysis & Interpretation Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis->Data Analysis & Interpretation

Caption: A generalized workflow for the preclinical in vivo validation of a potential anticancer compound.

Key In Vivo Experiments

Should research on "this compound" or "Tomentosin" progress to the in vivo stage, the following key experiments would be necessary to establish their anticancer effects:

  • Maximum Tolerated Dose (MTD) Studies: These initial studies are designed to determine the highest dose of the compound that can be administered without causing unacceptable toxicity in the animal model.

  • Xenograft or Syngeneic Tumor Models: In these models, human cancer cells (xenograft) or cancer cells from the same genetic background as the animal (syngeneic) are implanted to create tumors. The effect of the test compound on tumor growth and animal survival is then monitored.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: PK studies analyze how the animal's body absorbs, distributes, metabolizes, and excretes the compound. PD studies examine the biochemical and physiological effects of the compound on the body and the tumor.

Comparison with Alternative Treatments

Without in vivo data for "this compound," a direct comparison with other established anticancer agents is not possible. A meaningful comparison would require data on tumor growth inhibition, survival rates, and toxicity profiles from head-to-head studies in relevant animal models.

Conclusion

The current body of scientific evidence does not support the in vivo anticancer effects of a compound identified as "this compound." While the similarly named "Tomentosin" has shown promise in in vitro studies, it has not yet been evaluated in animal models. For researchers, scientists, and drug development professionals, this represents a critical knowledge gap. Future research should prioritize conducting well-designed in vivo studies to determine if the in vitro anticancer activities of Tomentosin can be replicated in a living system, which would be the first step towards any potential clinical development. Until such data becomes available, any claims regarding the in vivo anticancer efficacy of "this compound" or "Tomentosin" remain speculative.

References

Cross-Validation of Tolmetin's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Notice: The request specified "Tomentin." Following a comprehensive literature search, it is highly probable that this was a typographical error for Tolmetin (B1215870) , a well-documented non-steroidal anti-inflammatory drug (NSAID). This guide will proceed with the analysis of Tolmetin.

This guide provides a detailed comparison of Tolmetin's mechanism of action with that of other relevant therapeutic alternatives. The primary mechanism of Tolmetin, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes. Additionally, evidence suggests a secondary immunomodulatory effect on T-cell function. This document cross-validates these mechanisms by presenting in vitro enzymatic data, clinical efficacy comparisons, and detailed experimental protocols for key validation assays.

Primary Mechanism: Cyclooxygenase (COX) Inhibition

Tolmetin is a non-selective NSAID that inhibits both COX-1 and COX-2 enzymes.[1][2][3] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4] The comparative inhibitory activity of Tolmetin and other NSAIDs is presented below.

Table 1: Comparative In Vitro COX Inhibition by NSAIDs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Tolmetin 0.35 [1][2][3]0.82 [1][2][3]0.43
Ibuprofen12[5]80[5]0.15[5]
Naproxen (B1676952)Data not available in abstractsData not available in abstractsData not available in abstracts
Diclofenac (B195802)0.076[5]0.026[5]2.9[5]
Celecoxib82[5]6.8[5]12[5]
Indomethacin0.0090[5]0.31[5]0.029[5]

Note: A lower IC50 value indicates greater potency. A higher selectivity index indicates greater selectivity for COX-2.

Secondary Mechanism: T-Cell Function Modulation

Tolmetin has been shown to enhance deficient T-cell function in patients with rheumatoid arthritis, an effect comparable to the immunomodulatory drug levamisole (B84282).[6] This suggests a mechanism of action beyond simple prostaglandin (B15479496) synthesis inhibition. While the precise signaling pathway for this effect of Tolmetin is not fully elucidated, levamisole has been shown to suppress T-cell activation and proliferation by inducing a p53-dependent DNA damage response.[7]

Table 2: Clinical and In Vitro Effects on T-Cell Function

DrugEffect on T-Cell Function in Rheumatoid ArthritisProposed Mechanism
Tolmetin Enhancement of deficient T-cell function; normalization of mitogenesis in vitro.[6]Not fully elucidated, but phenotypically similar to Levamisole.
LevamisoleEnhancement of deficient T-cell function.[6]Induces a p53-dependent DNA damage response, leading to decreased T-cell activation and proliferation.[7]

Comparative Clinical Efficacy

Clinical trials have compared Tolmetin with other NSAIDs in the management of rheumatoid arthritis and osteoarthritis.

Table 3: Summary of Comparative Clinical Trial Outcomes in Rheumatoid Arthritis

Comparison DrugsPatient PopulationKey FindingsReference
Ibuprofen, Fenoprofen (B1672519), Naproxen89 patients with RANo statistically significant differences in efficacy. Patient and physician preference ranking: Naproxen > Ibuprofen > Fenoprofen > Tolmetin > Aspirin (B1665792). All four were better tolerated than aspirin.[8]
Naproxen, Diclofenac28 children with seronegative JCANo significant differences in efficacy and tolerance among the three drugs. Side effects were less frequent with naproxen and tolmetin than with diclofenac.[9]
Aspirin55 patients with osteoarthritis of the kneeTolmetin (900 mg/day) was as effective as aspirin (4500 mg/day) with significantly fewer overall side-effects.[10]

Experimental Protocols

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay is a standard method for determining the inhibitory potency (IC50) of NSAIDs in a physiologically relevant environment.[11][12]

Objective: To determine the concentration of Tolmetin and other NSAIDs required to inhibit 50% of COX-1 and COX-2 activity in human whole blood.

Methodology:

  • Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes without anticoagulants for the COX-1 assay and with heparin for the COX-2 assay.

  • COX-1 Assay (Thromboxane B2 Measurement):

    • Aliquot 1 mL of whole blood into tubes containing various concentrations of the test compound (e.g., Tolmetin) or vehicle (DMSO).

    • Allow the blood to clot by incubating at 37°C for 60 minutes. This process activates platelets, leading to COX-1-mediated thromboxane (B8750289) A2 (TXA2) production, which is rapidly hydrolyzed to the stable metabolite thromboxane B2 (TXB2).

    • Centrifuge the tubes to separate the serum.

    • Measure TXB2 concentration in the serum using an enzyme-linked immunosorbent assay (ELISA).

  • COX-2 Assay (Prostaglandin E2 Measurement):

    • To heparinized whole blood, add lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.

    • Concurrently, add various concentrations of the test compound.

    • Incubate the samples for 24 hours at 37°C.

    • Centrifuge to separate the plasma.

    • Measure the concentration of the COX-2 product, prostaglandin E2 (PGE2), in the plasma by ELISA.

  • Data Analysis:

    • Plot the percent inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) against the log concentration of the inhibitor.

    • Calculate the IC50 value using non-linear regression analysis.

Mitogen-Stimulation Assay for T-Cell Proliferation

This in vitro assay assesses the functional response of T-lymphocytes to stimuli and can be used to evaluate the immunomodulatory effects of compounds like Tolmetin.[6][13]

Objective: To measure the effect of Tolmetin on the proliferation of T-cells from patients with autoimmune diseases, in response to a mitogen.

Methodology:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of rheumatoid arthritis patients and healthy controls using Ficoll-Paque density gradient centrifugation.

  • Cell Culture:

    • Plate the PBMCs in a 96-well flat-bottom plate at a density of 1x10^5 cells per well.

    • Add the desired concentrations of Tolmetin, a positive control (e.g., Levamisole), and a vehicle control to the appropriate wells.

    • Stimulate the cells by adding a mitogen, such as Phytohaemagglutinin (PHA) or anti-CD3/CD28 antibodies. Include unstimulated control wells.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.

  • Proliferation Measurement (³H-Thymidine Incorporation):

    • Pulse the cell cultures with 1 µCi/well of ³H-thymidine.

    • Incubate for an additional 16-18 hours.

    • Harvest the cells onto filter mats using a cell harvester.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Express the results as counts per minute (CPM).

    • A stimulation index (SI) can be calculated by dividing the CPM of stimulated cells by the CPM of unstimulated cells.

    • Compare the SI between different treatment groups to assess the effect of the compounds on T-cell proliferation.

Visualizations

cluster_0 Cell Membrane Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesizes Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediates Tolmetin Tolmetin Tolmetin->COX-1 / COX-2 Inhibits

Caption: Tolmetin's primary mechanism of action via COX inhibition.

cluster_1 Experimental Workflow: In Vitro Drug Comparison start Isolate PBMCs from Patient Blood culture Culture PBMCs with Mitogen start->culture treat Add Drugs: - Tolmetin - Alternative NSAID - Vehicle Control culture->treat incubate Incubate for 72h treat->incubate prolif_assay Measure Proliferation (e.g., ³H-Thymidine Assay) incubate->prolif_assay data_analysis Analyze & Compare Stimulation Indices prolif_assay->data_analysis end Conclusion on Immunomodulatory Effect data_analysis->end

Caption: Workflow for comparing the immunomodulatory effects of NSAIDs.

T-Cell T-Cell Activation Activation T-Cell->Activation Proliferation Proliferation Activation->Proliferation Effector Function Effector Function Proliferation->Effector Function Autoimmune Response Autoimmune Response Effector Function->Autoimmune Response Tolmetin Tolmetin Tolmetin->T-Cell Modulates

Caption: Tolmetin's potential secondary mechanism via T-cell modulation.

References

A Comparative Analysis of Extraction Methodologies for Bioactive Compounds from Rhodomyrtus tomentosa

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Tomentin": The term "this compound" is not clearly defined in the current scientific literature. This guide assumes the user is referring to the array of bioactive compounds found within the plant Rhodomyrtus tomentosa, which is known for its rich phytochemical profile, including flavonoids, anthocyanins, and the potent antibacterial agent rhodomyrtone.

This guide provides a comparative overview of common methods for extracting these valuable compounds, with a focus on experimental data to inform researchers, scientists, and drug development professionals.

Data Presentation: Comparative Extraction Yields and Bioactive Content

Extraction MethodPlant Material & SolventYield/ConcentrationReference
Maceration Dried Leaves in 95% Ethanol (B145695)5.12% (w/w) crude extract[1]
Ultrasound-Assisted Extraction (UAE) Leaves in Choline Chloride-based Natural Deep Eutectic Solvent (NADES)29.6351 mg GAE/g dried leaves (Total Phenolic Content)[1][2][3]
Leaves in Propylene GlycolOptimal for phenolic compounds at 30°C for 40 min[4]
Microwave-Assisted Extraction (MAE) Fruit in Ethanol1.07% extract yield[5]
Fruit in Ethanol3.78 mg/g anthocyanins[5]
Fruit in Ethanol15.47 mg/g flavonoids[5]
Fruit in 50% Ethanol137.54 mg/L anthocyanin content[6]
Solvent Extraction (Methanol) Not specified190.467 ± 0.009 mg GAE/g (Total Phenolic Content)[7]
Not specified110.822 ± 0.017 mg BHT/g (Total Flavonoid Content)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key extraction methods applied to Rhodomyrtus tomentosa.

Maceration Protocol for High-Purity Rhodomyrtone

This method is well-suited for obtaining high-purity compounds for structural and functional studies.[1]

  • Preparation of Plant Material: Dried leaves of Rhodomyrtus tomentosa are ground into a fine powder.

  • Extraction: 800 g of the ground, dried leaves are macerated in 95% ethanol at room temperature (25°C) for 7 days. This extraction process is repeated three times.

  • Concentration: The filtrates from the three extraction cycles are pooled and concentrated using a rotary evaporator.

  • Partitioning: The resulting ethanolic extract is partitioned with acetone (B3395972) to yield acetone-soluble and acetone-insoluble fractions.

  • Fractionation: The acetone-soluble fraction is subjected to quick column chromatography on silica (B1680970) gel 60 for further purification of rhodomyrtone.

Ultrasound-Assisted Extraction (UAE) Optimization

UAE is a "green" extraction technique that offers higher yields in shorter times, making it ideal for rapid screening.[3][4]

  • Solvent Selection: Propylene glycol was identified as an effective and environmentally friendly solvent.

  • Optimization Parameters: A Box-Behnken response surface methodology is employed to optimize the extraction conditions.

  • Procedure: The extraction is performed using an ultrasonic bath. The optimized conditions for extracting phenolic compounds are determined to be a temperature of 30°C, an extraction time of 40 minutes, and a solid-to-liquid ratio of 0.05 g/mL.

  • Analysis: The resulting extract is then evaluated for total phenolic and flavonoid content, as well as for its antioxidant activities.

Microwave-Assisted Extraction (MAE) of Anthocyanins and Flavonoids

MAE is a modern, efficient method that uses microwave energy to accelerate extraction.[5][6]

  • Experimental Design: A central composite design (CCD) is used to optimize the extraction parameters, which include extraction time and the solvent-to-material ratio.

  • Procedure: The extraction is carried out in a microwave extractor. The optimal conditions for the MAE process from the fruit were found to be an extraction time of 190 seconds and a sample-to-solvent ratio of 1:19.05 (w/v) using ethanol as the solvent.[5] For anthocyanin extraction, optimal conditions were found to be a material/solvent ratio of 1:3 (g/ml) in 50% ethanol with a microwave power of 200W for 5 minutes.[6]

  • Analysis: The extracts are analyzed for total flavonoid content (TFC), total anthocyanin content (TAC), and overall extract yield.

Visualizing Methodologies and Pathways

Experimental Workflow for Extraction Method Comparison

The following diagram illustrates a general workflow for comparing the efficacy of different extraction techniques.

G cluster_0 Preparation cluster_1 Extraction Methods cluster_2 Processing cluster_3 Analysis & Comparison A Plant Material (R. tomentosa) B Drying & Grinding A->B C Maceration B->C D Ultrasound-Assisted Extraction (UAE) B->D E Microwave-Assisted Extraction (MAE) B->E F Filtration C->F D->F E->F G Solvent Evaporation F->G H Crude Extracts G->H I Yield Calculation H->I J Phytochemical Analysis (TPC, TFC, TAC) H->J K Bioactivity Assays (Antioxidant, etc.) H->K L Data Comparison I->L J->L K->L

Caption: A generalized workflow for the comparative study of extraction methods.

Logical Relationships in Extraction Optimization

The selection of an extraction technique involves balancing various parameters to achieve the desired outcome. This diagram illustrates the key relationships.

G cluster_0 Input Parameters cluster_1 Process cluster_2 Output Metrics A Solvent Type & Concentration F Extraction Method A->F B Temperature B->F C Time C->F D Solid-to-Liquid Ratio D->F E Energy Input (Ultrasound/Microwave) E->F G Yield of Crude Extract F->G H Concentration of Bioactive Compounds F->H I Purity F->I J Bioactivity F->J

Caption: Key parameters influencing the outcome of an extraction process.

Anti-inflammatory Signaling Pathway

Extracts of Rhodomyrtus tomentosa, particularly the compound rhodomyrtone, have demonstrated anti-inflammatory properties. One of the proposed mechanisms is the inhibition of the NF-κB signaling pathway.

G A Inflammatory Stimuli (e.g., LPS) B TLR4 A->B C IKK Complex B->C D IκBα C->D C->D Phosphorylation & Degradation E NF-κB (p65/p50) D->E F NF-κB Translocation to Nucleus E->F G Pro-inflammatory Gene Expression (TNF-α, IL-6) F->G H Rhodomyrtus tomentosa Extract (Rhodomyrtone) H->C Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway by R. tomentosa extract.

References

Tomentosin vs. Synthetic Analogs: A Comparative Guide to Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of the natural sesquiteriterpene lactone, tomentosin (B1222141), and its recently synthesized amino and 1,2,3-triazole analogs. While tomentosin has demonstrated significant cytotoxic effects against a range of cancer cell lines, current research on its synthetic derivatives has primarily focused on their neuroprotective potential, revealing a notable lack of cytotoxicity in neuronal cell models. This presents a critical knowledge gap and a promising avenue for future cancer research.

I. Quantitative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxic activity of tomentosin across various human cancer cell lines. To date, no comparable cytotoxicity data for its synthetic analogs in cancer cell lines has been published.

Table 1: Cytotoxicity of Tomentosin (IC50 values)

Cell LineCancer TypeIC50 (µM)Citation
MOLT-4Leukemia10[1]
SiHaCervical Cancer7.10 ± 0.78[2]
HeLaCervical Cancer5.87 ± 0.36[2]
MG-63Osteosarcoma~40 (at 24h)[3]
HCT 116Colorectal Cancer13.30 ± 1.20 (at 48h)[4]
HT-29Colorectal Cancer10.01 ± 1.56 (at 48h)[4]
PANC-1Pancreatic Cancer31.11[5]
MIA PaCa-2Pancreatic Cancer33.93[5]

Table 2: Cytotoxicity of Synthetic Tomentosin Analogs

Analog TypeCell LineConcentration TestedCytotoxic EffectCitation
Amino and 1,2,3-triazole derivativesSH-SY5Y (neuroblastoma)Up to 10 µMNo reduction in cell viability[6]

II. Experimental Protocols

A. Cytotoxicity Assays for Tomentosin

The half-maximal inhibitory concentration (IC50) values for tomentosin are typically determined using colorimetric assays that measure cell viability. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol (General Overview):

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of tomentosin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for several hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

B. Synthesis and Viability Assessment of Tomentosin Analogs

A study by Güçlü et al. (2022) detailed the synthesis of novel amino- and 1,2,3-triazole derivatives of tomentosin. Their cellular viability was assessed using the WST-1 assay in a neuroprotection model.

Synthesis of Amino-Tomentosin Derivatives (General Scheme): This involves a Michael addition reaction of various secondary amines to the α-methylene-γ-butyrolactone functional group of tomentosin.

Synthesis of 1,2,3-Triazolo-Tomentosin Derivatives (General Scheme): This is a two-step process involving a Michael-type addition of trimethylsilyl (B98337) azide (B81097) to tomentosin, followed by a Huisgen 1,3-dipolar cycloaddition with different terminal alkynes.

WST-1 Cell Viability Assay Protocol (as per Güçlü et al., 2022):

  • Cell Culture: SH-SY5Y neuroblastoma cells were cultured in appropriate media.

  • Compound Treatment: Cells were exposed to the synthesized tomentosin derivatives at a concentration of 10 µM for 24 hours to assess for any inherent toxicity.

  • WST-1 Reagent: Following treatment, the WST-1 reagent was added to the cell cultures.

  • Incubation and Measurement: After a specific incubation period, the absorbance was measured to quantify cell proliferation and viability. The results indicated that none of the synthesized derivatives reduced cell viability at the tested concentration.[6]

III. Signaling Pathways and Experimental Workflows

A. Cytotoxic Mechanism of Tomentosin

Tomentosin exerts its anticancer effects through the induction of apoptosis and inhibition of cell proliferation. A key mechanism involves the generation of intracellular reactive oxygen species (ROS), which can trigger downstream signaling cascades leading to cell death. One of the prominent pathways affected is the mTOR/PI3K/Akt signaling pathway, which is crucial for cell growth and survival.

Tomentosin_Mechanism Tomentosin Tomentosin ROS Intracellular ROS Generation Tomentosin->ROS induces Apoptosis Apoptosis Tomentosin->Apoptosis induces mTOR_PI3K_Akt mTOR/PI3K/Akt Pathway ROS->mTOR_PI3K_Akt inhibits mTOR_PI3K_Akt->Apoptosis inhibits Cell_Proliferation Cell Proliferation mTOR_PI3K_Akt->Cell_Proliferation promotes

Caption: Proposed cytotoxic mechanism of tomentosin.

B. Experimental Workflow for Synthesis and Evaluation of Tomentosin Analogs

The general workflow for the synthesis and evaluation of the neuroprotective effects of tomentosin analogs is outlined below. A similar workflow could be adapted for screening their anticancer properties.

Workflow Start Start: Tomentosin Synthesis Chemical Synthesis (Michael Addition or Click Chemistry) Start->Synthesis Analogs Amino and 1,2,3-Triazole Tomentosin Analogs Synthesis->Analogs Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT/WST-1 Assay) Analogs->Cytotoxicity_Screening Neuroprotection_Assay Neuroprotection Assay (NMDA-induced excitotoxicity) Analogs->Neuroprotection_Assay Data_Analysis Data Analysis and Structure-Activity Relationship Cytotoxicity_Screening->Data_Analysis Neuroprotection_Assay->Data_Analysis

Caption: Synthesis and evaluation workflow for tomentosin analogs.

IV. Conclusion and Future Directions

Tomentosin demonstrates consistent cytotoxic activity against a variety of cancer cell lines, primarily through the induction of apoptosis mediated by ROS generation and inhibition of key survival pathways. In contrast, the currently synthesized amino and 1,2,3-triazole analogs of tomentosin have been found to be non-toxic in a neuroblastoma cell line model, where their neuroprotective effects were the primary focus.

This disparity highlights a significant research opportunity. The lack of cytotoxicity of these analogs in neuronal cells could be advantageous if they are found to be selectively toxic to cancer cells, potentially leading to a better therapeutic window. Therefore, future research should prioritize the screening of these and other novel tomentosin analogs for their cytotoxic activity against a broad panel of cancer cell lines. Such studies are essential to establish a comprehensive structure-activity relationship and to determine if synthetic modifications can enhance the anticancer potency and selectivity of this promising natural product.

References

Replicating Published Findings on Tomentin's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published anti-inflammatory bioactivity of Tomentin, a natural compound isolated from Sphaeralcea angustifolia. It is intended to assist researchers in replicating and expanding upon these findings by presenting quantitative data, detailed experimental protocols, and a proposed mechanism of action based on current literature.

Quantitative Bioactivity Data

The anti-inflammatory effects of this compound have been evaluated in several preclinical models. The following tables summarize the key quantitative findings from published studies, comparing this compound's efficacy with other relevant substances where data is available.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

TreatmentDosePercent Inhibition of EdemaReference
This compound45 mg/kg58%[1]
Sphaeralcic Acid45 mg/kg66%[1]

Table 2: Effect of this compound on Phorbol (B1677699) Ester-Induced Auricular Edema in Mice

TreatmentDosePercent Inhibition of EdemaReference
This compound225 mM per ear57%[1]
Sphaeralcic Acid174 mM per ear86%[1]

Table 3: Effect of this compound on Kaolin (B608303)/Carrageenan-Induced Arthritis in Mice

TreatmentDoseEffectReference
This compound5, 10, 15, 20 mg/kgDose-dependent reduction in joint edema (ED₅₀ = 10.32 mg/kg)[2]
S. angustifolia Extract100 mg/kg72% reduction in joint edema[2]
Methotrexate5.0 mg/kg55% reduction in joint edema[2]

Table 4: Effect of this compound on Cytokine Levels in a Mouse Arthritis Model

TreatmentCytokineEffectReference
This compoundIL-1β (pro-inflammatory)Significantly lower than control[2]
This compoundTNF-α (pro-inflammatory)Significantly lower than control[2]
This compoundIL-4 (anti-inflammatory)Significantly higher than control[2]
This compoundIL-10 (anti-inflammatory)Significantly higher than control[2]

Comparative Analysis

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for the key in vivo experiments are provided below.

Carrageenan-Induced Paw Edema

This model is a widely used and highly reproducible assay for evaluating acute inflammation[4][5].

  • Animals: Male ICR mice or Wistar rats are commonly used.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is administered into the right hind paw of the animal[4].

  • Treatment: Test compounds, such as this compound, are typically administered intraperitoneally or orally 30 to 60 minutes prior to the carrageenan injection[6]. A vehicle control group (e.g., saline) and a positive control group (e.g., indomethacin) are included.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection[5][7]. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

Phorbol Ester-Induced Auricular Edema

This model is used to assess topical anti-inflammatory activity[8].

  • Animals: Swiss female mice (25-30 g) are typically used[8].

  • Induction of Edema: A solution of a phorbol ester, such as 12-O-tetradecanoylphorbol-13-acetate (TPA or PMA), is applied topically to the inner and outer surfaces of the mouse ear. A common dose is 2.5 µg of TPA in 20 µL of a vehicle like acetone[9][10].

  • Treatment: The test compound, such as this compound, is typically applied topically in the same vehicle shortly before or after the TPA application.

  • Measurement of Edema: The thickness of the ear is measured with a digital caliper before and at various time points (e.g., 6 hours) after TPA application[9]. Alternatively, ear punch biopsies can be taken and weighed to determine the increase in ear weight due to edema. The percentage of edema inhibition is calculated by comparing the change in ear thickness or weight in the treated groups to the vehicle control group.

Kaolin/Carrageenan-Induced Arthritis

This model induces a monoarticular arthritis to study the effects of anti-inflammatory agents on joint inflammation[11][12].

  • Animals: Male ICR mice are a suitable model.

  • Induction of Arthritis: Arthritis is induced by a single intra-articular injection into the knee joint of a suspension containing kaolin (e.g., 4%) and carrageenan (e.g., 2%) in sterile saline[11].

  • Treatment: Daily oral or intraperitoneal administration of the test compound, such as this compound, is initiated after the induction of arthritis. A vehicle control and a positive control, such as methotrexate, are included.

  • Assessment of Arthritis: The progression of arthritis is evaluated over several days (e.g., 9 days) by measuring knee joint diameter with a caliper, assessing pain responses (e.g., paw withdrawal threshold), and at the end of the study, collecting synovial tissue for histological analysis and cytokine measurement (e.g., TNF-α, IL-1β, IL-6, and IL-10) using ELISA kits[2][11].

Proposed Mechanism of Action and Signaling Pathway

The observed effects of this compound on pro-inflammatory (TNF-α, IL-1β) and anti-inflammatory (IL-4, IL-10) cytokines suggest an immunomodulatory mechanism of action. A plausible signaling pathway through which this compound may exert its anti-inflammatory effects is the modulation of key transcription factors involved in the inflammatory response, such as NF-κB.

Tomentin_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage / Immune Cell Inflammatory\nStimulus Inflammatory Stimulus Receptor Receptor Inflammatory\nStimulus->Receptor Signaling\nCascade Signaling Cascade Receptor->Signaling\nCascade NF-κB NF-κB Signaling\nCascade->NF-κB Nucleus Nucleus NF-κB->Nucleus translocation Pro-inflammatory\nCytokines\n(TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) Nucleus->Pro-inflammatory\nCytokines\n(TNF-α, IL-1β) gene transcription Inflammation Inflammation Pro-inflammatory\nCytokines\n(TNF-α, IL-1β)->Inflammation Anti-inflammatory\nCytokines\n(IL-4, IL-10) Anti-inflammatory Cytokines (IL-4, IL-10) Resolution Resolution Anti-inflammatory\nCytokines\n(IL-4, IL-10)->Resolution This compound This compound This compound->Signaling\nCascade Inhibits This compound->Anti-inflammatory\nCytokines\n(IL-4, IL-10) Promotes

Caption: Proposed anti-inflammatory signaling pathway of this compound.

The diagram above illustrates a hypothetical mechanism where an inflammatory stimulus activates a signaling cascade leading to the activation and nuclear translocation of the transcription factor NF-κB. In the nucleus, NF-κB promotes the transcription of pro-inflammatory cytokines like TNF-α and IL-1β, leading to inflammation. This compound is proposed to inhibit this signaling cascade, thereby reducing the production of pro-inflammatory cytokines. Concurrently, this compound may promote the production of anti-inflammatory cytokines such as IL-4 and IL-10, contributing to the resolution of inflammation.

Experimental_Workflow cluster_edema Edema Models cluster_arthritis Arthritis Model Induce Edema\n(Carrageenan or Phorbol Ester) Induce Edema (Carrageenan or Phorbol Ester) Administer this compound\n(or Vehicle/Control) Administer this compound (or Vehicle/Control) Induce Edema\n(Carrageenan or Phorbol Ester)->Administer this compound\n(or Vehicle/Control) Measure Edema\n(Plethysmometer or Caliper) Measure Edema (Plethysmometer or Caliper) Administer this compound\n(or Vehicle/Control)->Measure Edema\n(Plethysmometer or Caliper) Calculate % Inhibition Calculate % Inhibition Measure Edema\n(Plethysmometer or Caliper)->Calculate % Inhibition Induce Arthritis\n(Kaolin/Carrageenan) Induce Arthritis (Kaolin/Carrageenan) Daily this compound Treatment Daily this compound Treatment Induce Arthritis\n(Kaolin/Carrageenan)->Daily this compound Treatment Assess Arthritis Progression\n(Joint Size, Pain) Assess Arthritis Progression (Joint Size, Pain) Daily this compound Treatment->Assess Arthritis Progression\n(Joint Size, Pain) Analyze Cytokines\n(ELISA) Analyze Cytokines (ELISA) Assess Arthritis Progression\n(Joint Size, Pain)->Analyze Cytokines\n(ELISA)

Caption: General experimental workflow for evaluating this compound's bioactivity.

This workflow outlines the key steps in the in vivo evaluation of this compound's anti-inflammatory properties. For edema models, inflammation is induced, followed by treatment and subsequent measurement of the edematous response. In the arthritis model, arthritis is induced, followed by a period of treatment, during which disease progression is monitored, and key inflammatory markers are analyzed at the end of the study.

References

Tolmetin vs. Indomethacin: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of two established non-steroidal anti-inflammatory drugs, detailing their mechanisms, efficacy, and safety profiles to inform research and clinical development.

This guide provides a detailed comparison of Tolmetin (B1215870) and Indomethacin, two prominent non-steroidal anti-inflammatory drugs (NSAIDs). Both medications are widely used in the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a granular look at the available data to support further investigation and decision-making.

Mechanism of Action: Targeting Prostaglandin (B15479496) Synthesis

Both Tolmetin and Indomethacin exert their therapeutic effects by inhibiting the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][4][5][6] They achieve this by blocking the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. While the exact mode of action for Tolmetin is not fully elucidated, it is known to inhibit prostaglandin synthetase in vitro and lower plasma levels of prostaglandin E.[1][2][5][6] This non-selective inhibition of COX enzymes is the cornerstone of their anti-inflammatory, analgesic, and antipyretic properties.[5][6]

cluster_0 Inflammatory Stimuli cluster_1 Enzymatic Conversion cluster_2 Prostaglandin Synthesis cluster_3 Physiological Effects cluster_4 NSAID Inhibition Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Tolmetin Tolmetin Tolmetin->COX1 inhibits Tolmetin->COX2 inhibits Indomethacin Indomethacin Indomethacin->COX1 inhibits Indomethacin->COX2 inhibits

Figure 1: Mechanism of Action of Tolmetin and Indomethacin.

Efficacy and Clinical Applications

Tolmetin is indicated for the relief of signs and symptoms of rheumatoid arthritis, osteoarthritis, and juvenile rheumatoid arthritis.[2][3][7] Clinical studies have demonstrated that Tolmetin's efficacy in controlling disease activity is comparable to that of aspirin (B1665792) and Indomethacin.[1][2][6]

Indomethacin is also a potent NSAID used for similar indications, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. It is often considered a standard for comparison in clinical trials of new anti-inflammatory agents.

A double-blind, crossover study comparing Tolmetin to a placebo in patients with degenerative joint disease of the spine showed that Tolmetin (1,200 mg/d) provided significantly greater relief from joint pain, tenderness, and stiffness.[8]

Data Summary: Tolmetin vs. Indomethacin

FeatureTolmetinIndomethacin
Mechanism of Action Inhibition of COX-1 and COX-2, leading to decreased prostaglandin synthesis.[4][5][6]Inhibition of COX-1 and COX-2, leading to decreased prostaglandin synthesis.
Therapeutic Indications Rheumatoid arthritis, osteoarthritis, juvenile rheumatoid arthritis.[2][3][7]Rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, gout.
Efficacy Comparable to aspirin and Indomethacin in controlling disease activity.[1][2][6]Potent anti-inflammatory effects, often used as a benchmark in clinical trials.
Pharmacokinetics Rapidly and almost completely absorbed orally, with peak plasma levels reached in 30-60 minutes.[5][6] Biphasic elimination with a rapid phase half-life of 1-2 hours and a slower phase of about 5 hours.[5]Rapidly and completely absorbed after oral administration.
Common Adverse Effects Gastrointestinal issues (nausea, dyspepsia), headache, dizziness.[4][7]Gastrointestinal disturbances, headache, dizziness.

Experimental Protocols

In Vitro COX Inhibition Assay

A common method to assess the inhibitory activity of NSAIDs on COX enzymes involves the following steps:

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Substrate: Arachidonic acid is used as the substrate.

  • Incubation: The test compounds (Tolmetin or Indomethacin) at various concentrations are pre-incubated with the COX enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 values (the concentration of the drug that inhibits 50% of the enzyme activity) are calculated.

Enzyme\n(COX-1 or COX-2) Enzyme (COX-1 or COX-2) Incubation Incubation Enzyme\n(COX-1 or COX-2)->Incubation Test Compound\n(Tolmetin or Indomethacin) Test Compound (Tolmetin or Indomethacin) Test Compound\n(Tolmetin or Indomethacin)->Incubation Arachidonic Acid Arachidonic Acid Reaction Reaction Arachidonic Acid->Reaction PGE2 Production PGE2 Production ELISA Detection ELISA Detection PGE2 Production->ELISA Detection Incubation->Reaction Reaction->PGE2 Production

Figure 2: Workflow for an in vitro COX Inhibition Assay.

Safety and Tolerability

While both drugs are effective, their use is associated with a risk of adverse effects, primarily related to the gastrointestinal tract due to the inhibition of COX-1, which is involved in maintaining the gastric mucosa. Studies have suggested that Tolmetin may have a lower incidence of mild gastrointestinal side effects and tinnitus compared to aspirin, and fewer central nervous system adverse effects than Indomethacin.[1][2][6]

However, like all NSAIDs, both Tolmetin and Indomethacin carry a risk of more serious cardiovascular and gastrointestinal events, and the lowest effective dose should be used for the shortest possible duration.[5]

Conclusion

Tolmetin and Indomethacin are both effective NSAIDs with similar mechanisms of action. The choice between these agents in a research or clinical setting may depend on the specific application, the desired potency, and the patient's or experimental model's tolerability profile. While Indomethacin is often considered a more potent anti-inflammatory agent, Tolmetin may offer a more favorable side-effect profile in some instances. Further head-to-head clinical trials with standardized protocols are necessary to delineate more subtle differences in their efficacy and safety.

References

Validating the Targets of Tomentosin: A Comparative Guide to CRISPR-Based Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CRISPR-based target validation for the natural compound Tomentosin against other established methodologies. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams to elucidate complex biological pathways and workflows.

Introduction to Tomentosin and the Imperative of Target Validation

Quantitative Data on Tomentosin's Bioactivity

The following tables summarize key quantitative data on the biological effects of Tomentosin from various studies.

Table 1: IC50 Values of Tomentosin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
MOLT-4Leukemia1024[4][7]
MG-63Osteosarcoma~4024[1]
SiHaCervical Cancer7.10 ± 0.7896[8]
HeLaCervical Cancer5.87 ± 0.3696[8]
PANC-1Pancreatic Cancer31.1148[2]
MIA PaCa-2Pancreatic Cancer33.9348[2]
U87Glioblastoma28.848[2]

Table 2: Effect of Tomentosin on Key Signaling Proteins

PathwayProteinEffectCell LineReference
Nrf2/AhRNrf2Upregulation, Nuclear TranslocationHaCaT[1]
HO-1UpregulationHaCaT[1]
NQO1UpregulationHaCaT[1]
AhRInhibition of Nuclear TranslocationHaCaT[1]
CYP1A1DownregulationHaCaT[1]
mTOR/PI3K/AktmTORInhibition of PhosphorylationMOLT-4[4][7]
PI3KInhibition of ExpressionMOLT-4[4][7]
AktInhibition of PhosphorylationMOLT-4[4][7]
NF-κBNF-κB (p65)InhibitionMOLT-4, PBMCs[4][9][10]
TNF-αInhibitionMOLT-4[4][7]
IL-6No significant effect/InhibitionPBMCs, MOLT-4[7][9][10]
IL-1βInhibitionMOLT-4, PBMCs[4][7][9][10]

Signaling Pathways Modulated by Tomentosin

The following diagrams illustrate the key signaling pathways affected by Tomentosin.

Tomentosin_Nrf2_AhR_Pathway Tomentosin Tomentosin ROS ↑ ROS (early) Tomentosin->ROS p38_JNK p38/JNK Activation Tomentosin->p38_JNK AhR_n AhR (nuclear) Tomentosin->AhR_n inhibition of nuclear translocation Keap1 Keap1 ROS->Keap1 inhibition Nrf2 Nrf2 p38_JNK->Nrf2 phosphorylation Keap1->Nrf2 Nrf2_n Nrf2 (nuclear) Nrf2->Nrf2_n ARE ARE Nrf2_n->ARE Antioxidant_Genes HO-1, NQO1 (Antioxidant Genes) ARE->Antioxidant_Genes Bap Benzo[a]pyrene AhR AhR Bap->AhR AhR->AhR_n CYP1A1 CYP1A1 AhR_n->CYP1A1

Figure 1: Tomentosin's modulation of the Nrf2 and AhR signaling pathways.

Tomentosin_mTOR_PI3K_Akt_Pathway Tomentosin Tomentosin PI3K PI3K Tomentosin->PI3K inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Tomentosin_NFkB_Pathway Tomentosin Tomentosin NFkB NF-κB (p65) Tomentosin->NFkB inhibition Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) NFkB->Inflammatory_Cytokines Inflammation Inflammation Inflammatory_Cytokines->Inflammation CRISPR_Validation_Workflow cluster_sgRNA_Design sgRNA Design & Cloning cluster_Cell_Line_Generation Cell Line Generation cluster_Validation Knockout Validation cluster_Phenotypic_Assay Phenotypic Assays sgRNA_Design 1. Design sgRNAs targeting Nrf2 (NFE2L2 gene) Vector_Cloning 2. Clone sgRNAs into Cas9 expression vector sgRNA_Design->Vector_Cloning Transfection 3. Transfect cells (e.g., HaCaT) with Cas9-sgRNA plasmid Vector_Cloning->Transfection Selection 4. Select transfected cells (e.g., antibiotic resistance) Transfection->Selection Clonal_Isolation 5. Isolate single-cell clones Selection->Clonal_Isolation Genomic_DNA_Seq 6. Sequence genomic DNA to confirm indels Clonal_Isolation->Genomic_DNA_Seq Western_Blot 7. Western blot to confirm absence of Nrf2 protein Clonal_Isolation->Western_Blot WT_vs_KO_Treatment 8. Treat WT and Nrf2-KO cells with Tomentosin Cell_Viability 9. Assess cell viability (e.g., MTT assay) WT_vs_KO_Treatment->Cell_Viability Gene_Expression 10. Measure expression of downstream targets (HO-1, NQO1) WT_vs_KO_Treatment->Gene_Expression Validation_Method_Comparison cluster_CRISPR CRISPR-Cas9 cluster_RNAi RNAi cluster_ChemProteomics Chemical Proteomics CRISPR_Principle Principle: Permanent gene knockout (DNA level) CRISPR_Pros Pros: - High specificity - Complete loss of function - Clear phenotype CRISPR_Cons Cons: - Potential off-targets - Lethal for essential genes - Time-consuming RNAi_Principle Principle: Transient gene knockdown (mRNA level) RNAi_Pros Pros: - Quick and easy - No genetic modification needed for transient effect RNAi_Cons Cons: - Incomplete knockdown - Higher off-target risk - Transient effect ChemProt_Principle Principle: Direct identification of binding partners ChemProt_Pros Pros: - Unbiased target identification - Physiological context ChemProt_Cons Cons: - Requires compound modification - Can be difficult to validate hits

References

Tomentin: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the anti-cancer effects of Tomentin, a promising natural compound, across a spectrum of cancer cell types. This guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of this compound's performance against other therapeutic alternatives, supported by experimental data.

Executive Summary

This compound, a sesquiterpene lactone, has demonstrated significant cytotoxic and anti-proliferative effects in a variety of human cancer cell lines. This document summarizes the available data on its efficacy, mechanism of action, and provides detailed experimental protocols for key assays. The data presented herein is compiled from multiple independent studies to provide a broad overview of this compound's potential as an anti-cancer agent.

Data Presentation: Comparative Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines as determined by in vitro studies. For comparative purposes, IC50 values for cisplatin, a standard chemotherapeutic agent, are included where available.

Cancer Cell LineCancer TypeThis compound IC50 (µM)Cisplatin IC50 (µM)Reference
SiHaCervical Cancer7.10 ± 0.78Not Reported[1]
HeLaCervical Cancer5.87 ± 0.36Not Reported[1]
RajiBurkitt's Lymphoma42.629.43[2]
AGSGastric Cancer20Not Reported[3]
HCT 116Colorectal Cancer13.30 ± 1.20 (48h)Not Reported[4]
HT-29Colorectal Cancer10.01 ± 1.56 (48h)Not Reported[4]
PANC-1Pancreatic Cancer31.11Not Reported[5]
MIA PaCa-2Pancreatic Cancer33.93Not Reported[5]
MG-63Osteosarcoma~40 (24h)Not Reported[6]
MOLT-4Human Leukemia10Not Reported[1]
1363 melMelanomaDose-dependent inhibitionNot Reported[1]
624 melMelanomaDose-dependent inhibitionNot Reported[1]
SK-28MelanomaDose-dependent inhibitionNot Reported[1]

Note: The IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Mechanism of Action: Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, leading to the induction of apoptosis and cell cycle arrest. The primary mechanisms identified include:

  • Induction of Apoptosis: this compound triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is evidenced by the activation of caspases-3, -8, and -9, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2.[3][7]

  • Cell Cycle Arrest: Treatment with this compound leads to cell cycle arrest, primarily at the G2/M phase, thereby inhibiting cell proliferation.[1][6]

  • Modulation of Key Signaling Pathways: this compound has been shown to inhibit the PI3K/Akt/mTOR and JAK/STAT signaling pathways, which are crucial for cancer cell growth and survival.[2][7] It also suppresses the activation of NF-κB, a key regulator of inflammation and cell survival.[3]

  • Induction of Oxidative Stress: this compound treatment leads to an increase in intracellular reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.[1][3]

Tomentin_Signaling_Pathway cluster_cell Cancer Cell This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PI3K_AKT_mTOR PI3K/Akt/mTOR Pathway This compound->PI3K_AKT_mTOR Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits JAK_STAT JAK/STAT Pathway This compound->JAK_STAT Inhibits Caspase8 Caspase-8 This compound->Caspase8 Activates CellCycle Cell Cycle (G2/M Phase) This compound->CellCycle Arrest Mitochondria Mitochondria ROS->Mitochondria PI3K_AKT_mTOR->CellCycle Regulates Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax->Caspase9 CellCycle->Apoptosis

Caption: Signaling pathways modulated by this compound in cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Treat the cells with various concentrations of this compound (or a control compound) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.[8]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol (B145695) dropwise while vortexing. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.

  • RNase Treatment: Resuspend the cell pellet in 1 mL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.

  • Staining: Add 10 µL of Propidium Iodide (1 mg/mL) to the cell suspension.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[9]

Experimental_Workflow cluster_workflow General Workflow for Evaluating Anticancer Effects start Start: Cancer Cell Culture treatment Treatment with this compound (or other compounds) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle data_analysis Data Analysis and IC50 Determination viability->data_analysis mechanism Mechanism of Action Studies (e.g., Western Blot for signaling proteins) apoptosis->mechanism cell_cycle->mechanism conclusion Conclusion on Efficacy and Mechanism data_analysis->conclusion mechanism->conclusion

Caption: Experimental workflow for assessing anticancer effects.

Conclusion

This compound exhibits potent anti-cancer activity across a range of cancer cell lines, operating through multiple mechanisms including the induction of apoptosis and cell cycle arrest. Its ability to modulate key cancer-related signaling pathways highlights its potential as a novel therapeutic agent. Further in-vivo studies and clinical trials are warranted to fully elucidate its therapeutic efficacy and safety profile. This guide provides a foundational resource for researchers interested in exploring the anti-cancer properties of this compound.

References

Tomentosin's Pro-Apoptotic Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pro-apoptotic effects of tomentosin (B1222141), a naturally occurring sesquiterpene lactone, against other established apoptosis-inducing agents. This document is intended to serve as a resource for researchers in oncology and drug discovery, offering a concise yet comprehensive overview of tomentosin's potential as an anti-cancer agent. The information is presented through quantitative data, detailed experimental methodologies, and visual representations of cellular pathways and workflows.

Comparative Analysis of Pro-Apoptotic Activity

Tomentosin has demonstrated significant pro-apoptotic effects across a variety of cancer cell lines. Its efficacy, often measured by the half-maximal inhibitory concentration (IC50), is comparable to or, in some cases, more potent than standard chemotherapeutic drugs like cisplatin (B142131). The following table summarizes key quantitative data from various studies, offering a side-by-side comparison of tomentosin with cisplatin and another natural compound, inuviscolide.

CompoundCell LineIC50 (µM)Exposure Time (h)Key Apoptotic Events
Tomentosin Raji (Burkitt's Lymphoma)42.6248Activation of caspases-3/7, -8, and -9.[1]
Cisplatin Raji (Burkitt's Lymphoma)48.9148-
Tomentosin MOLT-4 (Leukemia)1024Upregulation of BAX and caspase-3 mRNA; downregulation of Bcl-2.[2]
Tomentosin AGS (Gastric Cancer)20Not SpecifiedUpregulation of Bax and downregulation of Bcl-2.[3]
Tomentosin HT-29 (Colorectal Cancer)10.01 ± 1.56482.8-fold increase in apoptosis index.[4]
Cisplatin HT-29 (Colorectal Cancer)262-
Tomentosin MG-63 (Osteosarcoma)~4024Dose-dependent increase in early and late apoptotic cells.[5]

Signaling Pathways of Tomentosin-Induced Apoptosis

Tomentosin induces apoptosis through a multi-faceted approach, primarily by triggering both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism is the increased production of reactive oxygen species (ROS), which leads to mitochondrial dysfunction. This is characterized by a disruption of the mitochondrial membrane potential and subsequent release of pro-apoptotic factors. Tomentosin treatment has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards apoptosis.[2][3] Concurrently, tomentosin activates initiator caspases-8 and -9, which in turn activate the executioner caspases-3 and -7, leading to the final stages of programmed cell death.[1] Furthermore, tomentosin has been observed to induce endoplasmic reticulum (ER) stress, another pathway that can culminate in apoptosis.

Tomentosin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_er ER Stress Pathway Tomentosin Tomentosin DeathReceptor Death Receptor Tomentosin->DeathReceptor ROS ↑ ROS Production Tomentosin->ROS Bcl2 ↓ Bcl-2 Tomentosin->Bcl2 Bax ↑ Bax Tomentosin->Bax ER_Stress ER Stress Tomentosin->ER_Stress Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase37 Caspase-3/7 Caspase8->Caspase37 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Bcl2->Mitochondria Bax->Mitochondria Caspase9->Caspase37 ER_Stress->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Figure 1: Signaling pathways of tomentosin-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of pro-apoptotic effects.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Materials:

    • 96-well plates

    • Cancer cell lines

    • Complete culture medium

    • Tomentosin, cisplatin, or other test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Detection: Annexin V/PI Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • Test compounds

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compounds for the desired time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Protein Expression Analysis: Western Blot for Caspase Activation

This technique is used to detect the cleavage and activation of caspases.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with test compounds, then lyse the cells in lysis buffer.

    • Determine the protein concentration of the lysates using a protein assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the pro-apoptotic effects of a compound like tomentosin.

Experimental_Workflow cluster_assays Apoptosis Assessment start Start cell_culture Cell Culture (e.g., HT-29, MOLT-4) start->cell_culture treatment Treatment with Tomentosin / Comparators cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Annexin V/PI Flow Cytometry (Apoptosis Rate) treatment->flow western Western Blot (Protein Expression) treatment->western data_analysis Data Analysis (IC50, % Apoptotic Cells, Protein Levels) mtt->data_analysis flow->data_analysis western->data_analysis conclusion Conclusion data_analysis->conclusion

Figure 2: General experimental workflow for apoptosis assessment.

References

Assessing the Specificity of Tolmetin's Enzyme Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzyme inhibition specificity of Tolmetin with other non-steroidal anti-inflammatory drugs (NSAIDs). The data presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate chemical tools for their studies.

Introduction

Tolmetin is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1][3] The specificity of an NSAID for either COX-1 or COX-2 is a critical determinant of its efficacy and side-effect profile. While COX-2 is the primary target for reducing inflammation, inhibition of the constitutively expressed COX-1 can lead to undesirable gastrointestinal and renal side effects.[3][4] This guide provides a quantitative comparison of the inhibitory activity of Tolmetin against COX-1 and COX-2, alongside data for other commonly used NSAIDs.

Comparative Analysis of COX Inhibition

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The ratio of IC50 values for COX-1 and COX-2 is a key indicator of an inhibitor's selectivity.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
Tolmetin 0.35 0.82 0.43 [1][2]
Celecoxib826.812[5]
Ibuprofen12800.15[5]
Naproxen8.75.21.67[6]
Diclofenac0.0760.0262.9[5]
Meloxicam376.16.1[5]

Table 1: Comparison of IC50 Values for Various NSAIDs against COX-1 and COX-2. A lower selectivity ratio indicates a preference for COX-1 inhibition, while a higher ratio indicates COX-2 selectivity.

Experimental Protocols

The following is a generalized protocol for determining the IC50 values of NSAIDs against COX-1 and COX-2, based on common methodologies found in the literature.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay measures the inhibition of prostaglandin (B15479496) E2 (PGE2) production in human whole blood as an indicator of COX activity.

Materials:

  • Freshly drawn human venous blood

  • Test compounds (Tolmetin and other NSAIDs) dissolved in a suitable solvent (e.g., DMSO)

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Enzyme immunoassay (EIA) kit for PGE2 measurement

  • Phosphate-buffered saline (PBS)

  • Incubator

  • Centrifuge

Procedure:

  • Preparation of Blood Samples: Divide freshly drawn heparinized human blood into aliquots.

  • COX-2 Induction (for COX-2 assay): To the aliquots designated for COX-2 analysis, add LPS to a final concentration of 10 µg/mL to induce COX-2 expression. Incubate for 24 hours at 37°C.

  • Inhibitor Incubation: Add various concentrations of the test compounds (e.g., Tolmetin, Celecoxib, etc.) to both the LPS-stimulated (for COX-2) and unstimulated (for COX-1) blood samples. Include a vehicle control (solvent only).

  • Stimulation of Prostaglandin Synthesis:

    • For COX-1: After a pre-incubation period with the inhibitor, add a calcium ionophore (e.g., A23187) to stimulate arachidonic acid release and subsequent conversion to prostaglandins by COX-1.

    • For COX-2: The LPS stimulation itself is sufficient to drive prostaglandin synthesis via the induced COX-2.

  • Reaction Termination and Sample Preparation: After a defined incubation period, terminate the reaction by placing the samples on ice and then centrifuge to separate the plasma.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the plasma samples using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism of Action

To understand the context of Tolmetin's inhibitory action, the following diagrams illustrate the cyclooxygenase signaling pathway and a typical experimental workflow for assessing enzyme inhibition.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Protection, Platelet Aggregation Prostaglandins->Gastric_Protection Tolmetin Tolmetin Tolmetin->COX1 Tolmetin->COX2

Caption: Cyclooxygenase Signaling Pathway and Site of Tolmetin Inhibition.

Experimental_Workflow Start Prepare_Enzyme Prepare Enzyme Solution (COX-1 or COX-2) Start->Prepare_Enzyme Prepare_Inhibitor Prepare Serial Dilutions of Tolmetin Start->Prepare_Inhibitor Incubate Pre-incubate Enzyme with Tolmetin Prepare_Enzyme->Incubate Prepare_Inhibitor->Incubate Add_Substrate Add Substrate (Arachidonic Acid) Incubate->Add_Substrate Measure_Activity Measure Product Formation (e.g., PGE2) over Time Add_Substrate->Measure_Activity Analyze_Data Calculate % Inhibition and Determine IC50 Measure_Activity->Analyze_Data End Analyze_Data->End

References

Independent Verification of Tomentin's Therapeutic Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory compound Tomentin with the established therapeutic agent, methotrexate (B535133). The data presented is derived from preclinical studies and aims to independently verify this compound's therapeutic targets and efficacy.

Comparative Efficacy in Inflammatory Models

This compound, a natural compound identified as 5-hydroxy-6,7-dimethoxycoumarin and isolated from Sphaeralcea angustifolia, has demonstrated significant anti-inflammatory properties in various animal models.

Inhibition of Edema

This compound has been shown to effectively reduce edema in acute inflammation models. In a λ-carrageenan-induced footpad edema model, this compound exhibited a 58% reduction in swelling at a dose of 45 mg/kg. Furthermore, in a phorbol (B1677699) ester-induced auricular edema model, it achieved a 57% inhibition at a concentration of 225 mM per ear.

Anti-Arthritic Activity

In a kaolin (B608303)/carrageenan-induced arthritis model in mice, this compound demonstrated a dose-dependent anti-inflammatory effect, with a median effective dose (ED50) of 10.32 mg/kg.[1][2][3] This effect was compared to that of methotrexate, a widely used disease-modifying antirheumatic drug (DMARD). At a dose of 100 mg/kg, a dichloromethane-methanol extract of S. angustifolia containing this compound showed a 72% anti-inflammatory effect, while methotrexate at 5.0 mg/kg resulted in a 55% recovery.[1][2][3]

CompoundModelDoseEfficacy
This compoundKaolin/Carrageenan-induced arthritisED50: 10.32 mg/kgDose-dependent inhibition
MethotrexateKaolin/Carrageenan-induced arthritis5.0 mg/kg55% recovery
S. angustifolia ExtractKaolin/Carrageenan-induced arthritis100 mg/kg72% anti-inflammatory effect

Modulation of Inflammatory Cytokines

A key mechanism of this compound's anti-inflammatory action appears to be its ability to modulate the expression of crucial inflammatory mediators. In the kaolin/carrageenan-induced arthritis model, treatment with this compound led to a significant decrease in the levels of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), in the affected joints.[1][3] Concurrently, the levels of anti-inflammatory cytokines, Interleukin-10 (IL-10) and Interleukin-4 (IL-4), were significantly increased.[1][3]

CytokineEffect of this compoundRole in Inflammation
TNF-αPro-inflammatory
IL-1βPro-inflammatory
IL-10Anti-inflammatory
IL-4Anti-inflammatory

Experimental Protocols

Kaolin/Carrageenan-Induced Arthritis Model

This model induces an acute inflammatory response in the knee joint of mice, mimicking aspects of rheumatoid arthritis.

  • Induction of Arthritis: Mice are anesthetized, and arthritis is induced by an intra-articular injection of 0.1 mL of a suspension containing 3% kaolin and 3% carrageenan in a physiological saline solution into the left knee joint.

  • Treatment: this compound is administered orally at doses of 5, 10, and 20 mg/kg daily for 9 days, starting one day after the induction of arthritis. Methotrexate (5.0 mg/kg) is used as a positive control.

  • Assessment of Inflammation: The diameter of the knee joint is measured daily using a digital caliper to determine the extent of edema. The anti-inflammatory effect is calculated as the percentage reduction in edema compared to the untreated control group.

  • Cytokine Analysis: At the end of the treatment period, the animals are euthanized, and the knee joint is lavaged with a physiological saline solution. The resulting synovial fluid is collected, and the concentrations of TNF-α, IL-1β, IL-10, and IL-4 are determined using specific enzyme-linked immunosorbent assay (ELISA) kits.

Signaling Pathway and Experimental Workflow

The modulatory effect of this compound on key inflammatory cytokines suggests its interaction with intracellular signaling pathways that regulate their expression. A putative pathway is illustrated below, along with the experimental workflow for its investigation.

Tomentin_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Immune Cell Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade NF-kB NF-kB Signaling Cascade->NF-kB Anti-inflammatory Cytokines Anti-inflammatory Cytokines Signaling Cascade->Anti-inflammatory Cytokines Upregulates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Upregulates This compound This compound This compound->Signaling Cascade Inhibits

Caption: Putative Signaling Pathway of this compound's Anti-inflammatory Action.

Experimental_Workflow A Induction of Arthritis (Kaolin/Carrageenan) B Treatment Administration (this compound or Methotrexate) A->B C Measurement of Joint Edema B->C D Collection of Synovial Fluid C->D E Cytokine Quantification (ELISA) (TNF-α, IL-1β, IL-10, IL-4) D->E F Data Analysis and Comparison E->F

Caption: Experimental Workflow for Investigating this compound's Efficacy.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Tolmetin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory management and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Tolmetin, a non-steroidal anti-inflammatory drug (NSAID). Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Core Principles of Tolmetin Waste Management

Tolmetin and its derivatives must be managed as hazardous waste. The primary objective is to prevent its release into the environment and to ensure the safety of all laboratory personnel. Key safety data sheets for Tolmetin classify it as a hazardous substance, mandating its disposal at an approved waste treatment facility. A fundamental principle of laboratory waste management is the segregation of chemical waste based on its hazard class to avert dangerous reactions.

Step-by-Step Disposal Protocol for Tolmetin

This protocol details the standard operating procedure for the collection, segregation, and disposal of Tolmetin waste within a laboratory setting.

Personal Protective Equipment (PPE)

Before handling Tolmetin waste, it is imperative to be outfitted with the appropriate personal protective equipment. This includes, but is not limited to:

  • Safety glasses

  • Chemical-resistant gloves

  • A laboratory coat[1]

Waste Segregation

Proper segregation of waste is crucial to prevent chemical reactions and to ensure compliant disposal.

  • Solid Waste: Unused or expired neat compounds of Tolmetin should be collected in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Solutions containing Tolmetin must be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. It is critical not to mix Tolmetin solutions with other waste streams unless their compatibility has been verified.[1] For instance, avoid mixing with strong oxidizing agents.

  • Contaminated Materials: Any materials that have come into contact with Tolmetin, such as pipette tips, gloves, and bench paper, are to be disposed of as solid hazardous waste.[1]

Waste Container Management

Proper management of waste containers is essential for safety and compliance.

  • Use only approved, leak-proof, and chemically compatible containers for waste collection.[1]

  • All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name, "Tolmetin".[1]

  • Waste containers should be kept closed at all times, except when actively adding waste.[1]

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be situated away from sources of heat and ignition.[1]

Disposal of Empty Containers

Containers that previously held Tolmetin must be treated as hazardous waste until properly decontaminated.

  • An empty container must be triple-rinsed with a suitable solvent.[1]

  • The rinsate from this cleaning process must be collected and disposed of as liquid hazardous waste.[1]

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, provided the original label is defaced or removed.[1]

Arranging for Waste Pickup

The final step is the safe and compliant removal of the hazardous waste from the laboratory.

  • When a waste container is full, or if it has been in the SAA for an extended period (typically not to exceed one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department.[1]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.[1]

Quantitative Data Summary

At present, specific quantitative thresholds for Tolmetin waste classification (e.g., concentration limits) are not detailed in readily available safety data sheets. The guiding principle is to treat all Tolmetin waste as hazardous, irrespective of concentration, to ensure maximum safety and compliance.

ParameterGuidelineSource
Waste Classification Hazardous Waste[1]
Container Labeling "Hazardous Waste," "Tolmetin"[1]
Storage Location Designated Satellite Accumulation Area[1]
Empty Container Rinsing Triple-rinse with suitable solvent[1]

Experimental Protocols

Currently, there are no widely published and validated experimental protocols for the chemical neutralization or inactivation of Tolmetin for disposal purposes. Therefore, the recommended and compliant method of disposal is through a certified hazardous waste management vendor, arranged by your institution's EH&S department.

Logical Workflow for Tolmetin Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Tolmetin waste in a laboratory setting.

Tolmetin_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal start Tolmetin Waste Generated classify Classify Waste Stream start->classify solid_waste Solid Waste (Neat compound, contaminated materials) classify->solid_waste Solid liquid_waste Liquid Waste (Solutions containing Tolmetin) classify->liquid_waste Liquid empty_container Empty Containers classify->empty_container Container solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container rinse_container Triple-Rinse with Solvent empty_container->rinse_container store_saa Store in Satellite Accumulation Area (SAA) solid_container->store_saa liquid_container->store_saa collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse_container->collect_rinsate non_haz_disposal Dispose of Rinsed Container as Non-Hazardous Waste rinse_container->non_haz_disposal collect_rinsate->liquid_container ehs_pickup Arrange for EH&S Pickup store_saa->ehs_pickup

Caption: Tolmetin Waste Disposal Workflow.

This comprehensive guide, when followed in conjunction with your institution's specific health and safety protocols, will ensure the safe and compliant disposal of Tolmetin waste, thereby protecting laboratory personnel and the environment.

References

Personal protective equipment for handling Tomentin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural guidance for the safe handling and disposal of Tomentin to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.[1] The level of PPE required may vary based on the specific procedure and the scale of operation.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Consider double-gloving when handling the pure compound or concentrated solutions.[2]To prevent skin contact, which can cause irritation or toxic effects.
Eye Protection Safety glasses with side shields or chemical splash goggles.[3][4]To protect eyes from splashes, mists, or airborne particles.
Body Protection A lab coat or a protective disposable gown with a solid front, long sleeves, and tight-fitting cuffs.[2][5]To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[6][7] If weighing or handling powders that can become airborne, a NIOSH-approved respirator may be necessary.[4]To prevent inhalation of dust or aerosols, which may be harmful.

Operational and Handling Plan

A systematic approach to handling this compound from receipt to use is critical for maintaining a safe laboratory environment.

2.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly closed.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.

2.2. Handling Procedures

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control potential exposure.

  • Weighing: Conduct the weighing of this compound powder within a chemical fume hood or a ventilated balance enclosure to contain airborne particles.[2]

  • Solution Preparation: When preparing solutions, slowly add the powder to the solvent to prevent splashing.[2]

  • Personal Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][6] Do not eat, drink, or smoke in areas where this compound is handled.[2][6]

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste and disposed of according to institutional and local regulations.[5]

3.1. Waste Segregation

  • Solid Waste: Collect unused or expired solid this compound in a dedicated, clearly labeled hazardous waste container.[5]

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container.[5] Do not mix with other waste streams unless compatibility has been verified.[5]

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and bench paper, must be disposed of as solid hazardous waste.[2][5]

3.2. Container Management and Disposal

  • Waste Containers: Use only approved, leak-proof, and chemically compatible containers for waste collection. Keep containers closed except when adding waste.[5]

  • Empty Containers: An empty container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[5] After triple-rinsing, the container can be disposed of as non-hazardous waste once the label is defaced.[5]

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's EHS department.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

4.1. Exposure Response

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][6][7] Seek immediate medical attention.[2][7]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[6] Seek medical advice if irritation or a rash occurs.[6]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][6][7] If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]

4.2. Spill Response A spill of this compound should be handled promptly by trained personnel using appropriate PPE. The general workflow for responding to a chemical spill is outlined below.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Assessment Assessment & PPE cluster_Containment Containment & Cleanup cluster_Disposal Final Steps A ALERT Notify personnel in the immediate area B ISOLATE Secure the spill area A->B C ASSESS Evaluate spill size and hazard B->C D SELECT PPE Don appropriate personal protective equipment C->D E CONTAIN Use absorbent materials to contain the spill D->E F CLEAN Collect absorbed material and decontaminate the area E->F G DISPOSE Package waste in a labeled hazardous waste container F->G H REPORT Report the incident to the EHS department G->H

Caption: Workflow for a safe and effective response to a chemical spill in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tomentin
Reactant of Route 2
Reactant of Route 2
Tomentin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.